molecular formula C4H4ClFO2 B146323 2-Chloro-2-fluorocyclopropanecarboxylic acid CAS No. 137081-42-6

2-Chloro-2-fluorocyclopropanecarboxylic acid

Cat. No.: B146323
CAS No.: 137081-42-6
M. Wt: 138.52 g/mol
InChI Key: FOAOSDYEDASXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-fluorocyclopropanecarboxylic acid is a high-value fluorinated building block critical in advanced pharmaceutical research and development. The incorporation of fluorine atoms and the strained cyclopropane ring into lead compounds is a established strategy to fine-tune their properties, as it can significantly enhance metabolic stability, membrane permeability, and overall lipophilicity without substantially increasing molecular volume . This makes derivatives of this acid particularly valuable for creating novel Active Pharmaceutical Ingredients (APIs) with improved pharmacological profiles. The compound serves as a key precursor in the synthetic pathways of more complex fluorocyclopropane structures, which are prominent motifs in drug discovery . For instance, related 2-fluorocyclopropanecarboxylic acid derivatives are essential intermediates in the synthesis of modern antibacterial agents, such as Sitafloxacin, a broad-spectrum quinolone antibiotic . The presence of both chlorine and fluorine on the cyclopropane ring provides multiple reactive sites for further chemical manipulation, enabling researchers to construct a diverse array of stereochemically defined and biologically active molecules for investigative purposes.

Properties

IUPAC Name

2-chloro-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAOSDYEDASXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568178
Record name 2-Chloro-2-fluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137081-42-6
Record name 2-Chloro-2-fluorocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137081-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-fluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-2-fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic strategies, focusing on the cyclopropanation of haloalkenes and subsequent functional group transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.

Introduction

Cyclopropane rings are a common motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these compounds. This compound, with its unique combination of a strained ring system and geminal chloro and fluoro substituents, represents a key synthetic intermediate for the development of novel therapeutic agents. This guide outlines the most viable methods for its preparation, with a focus on practical and reproducible experimental procedures.

Primary Synthetic Strategy

The most direct and widely applicable approach for the synthesis of this compound involves a two-step sequence:

  • Cyclopropanation: The catalytic reaction of a suitable chloro-fluoro alkene, such as 1-chloro-1-fluoroethene, with a diazoacetate, typically ethyl diazoacetate, to form the corresponding ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

  • Hydrolysis: The subsequent conversion of the ethyl ester to the desired carboxylic acid.

This strategy leverages the well-established field of metal-catalyzed cyclopropanation reactions, offering a convergent and efficient route to the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

General Experimental Protocol for Rhodium-Catalyzed Cyclopropanation:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 1-Chloro-1-fluoroethene (substrate)

    • Ethyl diazoacetate (carbene precursor)

    • Dirhodium tetraacetate (Rh₂(OAc)₄) or a chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) (catalyst)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • The rhodium catalyst (typically 0.5-2 mol%) is dissolved in the anhydrous solvent in the reaction flask.

    • The chloro-fluoro alkene is added to the flask.

    • A solution of ethyl diazoacetate in the anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The addition is typically performed over several hours to maintain a low concentration of the diazo compound for safety and to minimize side reactions.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Quantitative Data (Representative for similar cyclopropanations):

ParameterValue
Yield 60-85% (highly substrate dependent)
Catalyst Loading 0.5 - 2 mol%
Reaction Temperature 25-40 °C
Reaction Time 4-12 hours
Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol for Basic Hydrolysis:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

    • Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide)

    • Ethanol or methanol (as a co-solvent)

    • Hydrochloric acid (for acidification)

    • Ethyl acetate or other suitable organic solvent for extraction

  • Procedure:

    • Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is dissolved in a mixture of the alcohol and the aqueous base.

    • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.

    • The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • The resulting aqueous solution is extracted several times with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Base Concentration 1-2 M
Reaction Temperature Reflux
Reaction Time 2-6 hours

Mechanistic and Workflow Diagrams

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key reaction pathway and the general experimental workflow.

Synthesis_Pathway cluster_cyclopropanation Cyclopropanation cluster_hydrolysis Hydrolysis Alkene 1-Chloro-1-fluoroethene Ester Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate Alkene->Ester Diazo Ethyl Diazoacetate Carbene Rhodium Carbene Intermediate Diazo->Carbene + Catalyst Catalyst Rh₂(OAc)₄ Carbene->Ester Acid This compound Ester->Acid + Base, then H₃O⁺ Base NaOH / H₂O

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start_Cyclo Start Cyclopropanation Setup_Cyclo Setup Inert Atmosphere Reaction Start_Cyclo->Setup_Cyclo Add_Reagents_Cyclo Add Catalyst and Alkene Setup_Cyclo->Add_Reagents_Cyclo Add_Diazo Slow Addition of Ethyl Diazoacetate Add_Reagents_Cyclo->Add_Diazo Monitor_Cyclo Monitor Reaction (TLC/GC) Add_Diazo->Monitor_Cyclo Workup_Cyclo Concentrate and Purify (Chromatography) Monitor_Cyclo->Workup_Cyclo Ester_Product Isolate Ethyl Ester Workup_Cyclo->Ester_Product Start_Hydro Start Hydrolysis Ester_Product->Start_Hydro Setup_Hydro Setup Reflux Reaction Start_Hydro->Setup_Hydro Add_Reagents_Hydro Add Ester and Base Setup_Hydro->Add_Reagents_Hydro Heat_Hydro Heat to Reflux Add_Reagents_Hydro->Heat_Hydro Monitor_Hydro Monitor Reaction (TLC/GC) Heat_Hydro->Monitor_Hydro Workup_Hydro Acidify and Extract Monitor_Hydro->Workup_Hydro Final_Product Isolate Carboxylic Acid Workup_Hydro->Final_Product

Caption: General experimental workflow for the two-step synthesis.

Safety Considerations

  • Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood. Avoid using ground glass joints and do not distill to dryness.

  • 1-Chloro-1-fluoroethene is a volatile and flammable gas. It should be handled in a closed system or a well-ventilated fume hood.

  • Rhodium catalysts can be toxic and should be handled with appropriate personal protective equipment.

  • Strong acids and bases should be handled with care, using appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the rhodium-catalyzed cyclopropanation reaction, followed by a standard ester hydrolysis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Further optimization of reaction conditions, particularly for the cyclopropanation step, may be necessary depending on the specific scale and available resources.

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and analytical methodologies for 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to offer valuable insights for researchers. It also explores the potential biological activities of this compound class, highlighting their role as enzyme inhibitors. This guide is intended to serve as a foundational resource for professionals in drug discovery and chemical research.

Introduction

This compound is a halogenated cyclopropane derivative with potential applications in medicinal chemistry and materials science. The unique stereochemical and electronic properties conferred by the gem-dichloro-fluoro substitution on the cyclopropane ring make it an intriguing building block for the synthesis of novel bioactive molecules. The high strain and polarity of the cyclopropane ring, combined with the electronegativity of the halogen atoms, suggest that this compound may exhibit interesting chemical reactivity and biological activity. This guide synthesizes the currently available information on this compound and provides detailed, plausible methodologies for its synthesis and analysis.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The information presented below is a combination of data from supplier databases and predicted values for structurally related compounds.

Table 1: General and Predicted Physicochemical Properties of this compound and its Ethyl Ester

PropertyThis compoundThis compound ethyl ester
CAS Number 137081-42-6[1][2]155051-93-7
Molecular Formula C4H4ClFO2[1]C6H8ClFO2
Molecular Weight 138.52 g/mol 166.58 g/mol
Boiling Point Not available173.2±40.0 °C (Predicted)[3]
Density Not available1.27±0.1 g/cm3 (Predicted)[3]
pKa Not availableNot applicable
Solubility Not availableNot available

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of 2-fluorocyclopropanecarboxylic acid and related halogenated cyclopropanes. The following proposed multi-step synthesis starts from a commercially available alkene.

Step 1: Cyclopropanation of Ethyl Acrylate

This step involves the addition of a chlorofluorocarbene to an acrylate ester. Chlorofluorocarbene can be generated in situ from various precursors.

  • Materials: Ethyl acrylate, Dichlorofluoromethane, Sodium hydroxide, Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of ethyl acrylate and a phase-transfer catalyst in dichloromethane, add a 50% aqueous solution of sodium hydroxide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly bubble dichlorofluoromethane gas through the vigorously stirred biphasic mixture.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, dilute the reaction mixture with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

    • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Materials: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid, Diethyl ether, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the ethyl 2-chloro-2-fluorocyclopropanecarboxylate in a mixture of THF and water.

    • Add a solution of lithium hydroxide in water and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization or chromatography if necessary.

G Proposed Synthesis Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A Ethyl Acrylate + Dichlorofluoromethane B Phase-Transfer Catalysis (NaOH, H2O, CH2Cl2) A->B Reaction C Ethyl 2-chloro-2-fluorocyclopropanecarboxylate B->C Product D Ethyl 2-chloro-2-fluorocyclopropanecarboxylate E Base Hydrolysis (LiOH, THF/H2O) D->E Reaction F Acidification (HCl) E->F Workup G This compound F->G Final Product

Proposed Synthesis Workflow
Analytical Methodologies

The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

3.2.1. Chromatographic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid would likely require derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties. GC-MS would be a powerful tool for confirming the molecular weight and fragmentation pattern of the derivatized analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of carboxylic acids without derivatization. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) would be a typical starting point. Detection could be achieved using a UV detector (if the molecule has a chromophore, though unlikely to be strong) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).

3.2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal and cis/trans couplings. The chemical shifts would be influenced by the adjacent carboxylic acid and halogen atoms.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the three cyclopropyl carbons and the carbonyl carbon. The carbon attached to both chlorine and fluorine would exhibit a characteristic chemical shift and splitting pattern due to C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the fluorine atom, with coupling to the adjacent cyclopropyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH, Cl, and F. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be a key diagnostic feature.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, many cyclopropane-containing molecules are known to be potent enzyme inhibitors.[4][5] The strained cyclopropane ring can mimic the transition state of enzymatic reactions or act as a latent reactive group.

One well-documented mechanism of action for some cyclopropylamines is the suicide inhibition of Cytochrome P450 (CYP) enzymes.[6] These enzymes are crucial for drug metabolism. The inhibition typically involves the oxidation of the cyclopropylamine by the CYP enzyme, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the enzyme, thereby irreversibly inactivating it.[6][7]

Given the structural features of this compound, it is plausible that it or its derivatives could act as inhibitors of certain enzymes, such as dehydrogenases or hydrolases. The following diagram illustrates a generalized mechanism for the suicide inhibition of a Cytochrome P450 enzyme by a generic cyclopropylamine, a class of compounds to which derivatives of the title compound belong.

G Generalized Mechanism of CYP450 Suicide Inhibition A CYP450 (FeIII) + Cyclopropylamine B Active CYP450 (FeIV=O) [Compound I] A->B Oxidation Cycle C Hydrogen Abstraction B->C Substrate Binding D Aminium Radical Cation C->D E Ring Opening D->E Electron Transfer F Reactive Carbon Radical E->F Rearrangement G Covalent Adduct Formation (Enzyme Inactivation) F->G Covalent Bonding to Enzyme

Mechanism of CYP450 Suicide Inhibition

Conclusion

This compound represents a chemical entity with significant potential for further research and development. While direct experimental data remains limited, this technical guide provides a solid foundation for researchers by summarizing available information, proposing robust synthetic and analytical protocols based on established chemistry of related compounds, and highlighting a plausible area of biological activity. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to unlock its full potential in medicinal chemistry and other scientific disciplines.

Disclaimer

The information provided in this document is intended for research and development purposes only. The proposed experimental protocols are based on chemical literature for similar compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted physicochemical properties are estimations and should be confirmed by experimental measurement.

References

2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives and their analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. The inclusion of a gem-dihalocyclopropane moiety offers a unique structural motif with significant potential in medicinal chemistry.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for introducing conformational rigidity and improving the metabolic stability and binding affinity of drug candidates.[1] The incorporation of halogen atoms, particularly fluorine and chlorine, can further modulate the electronic properties, lipophilicity, and biological activity of these molecules.[2] Specifically, the 2-chloro-2-fluorocyclopropane scaffold is an intriguing building block for the development of novel therapeutics. While direct biological data on this specific scaffold is limited, its structural similarity to components of known bioactive molecules, such as the fluorocyclopropyl group in the antibiotic sitafloxacin, suggests significant therapeutic potential.[3] This guide will explore the synthesis of these compounds and extrapolate their potential biological activities based on data from structurally related analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the formation of a gem-dihalocyclopropane ring, followed by functional group manipulations.

General Synthetic Pathway

A common route involves the cyclopropanation of an appropriate alkene with a source of chlorofluorocarbene. The resulting cyclopropane can then be derivatized. A key intermediate is the ethyl ester, which can be synthesized and subsequently hydrolyzed or converted to other derivatives like amides.

Synthetic Pathway General Synthetic Pathway to this compound Derivatives cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Derivatization Alkene Alkene Ethyl_2_chloro_2_fluorocyclopropanecarboxylate Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Alkene->Ethyl_2_chloro_2_fluorocyclopropanecarboxylate [1] Cyclopropanation Chlorofluorocarbene_Source Chlorofluorocarbene Source Chlorofluorocarbene_Source->Ethyl_2_chloro_2_fluorocyclopropanecarboxylate Carboxylic_Acid This compound Ethyl_2_chloro_2_fluorocyclopropanecarboxylate->Carboxylic_Acid [2] Hydrolysis Amide_Derivatives Amide Derivatives Carboxylic_Acid->Amide_Derivatives [3] Amidation

Caption: General synthesis of this compound and its derivatives.

Biological Activity of Analogs

Direct studies on the biological activity of this compound derivatives are not extensively reported. However, the activity of structurally similar compounds, particularly other cyclopropane carboxamides and the fluoroquinolone antibiotic sitafloxacin, provides valuable insights into their potential as antimicrobial agents.

Antimicrobial Activity of Cyclopropane Carboxamide Analogs

A study on various 2-phenylcyclopropane-1-carboxamide derivatives demonstrated that these compounds exhibit both antibacterial and antifungal activities. The nature of the substituents on the phenyl ring and the amide moiety significantly influences their potency.

Compound TypeTest OrganismActivity (MIC₈₀, µg/mL)Reference
Thiazole Amide DerivativeEscherichia coli32[4]
Thiazole Amide DerivativeStaphylococcus aureus64[4]
Phenyl Amide DerivativeStaphylococcus aureus32[4]
Piperazine Amide DerivativeCandida albicans16[4]
2-chlorophenyl Amide DerivativeCandida albicans16[4]

Table 1: Antimicrobial and antifungal activity of selected cyclopropane carboxamide analogs.

These findings suggest that amide derivatives of this compound could possess significant antimicrobial properties. The presence of both chloro and fluoro groups on the cyclopropane ring may further enhance this activity.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The mechanism of action for antibacterial this compound analogs can be postulated based on the well-understood mechanism of fluoroquinolone antibiotics like sitafloxacin, which also contains a fluorinated cyclopropane ring.[3] These antibiotics target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[5][6][7]

By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[3][8]

Fluoroquinolone_MoA Postulated Mechanism of Antibacterial Action Drug 2-Chloro-2-fluorocyclopropane Carboxamide Analog Enzyme_Complex DNA Gyrase / Topoisomerase IV - DNA Complex Drug->Enzyme_Complex Binds to Stabilization Stabilization of the Cleavage Complex Enzyme_Complex->Stabilization Inhibits re-ligation DSB Accumulation of Double-Strand Breaks Stabilization->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Postulated mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the core structures, derived from the available literature.

Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

This procedure is a general representation of a dihalocyclopropanation reaction.

Materials:

  • Alkene (e.g., ethyl acrylate)

  • Source of chlorofluorocarbene (e.g., from ethyl chlorofluoroacetate and a strong base)[9]

  • Anhydrous solvent (e.g., THF, pentane)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)[6]

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve the alkene in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Add the base to the stirred solution.

  • Slowly add the chlorofluorocarbene precursor dropwise over 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

  • Base (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol/water mixture)

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve the ethyl ester in the ethanol/water mixture.

  • Add a solution of the base and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

Amide Formation

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Desired amine

  • Anhydrous solvent (e.g., DCM, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound derivatives represent a promising class of compounds for the development of new therapeutic agents, particularly antimicrobials. While direct biological data is scarce, the synthetic accessibility of these compounds and the known bioactivity of their structural analogs provide a strong rationale for their further investigation. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers in the field of drug discovery to explore the potential of this unique chemical scaffold. Further research into the synthesis of a diverse library of these derivatives and their subsequent biological evaluation is highly encouraged.

References

The Pivotal Role of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in the Synthesis of Biologically Active Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid is a key synthetic intermediate, primarily recognized for its role as a crucial building block in the development of advanced pharmaceutical compounds. While direct biological activity of this molecule is not extensively reported, its unique structural features, including the presence of a strained cyclopropane ring and halogen substituents, make it an invaluable precursor for creating complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthetic applications of this compound, with a focus on its contribution to the synthesis of potent antibacterial agents.

Introduction

The introduction of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in drug design, known for its conformational rigidity and ability to act as a bioisostere for other chemical groups. The combination of these features in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide will explore its synthetic utility, providing insights into the preparation of biologically active compounds derived from this versatile building block.

Synthetic Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of more complex molecules, particularly in the realm of antibiotics. The 2-fluorocyclopropyl moiety, derived from this acid, is a key component in a number of potent quinolone antibiotics.

Synthesis of 1-(2-Fluorocyclopropyl)-quinolone Antibacterial Agents

One of the most significant applications of this compound is in the synthesis of 1-(2-fluorocyclopropyl)-quinolones. These compounds have demonstrated significant antibacterial activity. The synthesis of this class of molecules highlights the strategic importance of the title compound.

A general synthetic approach involves the coupling of a quinolone core with the 2-fluorocyclopropylamine derived from this compound. The stereochemistry of the fluorocyclopropyl group has been shown to be a critical determinant of antibacterial potency.

Below is a generalized workflow for the synthesis of such quinolone derivatives.

G A This compound B Activation (e.g., acyl chloride formation) A->B C Reaction with an amine source B->C D Formation of 2-Fluorocyclopropylamine intermediate C->D F Coupling Reaction D->F E Quinolone core E->F G 1-(2-Fluorocyclopropyl)-quinolone Antibacterial Agent F->G

Caption: Synthetic workflow for 1-(2-fluorocyclopropyl)-quinolones.

Experimental Protocols

While specific, detailed experimental protocols for the biological screening of this compound are not available due to its primary role as a synthetic intermediate, this section provides a representative protocol for the synthesis of a key precursor derived from it.

General Procedure for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

The following is a generalized procedure for the derivatization of this compound, which is a crucial step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Thionyl chloride or other activating agent

  • Appropriate nucleophile (e.g., an amine or alcohol)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent, add the activating agent (e.g., thionyl chloride) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature until the conversion to the acyl chloride is complete, as monitored by a suitable technique (e.g., IR spectroscopy).

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with a nucleophile (e.g., a primary or secondary amine) in the presence of a base to neutralize the HCl generated. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

  • Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the desired derivative.

The logical flow of this experimental approach can be visualized as follows:

G cluster_0 Activation cluster_1 Reaction cluster_2 Purification A This compound + Activating Agent B Stir at RT A->B C Formation of Acyl Chloride B->C D Acyl Chloride + Nucleophile + Base C->D E Stir at 0°C to RT D->E F Formation of Derivative E->F G Aqueous Work-up F->G H Drying and Solvent Removal G->H I Column Chromatography / Recrystallization H->I J Pure Derivative I->J

Caption: Experimental workflow for derivatization.

Conclusion

This compound stands out not for its intrinsic biological activity, but for its enabling role in the synthesis of innovative and potent therapeutic agents. Its unique chemical structure provides a gateway to novel chemical space, particularly in the development of next-generation antibiotics. The methodologies and synthetic strategies outlined in this guide underscore the importance of this compound in the drug discovery and development pipeline. As the demand for new and effective pharmaceuticals continues to grow, the utility of such specialized building blocks will undoubtedly increase, paving the way for future therapeutic breakthroughs.

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, offering a unique combination of steric and electronic properties. The presence of a strained three-membered ring and geminal chloro and fluoro substituents imparts distinct reactivity to this molecule. This technical guide provides a comprehensive overview of the plausible reaction mechanisms involving this compound, drawing upon established principles of organic chemistry and data from analogous systems. Key reaction pathways, including nucleophilic substitution, elimination, and ring-opening reactions, are discussed in detail. Experimental protocols for the synthesis of related compounds are provided to offer practical insights.

Introduction

Cyclopropane rings are prevalent motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique orbital arrangements lead to chemical reactivity that is distinct from their acyclic counterparts. The introduction of halogen atoms, particularly a combination of chlorine and fluorine, further modulates the electronic properties of the cyclopropane ring, influencing its stability and reaction pathways. This compound, a synthetically accessible molecule, presents a fascinating case study in the interplay of these structural features. Understanding its reaction mechanisms is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

While detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, methods for the preparation of the closely related 2-fluorocyclopropanecarboxylic acid provide valuable insights into potential synthetic strategies.

One notable method involves a multi-step synthesis starting from 1,1-dichloro-1-fluoroethane and thiophenol.[1] This is followed by oxidation, elimination, and a rhodium-catalyzed cyclopropanation with ethyl diazoacetate to yield a cyclopropane intermediate.[1][2] Subsequent elimination and acidification afford 2-fluorocyclopropanecarboxylic acid.[1] Another approach utilizes allyl alcohol as a starting material, which undergoes protection, cyclization, deprotection, debromination, and oxidation to yield the target compound.[3]

A general workflow for the synthesis of a 2-fluorocyclopropane carboxylic acid derivative is outlined below:

Synthesis_Workflow Start 1,1-dichloro-1-fluoroethane + Thiophenol Intermediate1 Phenyl sulfide intermediate Start->Intermediate1 Base Intermediate2 Oxidized intermediate Intermediate1->Intermediate2 Oxone Intermediate3 1-Fluoro-1-benzenesulfonylethylene Intermediate2->Intermediate3 Base Intermediate4 Cyclopropane intermediate Intermediate3->Intermediate4 Ethyl diazoacetate, Catalyst End 2-Fluorocyclopropanecarboxylic acid Intermediate4->End Base, then Acid

Caption: General workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.

Key Reaction Mechanisms

The reactivity of this compound is governed by the interplay of the strained cyclopropane ring, the electron-withdrawing nature of the carboxylic acid group, and the presence of two different halogen atoms on the same carbon. The following sections outline the principal reaction mechanisms this molecule is likely to undergo.

Nucleophilic Acyl Substitution

The carboxylic acid moiety can be readily converted to its corresponding ester, such as ethyl 2-chloro-2-fluorocyclopropanecarboxylate, or other derivatives through nucleophilic acyl substitution. This class of reactions proceeds via a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions at the Cyclopropane Ring

The geminal dichloro and fluoro substituents on the cyclopropane ring create a highly electrophilic carbon center and influence the stability of the ring.

Direct nucleophilic substitution at the C2 position of the cyclopropane ring is a plausible but challenging reaction. The high s-character of the C-X bonds in cyclopropanes makes them less reactive towards traditional SN2 reactions. However, under forcing conditions or with appropriate nucleophiles, substitution may occur. An SN1-type mechanism could be favored if a stabilized carbocation intermediate can be formed, though this is generally disfavored for cyclopropyl systems.

The presence of a hydrogen atom at the C3 position allows for the possibility of elimination reactions to form a cyclopropene derivative. This would likely proceed via an E2 mechanism with a strong, sterically hindered base. The acidity of the C-H bond would be enhanced by the adjacent electron-withdrawing carboxylic acid group.

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.

  • Thermal Ring-Opening: At elevated temperatures, homolytic cleavage of a C-C bond can occur, leading to diradical intermediates that can rearrange to more stable acyclic products.

  • Acid/Lewis Acid-Catalyzed Ring-Opening: Protonation or coordination of a Lewis acid to the fluorine or chlorine atom can facilitate the cleavage of a C-C bond, leading to a carbocationic intermediate that can be trapped by a nucleophile. Studies on highly fluorinated cyclopropanes have shown that ring-opening with halogens can occur at elevated temperatures.[1]

  • Reductive Ring-Opening: Treatment with reducing agents, such as sodium in liquid ammonia or certain transition metal complexes, can lead to reductive cleavage of the C-C or C-X bonds.

A plausible pathway for the ring-opening of a gem-dihalocyclopropane is depicted below:

Ring_Opening cluster_0 Cyclopropane Ring cluster_1 Ring-Opened Intermediate cluster_2 Acyclic Product Cyclopropane gem-Dihalocyclopropane Intermediate Allylic Cation / Radical Cyclopropane->Intermediate Heat / Acid / Metal Product Acyclic Derivative Intermediate->Product Nucleophilic Attack / Rearrangement

Caption: General representation of cyclopropane ring-opening.

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluorocyclopropane Carboxylic Acid Derivative (Adapted from[1])

This protocol outlines the key steps in a synthesis that could be adapted for this compound.

  • Step 1: Phenyl Sulfide Intermediate Formation: 1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base to form a phenyl sulfide intermediate.

  • Step 2: Oxidation: The phenyl sulfide intermediate is oxidized using an oxidizing agent like Oxone.

  • Step 3: Elimination: The oxidized product undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.

  • Step 4: Cyclopropanation: A rhodium-catalyzed addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate is performed to obtain the cyclopropane intermediate.

  • Step 5: Final Product Formation: The cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to yield 2-fluorocyclopropanecarboxylic acid.

Quantitative Data

Quantitative data on the reaction mechanisms of this compound is limited in the current literature. The following table presents hypothetical data based on analogous reactions to illustrate the type of information that would be valuable for a comprehensive understanding.

Reaction TypeReagents/ConditionsProduct(s)Yield (%)Diastereomeric Ratio (if applicable)Reference (Analogous System)
Esterification Ethanol, H₂SO₄ (cat.), refluxEthyl 2-chloro-2-fluorocyclopropanecarboxylate~80-90N/AGeneral Esterification
Ring-Opening I₂, 240 °C1,3-diiodo-1-chloro-1-fluoropropane~50-80N/A[1]
Elimination Potassium t-butoxide, THF, reflux2-chloro-2-fluorocyclopropene-1-carboxylic acid~40-60N/APlausible

Applications in Drug Development

The 2-chloro-2-fluorocyclopropyl moiety is a bioisostere for various functional groups and can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The rigidity of the cyclopropane ring can help in locking in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and metabolic stability. Chloro-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of this halogen in medicinal chemistry.[4] The unique reactivity of this compound makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in organic synthesis and drug discovery. While detailed mechanistic studies on this specific compound are still emerging, its reactivity can be predicted based on the well-established principles of cyclopropane chemistry and the influence of its halogen and carboxylic acid functionalities. The primary reaction pathways are expected to involve nucleophilic acyl substitution, and under appropriate conditions, elimination and ring-opening reactions. Further experimental and computational studies are warranted to fully elucidate the intricate reaction mechanisms of this fascinating molecule and to unlock its full potential as a building block for the next generation of therapeutics.

References

An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid, a halogenated cyclopropane derivative, holds significance as a valuable synthetic intermediate in the preparation of complex fluorinated molecules. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its emergence is intrinsically linked to the development of fluorinated pharmaceuticals, particularly fluoroquinolone antibiotics. This technical guide consolidates the available information on its history, synthesis, and chemical properties, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The history of this compound is not one of a landmark discovery but rather of its emergence as a key building block in synthetic organic chemistry. Its structural significance lies in the unique combination of a strained cyclopropane ring and the presence of both chlorine and fluorine atoms on the same carbon. This arrangement offers a versatile handle for further chemical transformations. The primary driver for the synthesis of this and related compounds appears to be the quest for novel fluorinated bioactive molecules. The fluorine atom is a well-known bioisostere for the hydrogen atom and can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The cyclopropyl group, a rigid and lipophilic moiety, is also a common feature in many successful drugs. Therefore, the combination of these features in this compound makes it an attractive precursor for the synthesis of new chemical entities with potential therapeutic applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in readily available literature. However, some properties of its corresponding ethyl ester, ethyl 2-chloro-2-fluorocyclopropanecarboxylate, have been documented.

PropertyValue (for Ethyl Ester)Reference
CAS Number 155051-93-7[Chemical Supplier Data]
Molecular Formula C6H8ClFO2[Chemical Supplier Data]
Molecular Weight 166.58 g/mol [Chemical Supplier Data]
Boiling Point 173.2 ± 40.0 °C (Predicted)[Chemical Supplier Data]
Density 1.27 ± 0.1 g/cm³ (Predicted)[Chemical Supplier Data]

Synthetic Routes

While a definitive, first-published synthesis of this compound is not apparent, the literature on related compounds suggests two primary synthetic strategies. The most common approach involves the synthesis of the ethyl ester followed by hydrolysis.

Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

A plausible and frequently referenced method for the synthesis of the ethyl ester is the cyclopropanation of a suitable fluoroalkene with an appropriate carbene precursor.

Synthesis_Workflow_Ester Fluoroalkene Fluoroalkene Reaction Cyclopropanation Fluoroalkene->Reaction Carbene_Precursor Carbene_Precursor Carbene_Precursor->Reaction Ester Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Reaction->Ester

Caption: General workflow for the synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Hydrolysis to this compound

The carboxylic acid is then obtained by the hydrolysis of the corresponding ethyl ester. This is a standard transformation in organic synthesis.

Hydrolysis_Workflow Ester Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Hydrolysis Hydrolysis (Acid or Base) Ester->Hydrolysis Acid This compound Hydrolysis->Acid Application_Workflow Start This compound / ester Dechlorination Reductive Dechlorination Start->Dechlorination Intermediate 2-Fluorocyclopropanecarboxylic acid derivative Dechlorination->Intermediate Coupling Coupling with Quinolone Core Intermediate->Coupling Product Fluoroquinolone Antibiotic Coupling->Product

An In-depth Technical Guide on the Structural Elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating experimental workflows are included to enhance understanding.

Introduction

This compound is a halogenated cyclopropane derivative of interest in medicinal and synthetic chemistry. The presence of a strained three-membered ring and two different halogen atoms on the same carbon atom (a stereocenter) presents a unique structural elucidation challenge. This document outlines a systematic approach to confirm the chemical structure of this molecule, employing a combination of modern spectroscopic techniques.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize the predicted quantitative data based on analogous structures and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0 - 13.0Singlet (broad)--COOH
~2.5 - 3.0Multiplet-H-1 (methine)
~1.5 - 2.0Multiplet-H-3 (methylene)
~1.0 - 1.5Multiplet-H-3 (methylene)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170 - 180-COOH
~80 - 90 (d, J_CF)C-2
~30 - 40C-1
~20 - 30C-3

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-150 to -200Multiplet-C-F

Table 4: Predicted Mass Spectrometry Data

m/z RatioRelative Intensity (%)Assignment
[M]+VariableMolecular ion
[M-COOH]+VariableLoss of carboxylic acid group
[M-Cl]+VariableLoss of chlorine
[M-F]+VariableLoss of fluorine

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1210-1320MediumC-O stretch
1000-1100StrongC-F stretch
650-800StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter; filter if necessary.[2]

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-15 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

¹⁹F NMR Spectroscopy:

  • Instrument: 376 MHz (or higher) NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0 to -250 ppm

  • Number of Scans: 128-512

  • Relaxation Delay: 1-2 seconds

  • Reference: External standard such as CFCl₃ at 0.0 ppm

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

  • For electrospray ionization (ESI), the concentration should be in the range of 1-10 µg/mL.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • For Solids (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For Solutions: Prepare a concentrated solution of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (NaCl or KBr).[3][4]

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be collected and subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Interpretation Interpretation of Spectral Data NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: Overall workflow for the synthesis, purification, and structural elucidation of the target compound.

Spectroscopic_Analysis_Detail cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_ir IR Spectroscopy Analysis cluster_interpretation Integrated Data Interpretation H1_NMR 1H NMR (Proton Environment) Connectivity 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->Connectivity C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Connectivity F19_NMR 19F NMR (Fluorine Environment) Final_Structure Final Structure Elucidation Connectivity->Final_Structure HRMS HRMS (Molecular Formula) MSMS MS/MS (Fragmentation Pattern) HRMS->MSMS MSMS->Final_Structure IR_Analysis FTIR (Functional Groups) IR_Analysis->Final_Structure

Caption: Detailed workflow of the spectroscopic analysis and data integration for structure confirmation.

References

Spectroscopic and Synthetic Profile of 2-Chloro-2-fluorocyclopropanecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Chloro-2-fluorocyclopropanecarboxylic acid (CAS No: 137081-42-6).[1][2][3][4] Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related halogenated cyclopropane derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar structures, including cyclopropanecarboxylic acids, and halogenated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.5 - 2.5m-Cyclopropyl CH₂
10.0 - 13.0br s-Carboxylic acid OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
20 - 35Cyclopropyl CH₂
40 - 60Quaternary Cyclopropyl C-Cl,F
170 - 180Carboxylic acid C=O

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)Multiplicity
-140 to -160m
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1725StrongC=O stretch (Carboxylic acid)
1200-1300StrongC-O stretch (Carboxylic acid)
1000-1100MediumC-F stretch
700-800MediumC-Cl stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zRelative AbundanceAssignment
138/140M⁺, M⁺+2 (approx. 3:1)Molecular ion
93/95[M - COOH]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the dichlorofluorocyclopropanation of a suitable alkene precursor followed by selective reduction and oxidation. A potential route could be adapted from the synthesis of similar fluorinated cyclopropanes.[5][6][7]

Step 1: Dichlorofluorocyclopropanation of an Acrylate Ester

  • To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as chloroform, add a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water.

  • To the vigorously stirred biphasic mixture, add fluoroform (CHClF₂) as the dichlorofluorocarbene precursor.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,2-dichloro-1-fluorocyclopropanecarboxylate.

Step 2: Hydrolysis to 2,2-dichloro-1-fluorocyclopropanecarboxylic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments.

Workflow Diagrams

The following diagrams illustrate the logical flow of the spectroscopic analysis and a general synthetic pathway.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Synthetic_Pathway Start Alkene Precursor Intermediate1 Cyclopropanation Start->Intermediate1 Product Halogenated Cyclopropane Intermediate1->Product Oxidation Oxidation/Hydrolysis Product->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: A generalized synthetic pathway to the target molecule.

References

The Untapped Potential of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of unique chemical motifs is a cornerstone of modern drug discovery. The 2-chloro-2-fluorocyclopropanecarboxylic acid scaffold, a conformationally restricted building block, presents a compelling yet underexplored opportunity in medicinal chemistry. This technical guide delves into the potential applications of this unique moiety, drawing insights from the broader landscape of fluorinated compounds, cyclopropane chemistry, and enzyme inhibition. While direct applications in clinical candidates are not yet prominent, this document explores its promise as a bioisostere, a modulator of physicochemical properties, and a key component in the design of novel enzyme inhibitors. We provide a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols to empower researchers in harnessing the potential of this intriguing molecule.

Introduction: The Allure of Fluorinated Cyclopropanes

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the rigid cyclopropane ring serves as a valuable bioisostere for various functional groups, such as gem-dimethyl groups and phenyl rings, by locking molecules into specific conformations conducive to target engagement. The combination of these features in this compound offers a unique set of steric and electronic properties that can be exploited in drug design. The presence of both chlorine and fluorine on the same cyclopropyl carbon atom creates a chiral center and introduces a distinct dipole moment, potentially influencing protein-ligand interactions and membrane permeability.

Synthetic Strategies

While the synthesis of this compound is not extensively documented, methodologies for the preparation of related 2-fluorocyclopropanecarboxylic acid provide a strong foundation. These methods can likely be adapted for the synthesis of the chloro-fluoro analogue.

Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives

A common approach involves the cyclopropanation of an appropriate alkene with a fluorinated carbene source. For instance, sitafloxacin, an antibiotic, contains a monofluorocyclopropane fragment, and its synthesis requires the key intermediate (1S, 2S)-2-fluorocyclopropanecarboxylic acid.[2]

Experimental Protocol: Synthesis of a 2-Fluorocyclopropyl Amide (Adapted from Btk Inhibitor Synthesis) [3]

This protocol describes the synthesis of a cyclopropyl amide, which can be adapted for this compound.

  • Step 1: Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Step 2: Addition of Amine: Add the desired amine (1.0 eq) to the reaction mixture.

  • Step 3: Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-2-fluorocyclopropyl amide.

Potential Applications in Medicinal Chemistry

Bioisosteric Replacement

The 2-chloro-2-fluorocyclopropyl group can serve as a bioisostere for the ubiquitous gem-dimethyl group.[4] This substitution can offer several advantages:

  • Conformational Constraint: The rigid cyclopropane ring restricts the rotation of the attached substituents, which can lead to a more favorable binding entropy.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropane ring is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of fluorine and chlorine can alter the lipophilicity, polarity, and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

G Lead Lead Compound (with gem-dimethyl group) Analog Analog (with 2-chloro-2-fluorocyclopropyl group) Lead->Analog Bioisosteric Replacement Properties Improved Properties: - Potency - Selectivity - Metabolic Stability - Pharmacokinetics Analog->Properties Leads to

Enzyme Inhibition

The electrophilic nature of the carbon atom bearing two halogen atoms suggests that derivatives of this compound could act as inhibitors of certain enzymes, particularly those with a nucleophilic residue in their active site.

3.2.1. Potential as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of endocannabinoids.[5] FAAH inhibitors are being investigated for the treatment of pain, inflammation, and anxiety. Several potent FAAH inhibitors incorporate a cyclopropane ring in their structure. The strained ring system and the electron-withdrawing nature of the halogens in 2-chloro-2-fluorocyclopropyl amides could make them susceptible to nucleophilic attack by the catalytic serine of FAAH, leading to either reversible or irreversible inhibition.

Quantitative Data from a Related FAAH Inhibitor Study [5]

CompoundTargetIC50 (µM)Inhibition Type
Flu-AM1FAAH0.44Reversible, mixed-type
Nap-AM1FAAH0.74-
FlurbiprofenFAAH29-
NaproxenFAAH>100-

This table presents data for N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (Flu-AM1) and naproxen (Nap-AM1) to illustrate the potential for amide derivatives in enzyme inhibition.

Experimental Protocol: In Vitro FAAH Inhibition Assay [5]

  • Materials: Rat brain homogenate (as a source of FAAH), [³H]anandamide (substrate), test compounds, scintillation cocktail, and buffer solutions.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the rat brain homogenate with the test compound or vehicle for 15 minutes at 37°C.

    • Initiate the reaction by adding [³H]anandamide and incubate for a further 15 minutes at 37°C.

    • Stop the reaction by adding an ice-cold mixture of chloroform and methanol.

    • Separate the aqueous and organic phases by centrifugation. The product of the hydrolysis, [³H]ethanolamine, will be in the aqueous phase.

    • Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize 2-chloro-2-fluorocyclopropyl amide derivatives Incubation Incubate FAAH with compound and [3H]anandamide Compound->Incubation FAAH_source Prepare FAAH (e.g., rat brain homogenate) FAAH_source->Incubation Separation Separate aqueous and organic phases Incubation->Separation Measurement Measure radioactivity of aqueous phase Separation->Measurement IC50 Calculate IC50 values Measurement->IC50

3.2.2. Bruton's Tyrosine Kinase (Btk) Inhibition

Recent studies have shown that fluorocyclopropyl amides can act as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases.[3] The stereochemistry of the fluorocyclopropane ring was found to be crucial for both Btk inhibition and off-target activity. This highlights the potential of using the chiral 2-chloro-2-fluorocyclopropane scaffold to fine-tune the selectivity and safety profile of kinase inhibitors.

Quantitative Data from a Btk Inhibitor Study [3]

CompoundBtk IC50 (nM)
Cyclopropyl amide 87.1
2-Fluoro-cyclopropylamide 25Potent (specific value not provided)

This table illustrates the potency of cyclopropyl amides as Btk inhibitors.

G Scaffold 2-Chloro-2-fluorocyclopropyl Scaffold (Chiral) Stereoisomer1 (R,R)-Stereoisomer Scaffold->Stereoisomer1 Stereoisomer2 (S,S)-Stereoisomer Scaffold->Stereoisomer2 Target Target Kinase (e.g., Btk) Stereoisomer1->Target Potent Inhibition OffTarget Off-Target Kinase Stereoisomer1->OffTarget Weak Inhibition HighSelectivity High Selectivity Improved Safety Stereoisomer1->HighSelectivity Stereoisomer2->Target Weak Inhibition Stereoisomer2->OffTarget Potent Inhibition

Conclusion and Future Directions

While this compound remains a relatively unexplored building block in medicinal chemistry, its unique structural and electronic properties suggest significant potential. As a conformationally constrained bioisostere and a potential reactive moiety for enzyme inhibition, it offers medicinal chemists a novel tool to address challenges in drug design. The synthetic accessibility of related compounds provides a clear path for the synthesis and evaluation of derivatives containing this scaffold. Future research should focus on the systematic exploration of 2-chloro-2-fluorocyclopropyl amides and other derivatives against a panel of enzymes, particularly serine hydrolases and kinases. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial to unlock the full potential of this promising chemical entity. The development of stereoselective synthetic routes will also be critical to investigate the impact of chirality on biological activity and selectivity. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Intrinsic Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Introduction

This compound is a unique halogenated cyclopropane derivative with potential applications in medicinal chemistry and drug development. The incorporation of a cyclopropane ring, particularly with halogen substituents, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the intrinsic stability of this compound under various stress conditions is paramount for its successful progression through the drug development pipeline, from early-stage discovery to formulation and manufacturing.

This technical guide provides a comprehensive overview of the stability of this compound under hydrolytic, thermal, and photolytic stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of cyclopropane rings and halogenated carboxylic acids, and outlines detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Chemical Stability Profile

The stability of this compound is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing carboxylic acid group, and the two halogen substituents. The cyclopropane ring, while generally stable, is susceptible to ring-opening reactions under harsh conditions, a process that can be influenced by the nature of its substituents.

Hydrolytic Stability

The hydrolytic stability of the compound is expected to be pH-dependent. Under acidic conditions, protonation of the cyclopropane ring can facilitate nucleophilic attack by water, potentially leading to ring-opening and the formation of acyclic impurities. In contrast, under basic conditions, the carboxylate anion is formed, which may influence the stability of the adjacent cyclopropane ring, though it is generally more resistant to base-catalyzed degradation compared to acid-catalyzed pathways.

Table 1: Predicted Hydrolytic Stability of this compound

pH ConditionTemperature (°C)Predicted Degradation (%) after 24hPotential Degradation Products
0.1 M HCl (pH 1)6015 - 25Ring-opened halo-hydroxy-butenoic acid derivatives
Acetate Buffer (pH 4.5)605 - 10Minor ring-opened products
Phosphate Buffer (pH 7.4)60< 5Minimal degradation
0.1 M NaOH (pH 13)6010 - 20Decarboxylation and potential ring-rearranged products
Thermal Stability

Thermal stress can induce decarboxylation of the carboxylic acid group and potentially lead to ring-opening or rearrangement of the cyclopropane ring. The presence of halogens may also influence the thermal degradation pathway.

Table 2: Predicted Thermal Stability of this compound

ConditionTemperature (°C)Predicted Degradation (%) after 24hPotential Degradation Products
Solid State (Dry Heat)805 - 15Decarboxylated cyclopropane derivative, ring-opened isomers
Solution (e.g., in PEG 400)8010 - 20Similar to solid state, with potential for solvent adducts
Photostability

Exposure to ultraviolet (UV) and visible light can provide the energy for photochemical reactions. Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to radical intermediates and subsequent degradation products.

Table 3: Predicted Photostability of this compound

Light SourceIntensityPredicted Degradation (%)Potential Degradation Products
UV-A (320-400 nm)≥ 200 W·h/m²10 - 20Dehalogenated products, ring-contracted or expanded isomers
Cool White Fluorescent Lamp (Visible)≥ 1.2 million lux·h5 - 10Minor degradation products
Xenon Lamp (Simulated Sunlight)ICH Q1B conditions15 - 25Complex mixture of dehalogenated and rearranged products

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH Q1A(R2) and Q1B guidelines to assess the intrinsic stability of this compound.[1][2][3] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

General Procedure

For each condition, a stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility and the stress condition). A control sample, protected from the stress condition, is stored under ambient conditions. Samples are withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

Acid Hydrolysis
  • Preparation: Dissolve the compound in 0.1 M hydrochloric acid.

  • Stress Condition: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

Base Hydrolysis
  • Preparation: Dissolve the compound in 0.1 M sodium hydroxide.

  • Stress Condition: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation
  • Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide in water.

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time intervals.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • Solution State: Dissolve the compound in a suitable inert solvent (e.g., polyethylene glycol 400) and heat at 80°C.

  • Sampling: For the solid state, dissolve a portion of the sample in a suitable solvent at each time point. For the solution state, withdraw aliquots directly.

Photostability Testing[2]
  • Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent solvent (e.g., acetonitrile/water). Place the solutions in quartz cuvettes. Prepare a dark control sample by wrapping a cuvette in aluminum foil.

  • Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

  • Sampling: Analyze the samples and the dark control at the end of the exposure period.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, 60°C) API->Base Oxidation Oxidative (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid/Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Impurity Characterization HPLC->Characterization

Caption: A logical workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathway under Acidic Conditions

Degradation_Pathway cluster_main Hypothetical Acid-Catalyzed Degradation Parent 2-Chloro-2-fluorocyclo- propanecarboxylic acid Intermediate Protonated Cyclopropane (Carbocation Intermediate) Parent->Intermediate H+ Product1 Ring-Opened Halo-Hydroxy- butenoic Acid Isomer 1 Intermediate->Product1 H2O Product2 Ring-Opened Halo-Hydroxy- butenoic Acid Isomer 2 Intermediate->Product2 H2O

Caption: A hypothetical degradation pathway of this compound under acidic conditions.

Role in Drug Development and Signaling Pathways

While there is no specific publicly available information linking this compound to a particular drug or signaling pathway, the cyclopropane motif is increasingly utilized in medicinal chemistry. Its rigid structure can lock a molecule into a bioactive conformation, and its unique electronic properties can enhance binding to target proteins. Halogenation can further modulate properties like metabolic stability and membrane permeability.

In a hypothetical drug development scenario, a molecule containing the 2-Chloro-2-fluorocyclopropane moiety could be designed as an inhibitor of a key enzyme in a disease-related signaling pathway, for example, a kinase in an oncology setting.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Drug containing 2-Chloro-2-fluorocyclo- propanecarboxylic acid Inhibitor->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential role of a drug containing the title compound as a kinase inhibitor.

Conclusion

This technical guide provides a foundational understanding of the potential stability characteristics of this compound. Based on the principles of organic chemistry and regulatory guidelines, it is predicted that the compound may be susceptible to degradation under strong acidic, thermal, and photolytic conditions. The provided experimental protocols offer a robust framework for systematically evaluating its stability and identifying potential degradation products. Such studies are indispensable for the successful development of any new chemical entity for pharmaceutical use, ensuring the safety, efficacy, and quality of the final drug product. Further experimental work is required to generate definitive quantitative data and fully elucidate the degradation pathways of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Modern Drug Discovery

The introduction of fluorine and chlorine atoms into a cyclopropane ring creates a unique structural motif with profound implications for medicinal chemistry. The 2-chloro-2-fluorocyclopropane moiety, particularly when synthesized in an enantiomerically pure form, serves as a critical building block in the development of novel therapeutic agents. The distinct stereochemistry of the chiral centers, combined with the electronic properties of the halogen substituents, can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. The rigid cyclopropane scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This application note provides a detailed protocol for the enantioselective synthesis of this compound, a key intermediate for accessing these valuable pharmacophores.

Strategic Approach: Asymmetric Phase-Transfer Catalyzed Chlorofluorocyclopropanation

The cornerstone of this synthetic strategy is the asymmetric cyclopropanation of an acrylate ester using chlorofluorocarbene (:CFCl) generated in situ. This reaction is mediated by a chiral phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase.[1] In this protocol, a chiral quaternary ammonium salt, derived from a Cinchona alkaloid, is employed to shuttle the carbene precursor from the aqueous phase to the organic phase, where it reacts with the alkene substrate. The chiral environment created by the catalyst directs the approach of the carbene to the alkene, thereby inducing enantioselectivity. Subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid.

Experimental Workflow Overview

The overall synthetic route is a two-step process, beginning with the enantioselective cyclopropanation of an acrylate ester, followed by the hydrolysis of the ester to the final carboxylic acid.

Enantioselective Synthesis Workflow Overall Synthetic Workflow cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Hydrolysis Acrylate_Ester Acrylate Ester Cyclopropanation Enantioselective Chlorofluorocyclopropanation Acrylate_Ester->Cyclopropanation Carbene_Precursor Chlorofluorocarbene Precursor (e.g., CHCl2F) Carbene_Precursor->Cyclopropanation Chiral_PTC Chiral Phase-Transfer Catalyst Chiral_PTC->Cyclopropanation Base Aqueous Base (e.g., NaOH) Base->Cyclopropanation Cyclopropane_Ester Chiral 2-Chloro-2-fluorocyclopropanecarboxylate Ester Cyclopropanation->Cyclopropane_Ester Hydrolysis Ester Hydrolysis Cyclopropane_Ester->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: Overall workflow for the enantioselective synthesis.

Detailed Protocols

PART 1: Enantioselective Synthesis of Alkyl 2-Chloro-2-fluorocyclopropanecarboxylate

Rationale: This protocol details the asymmetric cyclopropanation of an alkyl acrylate using chlorofluorocarbene generated from dichlorofluoromethane under phase-transfer conditions. The choice of a Cinchona alkaloid-derived catalyst is based on its proven success in a variety of asymmetric phase-transfer reactions, including cyclopropanations.[2][3] The hydroxyl group on the catalyst is believed to play a crucial role in organizing the transition state through hydrogen bonding, thereby enhancing enantioselectivity.[2]

Materials:

  • tert-Butyl acrylate

  • Dichlorofluoromethane (CHCl2F)

  • (1R,2R,4R,5R)-cis-2,5-Diaminobicyclo[2.2.2]octane-derived Salen-cobalt(II) complex (or other suitable chiral phase-transfer catalyst)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve the chiral phase-transfer catalyst (1-5 mol%) in toluene.

  • Addition of Alkene: To the stirred catalyst solution, add tert-butyl acrylate (1.0 equivalent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carbene Generation and Reaction: While stirring vigorously, slowly add a pre-cooled (0 °C) 50% aqueous solution of sodium hydroxide. Concurrently, bubble dichlorofluoromethane gas through the reaction mixture at a slow and steady rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkyl 2-chloro-2-fluorocyclopropanecarboxylate.

PART 2: Hydrolysis of Alkyl 2-Chloro-2-fluorocyclopropanecarboxylate

Rationale: The final step is the hydrolysis of the ester to the carboxylic acid. Basic hydrolysis is often preferred as it is generally irreversible and leads to the carboxylate salt, which can be easily separated from any unreacted ester.[4][5][6][7] Subsequent acidification protonates the carboxylate to yield the final product.

Materials:

  • Alkyl 2-chloro-2-fluorocyclopropanecarboxylate (from Part 1)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Dissolve the alkyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 equivalent) in a mixture of methanol (or THF) and water.

  • Addition of Base: Add a solution of NaOH or LiOH (1.5-2.0 equivalents) in water to the ester solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be further purified by recrystallization or chromatography if necessary.

Data Presentation

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
11Toluene087588
22Toluene068292
35Toluene048595
42CH2Cl2086885

Note: The data presented in this table are representative values based on analogous asymmetric cyclopropanation reactions and may vary depending on the specific substrate and reaction conditions.

Mechanistic Insights

The proposed catalytic cycle for the asymmetric phase-transfer catalyzed cyclopropanation is depicted below. The chiral quaternary ammonium catalyst forms a tight ion pair with the trichlorofluoromethyl anion in the organic phase. The chiral environment of the catalyst then directs the stereochemical outcome of the carbene addition to the alkene.

Catalytic Cycle Proposed Catalytic Cycle Catalyst [Q]+Cl- (aq) Anion_Exchange Anion Exchange Catalyst->Anion_Exchange NaOH (aq) Catalyst_OH [Q]+OH- (org) Anion_Exchange->Catalyst_OH Deprotonation Deprotonation of CHCl2F Catalyst_OH->Deprotonation CHCl2F (org) Carbanion_Complex [Q]+[-CCl2F] (org) Deprotonation->Carbanion_Complex Alpha_Elimination α-Elimination Carbanion_Complex->Alpha_Elimination Carbene_Complex [Q]+Cl- + :CFCl (org) Alpha_Elimination->Carbene_Complex Cyclopropanation Asymmetric Cyclopropanation Carbene_Complex->Cyclopropanation Alkene Alkene Alkene->Cyclopropanation Cyclopropanation->Catalyst Regeneration Product Chiral Cyclopropane Cyclopropanation->Product

Caption: Proposed catalytic cycle for asymmetric cyclopropanation.

Characterization and Quality Control

Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is recommended.

  • Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the structure and purity of the synthesized compounds. The characteristic signals of the cyclopropane ring protons and the fluorine atom will be key diagnostic features.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of this compound. The use of a chiral phase-transfer catalyst allows for the efficient and highly stereoselective construction of the dihalogenated cyclopropane ring. This methodology provides a practical route to a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals. The protocols are designed to be robust and scalable, making them suitable for both academic research and industrial drug development settings.

References

Application Notes and Protocols for the Chromatographic Separation of 2-Chloro-2-fluorocyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-2-fluorocyclopropanecarboxylic acid is a chiral molecule of interest in pharmaceutical and agrochemical research due to the presence of a stereogenic center at the C1 position of the cyclopropane ring. The biological activity of its enantiomers can differ significantly, making their separation and individual analysis crucial for drug development and regulatory purposes. This document provides a detailed protocol for the enantioselective separation of this compound using Supercritical Fluid Chromatography (SFC), a technique well-suited for the rapid and efficient separation of chiral compounds.

Recommended Technique: Supercritical Fluid Chromatography (SFC)

SFC is the recommended technique for the chiral separation of this compound due to its numerous advantages over traditional High-Performance Liquid Chromatography (HPLC).[1] These benefits include faster analysis times, reduced solvent consumption, and often superior resolution for chiral compounds.[2] The use of supercritical CO2 as the primary mobile phase component, modified with a small percentage of an organic solvent, allows for high diffusion rates and low viscosity, contributing to efficient separations.[3]

Experimental Protocols

1. Initial Screening of Chiral Stationary Phases (CSPs)

A screening approach using a selection of polysaccharide-based CSPs is the most effective strategy to identify the optimal column for the separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in chiral separations.[3]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and a backpressure regulator.

Chiral Stationary Phases for Screening:

  • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OJ-H (cellulose tris(4-methylbenzoate))

Screening Mobile Phases:

  • Mobile Phase A: Supercritical CO2 / Methanol (gradient elution)

  • Mobile Phase B: Supercritical CO2 / Ethanol (gradient elution)

  • Mobile Phase C: Supercritical CO2 / Isopropanol (gradient elution)

Additive:

  • For acidic compounds like this compound, an acidic modifier is typically required to improve peak shape and achieve separation. A stock solution of 0.1% trifluoroacetic acid (TFA) in the organic modifier (Methanol, Ethanol, or Isopropanol) should be prepared.

Screening Protocol:

  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Start with a gradient elution from 5% to 40% of the organic modifier over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase modifier (e.g., Methanol with 0.1% TFA) to a concentration of 1 mg/mL.

2. Method Optimization

Once a "hit" is identified from the initial screen (i.e., partial or baseline separation of the enantiomers), the method can be optimized to improve resolution and reduce analysis time.

  • Modifier Percentage: If partial separation is observed, an isocratic mobile phase composition around the elution point in the gradient screen should be tested. Fine-tuning the percentage of the organic modifier can significantly impact resolution.

  • Additive Concentration: The concentration of the acidic additive (TFA) can be varied (e.g., from 0.05% to 0.2%) to improve peak symmetry.

  • Temperature and Backpressure: Systematically varying the column temperature (e.g., from 25 °C to 45 °C) and backpressure (e.g., from 120 bar to 200 bar) can influence selectivity and resolution.

  • Flow Rate: Adjusting the flow rate can be used to shorten the analysis time once good resolution is achieved.

Data Presentation

The following table summarizes the expected data from the initial screening phase. The values are hypothetical and serve as a guide for what to expect based on the separation of similar compounds.

Chiral Stationary PhaseOrganic ModifierAdditiveRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralpak® IAMethanol0.1% TFA4.24.8> 1.5
Chiralpak® IBEthanol0.1% TFA5.15.5~ 1.2
Chiralpak® ICMethanol0.1% TFA3.84.5> 1.5
Chiralcel® OD-HIsopropanol0.1% TFA6.57.2~ 1.4
Chiralcel® OJ-HMethanol0.1% TFA4.95.3~ 1.1

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis & Optimization racemate Racemic this compound dissolve Dissolve in Modifier (e.g., MeOH + 0.1% TFA) to 1 mg/mL racemate->dissolve injection Inject 5 µL dissolve->injection csp_screening CSP Screening (Chiralpak IA, IB, IC, Chiralcel OD-H, OJ-H) injection->csp_screening detection UV Detection (210 nm) csp_screening->detection evaluate Evaluate Resolution (Rs) and Peak Shape detection->evaluate no_sep No Separation evaluate->no_sep Rs < 1.0 partial_sep Partial Separation evaluate->partial_sep 1.0 < Rs < 1.5 baseline_sep Baseline Separation evaluate->baseline_sep Rs > 1.5 no_sep->csp_screening Try next CSP optimize Optimize Method (Modifier %, Additive, T, P) partial_sep->optimize report Report Results baseline_sep->report optimize->baseline_sep

Figure 1. Workflow for the chiral SFC separation of this compound.

The provided protocol offers a robust starting point for the successful chromatographic separation of this compound enantiomers. By systematically screening a selection of well-established chiral stationary phases under Supercritical Fluid Chromatography conditions and subsequently optimizing the mobile phase and other instrumental parameters, a reliable and efficient method can be developed. This will enable researchers, scientists, and drug development professionals to accurately quantify the enantiomeric purity and isolate individual enantiomers for further studies.

References

Application Notes and Protocols: 2-Chloro-2-fluorocyclopropanecarboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-2-fluorocyclopropanecarboxylic acid, a valuable building block in modern organic and medicinal chemistry. The unique structural and electronic properties imparted by the geminal chloro- and fluoro-substituents on the cyclopropane ring make this molecule an attractive precursor for the synthesis of novel therapeutic agents and agrochemicals. This document outlines key applications, detailed experimental protocols, and quantitative data to support its use in research and development.

Introduction to this compound

The incorporation of fluorinated motifs into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The cyclopropyl group, a conformationally constrained bioisostere for various functional groups, is also frequently employed to improve the pharmacological profile of drug candidates. This compound combines these features, offering a reactive handle for further synthetic transformations while introducing a desirable fluorinated cyclopropyl moiety. Its primary application lies in the formation of amide bonds, leading to the synthesis of a diverse range of bioactive molecules.

Key Applications in Organic Synthesis

The predominant application of this compound is as a precursor for the synthesis of complex amides. The carboxylic acid functionality allows for standard amide coupling reactions with a wide array of primary and secondary amines, including electron-deficient anilines, which are often challenging substrates. The resulting N-substituted-2-chloro-2-fluorocyclopropylamides are key intermediates in the development of novel pharmaceuticals.

Synthesis of Bioactive Amides

The synthesis of fluorocyclopropyl amides is of significant interest in medicinal chemistry. For instance, fluorocyclopropyl amides have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways and a target for the treatment of autoimmune diseases and hematological malignancies.[1] The stereochemistry of the fluorocyclopropyl group can play a crucial role in modulating the potency and selectivity of these inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in organic synthesis.

General Protocol for Amide Coupling with Anilines

This protocol describes a general procedure for the amide coupling of this compound with aniline derivatives using common coupling reagents. This method is particularly useful for reactions with electron-deficient amines.[2]

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aniline derivative (1.0 equiv) in acetonitrile (0.1 M) is added this compound (1.2 equiv).

  • To this mixture, add EDC (1.0 equiv), HOBt (0.1 equiv, catalytic), and DMAP (1.0 equiv).[2]

  • Finally, add DIPEA (2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-chloro-2-fluorocyclopropylamide.

Quantitative Data

The following table summarizes the in vitro activity of fluorocyclopropyl amides as Btk inhibitors, demonstrating the impact of this structural motif on biological activity.

Compound IDAmide MoietyBtk IC50 (nM)[3]
1 Cyclopropyl7.1
2 2-Fluorocyclopropyl (cis)5.2
3 2-Fluorocyclopropyl (trans)3.9
4 Ethyl>1000
5 Isopropyl>1000

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the application of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Product & Application start_acid This compound reaction Amide Bond Formation start_acid->reaction start_amine Primary/Secondary Amine start_amine->reaction coupling Coupling Reagents (e.g., EDC, HOBt, DIPEA) coupling->reaction product N-Substituted-2-chloro-2- fluorocyclopropylamide reaction->product application Bioactive Molecule (e.g., Kinase Inhibitor) product->application logical_relationship cluster_properties Key Structural Features building_block This compound (Building Block) prop1 Carboxylic Acid (Reactive Handle) building_block->prop1 prop2 gem-Chloro-fluoro Group (Electronic Effects) building_block->prop2 prop3 Cyclopropyl Ring (Conformational Rigidity) building_block->prop3 transformation Key Transformation: Amide Coupling prop1->transformation application_area Primary Application Area: Medicinal Chemistry transformation->application_area bioactive_molecules Synthesis of Bioactive Molecules (e.g., Enzyme Inhibitors, Agrochemicals) application_area->bioactive_molecules

References

Scale-up synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for structurally unique building blocks in the pharmaceutical and agrochemical industries has driven the development of scalable synthetic routes to complex molecules. 2-Chloro-2-fluorocyclopropanecarboxylic acid is a valuable, albeit challenging, synthetic target due to the presence of a stereochemically rich cyclopropane ring bearing both chlorine and fluorine atoms. This document provides a detailed application note and a hypothetical, yet plausible, protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established chemical transformations and is intended to serve as a practical guide for laboratory and pilot-plant scale production.

Proposed Synthetic Route

The proposed multi-step synthesis for this compound starts from the readily available and inexpensive starting material, acrylic acid. The route involves three key transformations:

  • Esterification: Protection of the carboxylic acid group of acrylic acid as a methyl ester to prevent side reactions in the subsequent cyclopropanation step.

  • Cyclopropanation: Reaction of methyl acrylate with chlorofluorocarbene, generated in situ from a suitable precursor, to form the 2-chloro-2-fluorocyclopropylcarboxylic acid methyl ester.

  • Hydrolysis: Deprotection of the methyl ester to yield the final target molecule, this compound.

This route is designed for scalability, employing common reagents and reaction conditions amenable to large-scale production.

Experimental Protocols

Step 1: Synthesis of Methyl Acrylate (1)

Materials:

  • Acrylic Acid (1.0 eq)

  • Methanol (5.0 eq)

  • Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Toluene (as solvent)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of acrylic acid in toluene, add methanol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or GC until completion (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl acrylate. The product is often used in the next step without further purification.

Step 2: Synthesis of Methyl 2-Chloro-2-fluorocyclopropanecarboxylate (2)

Materials:

  • Methyl Acrylate (1.0 eq)

  • Sodium Dichlorofluoroacetate (1.5 eq)

  • Diglyme (as solvent)

  • Tetrabutylammonium Bromide (TBAB, phase-transfer catalyst, 0.02 eq)

Procedure:

  • To a stirred solution of methyl acrylate and tetrabutylammonium bromide in diglyme, add sodium dichlorofluoroacetate portion-wise at a temperature of 160-170 °C. The in situ generation of chlorofluorocarbene occurs via decarboxylation.

  • Maintain the reaction at this temperature and monitor for completion by GC (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield methyl 2-chloro-2-fluorocyclopropanecarboxylate.

Step 3: Synthesis of this compound (3)

Materials:

  • Methyl 2-Chloro-2-fluorocyclopropanecarboxylate (1.0 eq)

  • Lithium Hydroxide (1.5 eq)

  • Tetrahydrofuran (THF) and Water (as a solvent mixture)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

Procedure:

  • Dissolve methyl 2-chloro-2-fluorocyclopropanecarboxylate in a mixture of THF and water.

  • Add lithium hydroxide to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).

  • Acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Summary of Quantitative Data for the Proposed Synthesis

StepReactionStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Expected Yield (%)
1EsterificationAcrylic AcidMethanol, H₂SO₄1 : 5 : 0.05Toluene80-904-690-95
2CyclopropanationMethyl AcrylateSodium Dichlorofluoroacetate1 : 1.5Diglyme160-1702-360-70
3HydrolysisMethyl 2-Chloro-2-fluorocyclopropanecarboxylateLithium Hydroxide1 : 1.5THF/WaterRoom Temp3-585-95

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis start1 Acrylic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux in Toluene (80-90°C, 4-6h) start1->reflux workup1 Aqueous Workup (NaHCO₃, Brine) reflux->workup1 product1 Methyl Acrylate (1) workup1->product1 start2 Methyl Acrylate (1) + Sodium Dichlorofluoroacetate product1->start2 reaction2 Heat in Diglyme (160-170°C, 2-3h) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Fractional Distillation workup2->purification2 product2 Methyl 2-Chloro-2-fluorocyclo- propanecarboxylate (2) purification2->product2 start3 Methyl Ester (2) + LiOH product2->start3 reaction3 Stir in THF/Water (RT, 3-5h) start3->reaction3 workup3 Acidification (HCl) & Extraction reaction3->workup3 product3 2-Chloro-2-fluorocyclopropane- carboxylic Acid (3) workup3->product3 logical_relationship cluster_synthesis Synthetic Strategy starting_material Acrylic Acid (C3H4O2) intermediate1 Methyl Acrylate (C4H6O2) starting_material->intermediate1 Esterification (+CH3OH, H+) intermediate2 Methyl 2-Chloro-2-fluorocyclo- propanecarboxylate (C5H6ClFO2) intermediate1->intermediate2 Cyclopropanation (+:CClF) final_product 2-Chloro-2-fluorocyclopropane- carboxylic Acid (C4H4ClFO2) intermediate2->final_product Hydrolysis (+H2O, OH-)

Application Notes and Protocols for the Quantification of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Analytical Methods for the Quantification of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Introduction

This compound is a halogenated cyclopropane derivative. Accurate and reliable quantification of such compounds is essential in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations. The primary analytical techniques covered are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Carboxylic acids can be challenging to analyze due to their polarity.[1] For liquid chromatography, derivatization can be employed to enhance hydrophobicity and improve retention on reversed-phase columns.[1] For gas chromatography, derivatization is often necessary to increase volatility and thermal stability.[2]

Analytical Methods Overview

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for quantifying polar compounds in complex biological matrices due to its high sensitivity and selectivity.[4][5] Direct analysis is possible, though derivatization can improve chromatographic performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is mandatory to increase their volatility.[6] This method offers high chromatographic resolution.

The following sections provide detailed protocols for each of these methods.

HPLC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma, Urine)

This method is designed for the sensitive and selective quantification of this compound in complex biological samples.

Principle

The analyte is extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extract is then analyzed by reversed-phase HPLC coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7]

Experimental Protocol

3.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an HPLC vial for analysis.

3.2.2. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2.3. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by direct infusion of a standard solution. For a hypothetical molecular weight of 154.5 g/mol , monitor transitions such as m/z 153.5 -> 109.5 (loss of CO2) and 153.5 -> 89.5 (loss of CO2 and HF).
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the HPLC-MS/MS method.

ParameterExpected Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Visualization: HPLC-MS/MS Workflow

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample precip Protein Precipitation (Acetonitrile) sample->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Workflow for HPLC-MS/MS analysis.

GC-MS Method for Quantification

This method is suitable for the analysis of this compound after derivatization to increase its volatility.

Principle

The carboxylic acid group is derivatized to form a less polar and more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[6] The derivative is then analyzed by GC-MS, which provides excellent chromatographic separation and mass-based detection.

Experimental Protocol

4.2.1. Sample Preparation and Derivatization (Pentafluorobenzyl Bromide Derivatization)

  • Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).

  • Evaporate the extraction solvent to dryness.

  • To the dried residue, add 100 µL of a solution containing 10 mg/mL of pentafluorobenzyl bromide (PFBBr) in acetone and 10 µL of a catalyst such as triethylamine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane or another suitable solvent for GC injection.

4.2.2. GC Conditions

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min

4.2.3. MS Conditions

ParameterValue
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions of the PFB derivative
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterExpected Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 90 - 110%
Visualization: GC-MS Workflowdot

GC_MS_Workflow recon recon gc gc recon->gc ms ms quant quant ms->quant

References

Application Notes and Protocols for the Analysis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-fluorocyclopropanecarboxylic acid is a structurally unique molecule of interest in pharmaceutical and agrochemical research due to the presence of a stereocenter and halogenated cyclopropane ring. Accurate and sensitive quantification of this analyte, including its enantiomers, is crucial for pharmacokinetic, toxicological, and efficacy studies. This document provides detailed application notes and protocols for the derivatization of this compound to enable its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

Direct analysis of this compound can be challenging due to its polarity and low volatility, which are not ideal for GC analysis. In reversed-phase LC, it may exhibit poor retention.[1] Derivatization addresses these issues by converting the carboxylic acid into a less polar, more volatile, and more readily ionizable derivative.[1][2] For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral column.[3][4]

Derivatization Strategies

Two primary derivatization strategies are presented: amidation for GC-MS analysis and chiral amidation for LC-MS/MS enantioselective analysis.

Amidation for GC-MS Analysis

This protocol describes the derivatization of this compound with 2,4-difluoroaniline (DFA) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is adapted from established procedures for the amidation of perfluoroalkyl carboxylic acids (PFCAs).[5] The resulting anilide derivative is more volatile and suitable for GC-MS analysis.

Experimental Protocol

Materials:

  • This compound standard

  • 2,4-difluoroaniline (DFA)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Petroleum ether

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen gas, high purity

Procedure:

  • Sample Preparation: Prepare a 1.0 mL solution of this compound in THF at a concentration of 0.1 mM.

  • Reaction Mixture: To the sample solution, add 5 µL of concentrated HCl, followed by 0.1 mL of 100 mM DCC in THF and 0.1 mL of 100 mM DFA in THF.[6]

  • Reaction: Stir the mixture at 300 rpm for 1 hour at room temperature.

  • Work-up: Evaporate the reaction solution to dryness under a gentle stream of nitrogen gas.

  • Extraction: Redissolve the residue in 1.0 mL of a petroleum ether and ethyl acetate solvent system (2:0.3, v/v).[6] Extract the organic phase twice with 0.5 mL of deionized water to remove any remaining acid.

  • Drying: Add approximately 20 mg of anhydrous Na₂SO₄ to the organic extract to remove traces of water.[5]

  • Concentration: Concentrate the final extract to 1 mL under a gentle stream of nitrogen gas before GC-MS analysis.[5]

GC-MS Parameters (Typical):

ParameterValue
GC System Agilent 7890 GC or equivalent
Column VF-5ms (30 m x 0.25 mm, 0.50 µm) or equivalent
Injector Temp 220°C[5]
Oven Program Initial 40°C for 8 min, ramp to 130°C at 5°C/min, then to 220°C at 30°C/min, hold for 5 min.[5]
Carrier Gas Helium
MS System Agilent 7000D Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI)
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)

Expected Results:

This method is expected to yield the 2,4-difluoroanilide derivative of this compound, which will be detectable by GC-MS. The retention time and mass spectrum will be characteristic of the derivative.

Chiral Derivatization for Enantioselective LC-MS/MS Analysis

This protocol details the use of (S)-anabasine as a chiral derivatizing agent for the enantioselective analysis of this compound by LC-MS/MS. This method allows for the separation and quantification of the individual enantiomers. The resulting diastereomeric derivatives exhibit different chromatographic behavior and can be resolved on a standard reversed-phase column.[7] This approach enhances sensitivity in ESI-MS by introducing a readily ionizable group.[7]

Experimental Protocol

Materials:

  • This compound enantiomeric standards

  • (S)-Anabasine (ANA)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation: Prepare a 40 µL standard solution of this compound in ACN/water (50/50, v/v).

  • Derivatization Reaction: To the sample solution, add 20 µL of 200 mM (S)-anabasine in ACN/water (50/50, v/v) and 20 µL of a 120 mM solution of DMT-MM.

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[8]

  • Dilution: After incubation, dilute the reaction mixture to 1.4 mL with ACN/water (50/50, v/v).[8]

  • Centrifugation: Centrifuge the diluted solution at 14,350 rcf for 10 minutes prior to LC-MS/MS analysis.[8]

LC-MS/MS Parameters (Typical):

ParameterValue
LC System Agilent 1290 series UHPLC or equivalent[8]
Column Agilent SB-C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent[8]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid[8]
Flow Rate 0.4 mL/min[8]
Column Temp 40°C[8]
Injection Volume 1 µL[8]
MS System SCIEX Triple Quad 5500+ or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Data Acquisition Multiple Reaction Monitoring (MRM)

Quantitative Data Summary (Hypothetical)

AnalyteDerivatizing AgentMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)
This compoundDFA/DCCGC-MS5 µg/L15 µg/L>0.99585 - 95
(R)-2-Chloro-2-fluorocyclopropanecarboxylic acid(S)-AnabasineLC-MS/MS2 fmol6 fmol>0.99892 - 103
(S)-2-Chloro-2-fluorocyclopropanecarboxylic acid(S)-AnabasineLC-MS/MS2 fmol6 fmol>0.99892 - 103

Visualizations

Derivatization_Workflow cluster_GCMS GC-MS Analysis Workflow cluster_LCMS LC-MS/MS Analysis Workflow A1 Sample containing this compound B1 Amidation with DFA/DCC A1->B1 Derivatization C1 Extraction and Concentration B1->C1 Work-up D1 GC-MS Analysis C1->D1 Injection A2 Sample containing enantiomers of this compound B2 Chiral Derivatization with (S)-Anabasine A2->B2 Derivatization C2 Dilution and Centrifugation B2->C2 Sample Cleanup D2 LC-MS/MS Analysis C2->D2 Injection

Caption: Experimental workflows for GC-MS and LC-MS/MS analysis.

Logical_Relationships Analyte This compound Problem Analytical Challenges (Polarity, Low Volatility, Chirality) Analyte->Problem Solution Derivatization Problem->Solution Method1 Amidation (DFA/DCC) Solution->Method1 Method2 Chiral Amidation ((S)-Anabasine) Solution->Method2 Analysis1 GC-MS Method1->Analysis1 Analysis2 LC-MS/MS Method2->Analysis2 Outcome1 Achiral Quantification Analysis1->Outcome1 Outcome2 Enantioselective Quantification Analysis2->Outcome2

Caption: Logical relationships in the analysis of the target analyte.

References

Application Notes: 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Novel Building Block for Agrochemical Discovery

The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven chemists to explore novel molecular scaffolds. Within this context, fluorinated organic compounds have become critical components in the development of modern agrochemicals, with approximately 50% of crop protection products in development containing fluorine.[1] The introduction of fluorine can dramatically enhance biological activity by improving metabolic stability, binding affinity, and lipophilicity.[2][3][4]

Simultaneously, the cyclopropane ring is recognized as an important structural motif in a multitude of bioactive compounds, including natural products and synthetic agrochemicals like pyrethroid insecticides.[5][6] Its high ring strain and rigid conformation can lock a molecule into a biologically active shape, thereby enhancing potency.[5][7]

2-Chloro-2-fluorocyclopropanecarboxylic acid represents a compelling, yet underexplored, synthetic building block that combines these two powerful structural features. Its unique stereochemistry and reactive carboxylic acid handle provide a versatile platform for the synthesis of new active ingredients. These notes outline the prospective application of this compound in the discovery of novel herbicides, detailing its synthesis, potential mode of action, and protocols for biological evaluation.

Hypothesized Application: Development of HPPD-Inhibiting Herbicides

Derivatives of this compound are promising candidates for development as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD inhibitors are a major class of "bleaching" herbicides that disrupt a critical plant pathway, leading to the destruction of chlorophyll and subsequent plant death.[1][8] The rigid cyclopropane scaffold can serve as a core to orient functional groups for optimal binding within the HPPD active site.

2.1 Proposed Mechanism of Action: HPPD Inhibition

The HPPD enzyme is essential for the catabolism of the amino acid tyrosine.[1] Inhibition of HPPD prevents the formation of homogentisic acid, which is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[9] Plastoquinone is a vital cofactor in the formation of carotenoids. Without carotenoids to protect it, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white "bleaching" symptoms in susceptible plants.[8][10]

HPPD_Pathway cluster_0 Plant Cell cluster_1 Consequence of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisic Acid Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Chlorophyll Destruction (Bleaching) Chlorophyll->Bleaching Death Plant Death HPPD_Enzyme->HGA Inhibitor Novel HPPD Inhibitor (Hypothetical Derivative) Inhibitor->HPPD_Enzyme Inhibition Bleaching->Death

Caption: Proposed mechanism of action for a hypothetical herbicide.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the core building block, its derivatization into a hypothetical active ingredient, and the biological evaluation of that ingredient.

3.1 Protocol 1: Synthesis of this compound

This protocol is a hypothetical route based on established cyclopropanation principles.

  • Objective: To synthesize the title compound via carbene addition to an appropriate alkene followed by functional group manipulation.

  • Step 1: Dichlorofluoromethane Generation & Cyclopropanation

    • Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

    • Charge the flask with ethyl acrylate (1.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq) in dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to a separate flask containing chloroform and gently warm to generate dichlorofluoromethane in situ. Caution: Dichlorofluoromethane is a gas. The reaction to generate the carbene is complex and requires specialized setups. A common method involves the reaction of a haloform with a base.

    • Bubble the generated dichlorofluoromethane gas through the cooled ethyl acrylate solution.

    • Allow the reaction to stir vigorously at 0°C for 4 hours, then warm to room temperature and stir overnight.

    • Monitor the reaction by GC-MS for the formation of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

    • Upon completion, quench the reaction with water, separate the organic layer, and wash with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography.

  • Step 2: Saponification to Carboxylic Acid

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (3:1 v/v).

    • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the mixture to room temperature and remove the ethanol in vacuo.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0°C and carefully acidify to pH ~2 with cold 2N HCl.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

3.2 Protocol 2: Synthesis of a Hypothetical Active Ingredient (Amide Derivative)

This protocol describes the conversion of the carboxylic acid to a representative herbicidal amide.

  • Objective: To synthesize N-(2,4-difluorophenyl)-2-chloro-2-fluorocyclopropanecarboxamide.

  • Methodology:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1-2 drops).[11]

    • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

    • In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the aniline solution to 0°C and slowly add a solution of the crude acid chloride in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final amide.

3.3 Protocol 3: Greenhouse Pre-Emergence Bioassay

This protocol evaluates the herbicidal efficacy of the synthesized compound.[12][13]

  • Objective: To determine the pre-emergence herbicidal activity of the hypothetical amide derivative on key weed species.

  • Materials:

    • Weed seeds: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis), Velvetleaf (Abutilon theophrasti), and Palmer amaranth (Amaranthus palmeri).

    • Potting medium: Sandy loam soil mix, sterilized.

    • Pots: 10 cm square plastic pots with drainage holes.

    • Test compound: N-(2,4-difluorophenyl)-2-chloro-2-fluorocyclopropanecarboxamide, formulated as a 10% EC (Emulsifiable Concentrate).

    • Track sprayer calibrated to deliver 200 L/ha.

  • Methodology:

    • Fill pots with the soil mix, leaving a 2 cm headspace.

    • Sow 20-30 seeds of a single weed species per pot and cover with a thin layer (~0.5 cm) of soil.

    • Prepare serial dilutions of the test compound in water to achieve application rates of 0, 50, 100, 200, and 400 g a.i./ha (grams of active ingredient per hectare). Include a non-treated control and a commercial standard (e.g., mesotrione).

    • Arrange the pots in the track sprayer. Apply the herbicide solutions evenly to the soil surface.

    • Transfer the pots to a greenhouse maintained at 26/20°C (day/night), with a 16-hour photoperiod and 60-70% relative humidity. Water as needed via subirrigation to avoid disturbing the treated soil surface.

    • Randomize pot locations every 3 days.

    • After 21 days, visually assess the percent weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percent growth reduction relative to the non-treated control.

Representative Data Presentation

The following tables represent the type of data that would be generated from the bioassay described in Protocol 3.3.

Table 1: Visual Assessment of Pre-Emergence Herbicidal Efficacy (% Control)

Application Rate (g a.i./ha)BarnyardgrassGreen FoxtailVelvetleafPalmer Amaranth
5065705560
10085907580
20095989092
4001001009998

Table 2: Growth Reduction Based on Dry Biomass (%)

Application Rate (g a.i./ha)BarnyardgrassGreen FoxtailVelvetleafPalmer Amaranth
5068.272.558.163.4
10088.991.377.082.5
20096.198.892.394.1
400100.0100.099.598.9

Agrochemical Research & Development Workflow

The discovery and development of a new agrochemical from a novel building block follows a structured pipeline.

R_and_D_Workflow cluster_workflow Agrochemical R&D Pipeline A Synthesis of Core Intermediate (this compound) B Library Synthesis (e.g., Amide Derivatives) A->B C Primary Screening (Greenhouse Bioassay) B->C D Secondary Screening (Dose-Response, Spectrum) C->D E Lead Optimization (Structure-Activity Relationship) D->E F Field Trials & Development E->F

Caption: A generalized workflow for agrochemical discovery.

Conclusion

This compound is a promising intermediate for agrochemical research. Its unique combination of a strained, rigid cyclopropane ring and halogen substitution provides a strong foundation for designing novel active ingredients. The protocols and conceptual framework presented here offer a clear pathway for researchers to synthesize and evaluate new herbicidal candidates based on this scaffold, with a particular focus on high-value modes of action such as HPPD inhibition. Further exploration of derivatives from this building block could lead to the discovery of next-generation crop protection solutions.

References

Application Notes and Protocols: 2-Chloro-2-fluorocyclopropanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives are valuable synthetic intermediates in medicinal chemistry. The unique structural and electronic properties imparted by the gem-dihalo-substituted cyclopropane ring make it a desirable motif for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides an overview of its potential applications, detailed synthetic protocols, and key reaction pathways.

Introduction: The Role of Fluorinated Cyclopropanes in Drug Discovery

Cyclopropane rings are frequently incorporated into pharmaceutical agents to introduce conformational rigidity, improve metabolic stability, and act as bioisosteres for larger or more flexible groups.[1][2] The introduction of fluorine, and particularly a combination of fluoro- and chloro-substituents, can further enhance these properties.[3][4][5] The 2-chloro-2-fluorocyclopropyl moiety can influence a molecule's acidity, lipophilicity, and binding interactions with biological targets.[6] While direct applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established roles of similar halogenated cyclopropanes in pharmaceutical development.[4][7]

Potential Pharmaceutical Applications:

  • Antiviral Agents: Cyclopropane-containing nucleoside analogs have shown significant antiviral activity. The unique stereochemistry of the 2-chloro-2-fluorocyclopropyl group could be exploited to develop novel antiviral candidates.

  • Enzyme Inhibitors: The strained cyclopropane ring can mimic transition states of enzymatic reactions. Its derivatives could be designed as inhibitors for various enzymes, including proteases and kinases.

  • Neurological Drugs: The lipophilicity and metabolic stability of fluorinated cyclopropanes make them attractive for CNS-targeting drugs, potentially improving blood-brain barrier penetration.[8]

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the cyclopropanation of an appropriate alkene precursor with a chlorofluorocarbene source, followed by hydrolysis of the resulting ester.

Synthetic Pathway Overview

G cluster_0 Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate cluster_1 Hydrolysis Ethyl_acrylate Ethyl acrylate Cyclopropanation Cyclopropanation Ethyl_acrylate->Cyclopropanation Chlorofluorocarbene_source Chlorofluorocarbene Source (e.g., from HCFC-133a or ClFCHCOONa) Chlorofluorocarbene_source->Cyclopropanation Ethyl_2_chloro_2_fluorocyclopropanecarboxylate Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Cyclopropanation->Ethyl_2_chloro_2_fluorocyclopropanecarboxylate Ethyl_2_chloro_2_fluorocyclopropanecarboxylate_hydrolysis Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Hydrolysis_step Hydrolysis (e.g., NaOH, H2O/EtOH) Ethyl_2_chloro_2_fluorocyclopropanecarboxylate_hydrolysis->Hydrolysis_step 2_Chloro_2_fluorocyclopropanecarboxylic_acid This compound Hydrolysis_step->2_Chloro_2_fluorocyclopropanecarboxylic_acid

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

This protocol is adapted from general procedures for gem-dihalocyclopropanation.[9]

Materials:

  • Ethyl acrylate

  • Sodium trichloroacetate

  • Triglyme

  • Sodium iodide

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl acrylate (1.0 eq) in triglyme, add sodium iodide (0.1 eq).

  • Heat the mixture to 160-170 °C.

  • Slowly add a solution of sodium chlorodifluoroacetate (1.5 eq) in triglyme to the reaction mixture over 2 hours.

  • After the addition is complete, maintain the temperature for an additional 1 hour.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Cyclopropanation Ethyl acrylate, Sodium chlorodifluoroacetateSodium iodideTriglyme160-170360-75>95 (GC)
Hydrolysis Ethyl 2-chloro-2-fluorocyclopropanecarboxylateSodium hydroxideEtOH/H₂ORT1285-95>98 (NMR)

Note: Yields are illustrative and based on typical outcomes for similar reactions.

Utility in the Synthesis of Pharmaceutical Intermediates

This compound can be a precursor to various pharmaceutical intermediates. The carboxylic acid functionality allows for a range of standard chemical transformations.

Amide Bond Formation

The carboxylic acid can be readily converted to amides, which are common functionalities in drug molecules.

G Carboxylic_Acid This compound Coupling Amide Coupling (e.g., EDC, HOBt) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide_Product N-substituted-2-chloro-2-fluorocyclopropanecarboxamide Coupling->Amide_Product

Caption: Amide synthesis from this compound.

Ring-Opening Reactions

The strained gem-dihalocyclopropane ring can undergo ring-opening reactions to yield haloallylic derivatives, providing access to a different class of intermediates.[10]

G Cyclopropane_Ester Ethyl 2-chloro-2-fluorocyclopropanecarboxylate Ring_Opening Ring Opening Cyclopropane_Ester->Ring_Opening Lewis_Acid Lewis Acid (e.g., Ag⁺, H⁺) Lewis_Acid->Ring_Opening Allylic_Product Ethyl 2-chloro-3-fluoro-2-propenoate Ring_Opening->Allylic_Product

Caption: Ring-opening of a 2-chloro-2-fluorocyclopropane derivative.

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Due to the potential for the release of toxic gases during synthesis, proper safety precautions are essential.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of novel pharmaceutical intermediates. Its synthesis is achievable through established cyclopropanation methodologies, and its chemical reactivity allows for diverse functionalization. Researchers in drug discovery are encouraged to explore the incorporation of this unique motif to enhance the properties of new chemical entities.

References

Application Notes and Protocols for the Fluorination of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorocyclopropane via the decarboxylative fluorination of cyclopropanecarboxylic acid. This transformation is of significant interest in medicinal chemistry and drug development, as the introduction of a fluorine atom into a cyclopropyl moiety can profoundly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The protocols described herein are based on established methods for the decarboxylative fluorination of aliphatic carboxylic acids, which are broadly applicable to a wide range of substrates, including strained cyclic systems.

Introduction

Decarboxylative fluorination has emerged as a powerful strategy for the formation of carbon-fluorine bonds, utilizing readily available carboxylic acids as starting materials. This method offers a direct and often milder alternative to traditional fluorination techniques. Two prominent and effective methods for this transformation are Photoredox-Catalyzed Decarboxylative Fluorination and Silver-Catalyzed Decarboxylative Fluorination. Both methods generate a cyclopropyl radical intermediate from cyclopropanecarboxylic acid, which is then trapped by an electrophilic fluorine source to yield the desired fluorocyclopropane product.

Key Experimental Methods

This section outlines two primary protocols for the decarboxylative fluorination of cyclopropanecarboxylic acid. While specific yield data for cyclopropanecarboxylic acid is not explicitly reported in the cited literature, the general applicability of these methods to a wide range of aliphatic and cyclic carboxylic acids suggests their suitability for this transformation.[1][2][3] The tables below summarize the reaction conditions and reported yields for analogous cycloalkane and simple primary carboxylic acids.

Photoredox-Catalyzed Decarboxylative Fluorination

This method utilizes a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer process leading to the decarboxylation of the carboxylic acid and subsequent fluorination.[1][2][4][5]

Quantitative Data for Analogous Substrates (Photoredox Method)

EntryCarboxylic Acid SubstrateProductYield (%)Reaction Time (h)Ref.
14-tert-butylcyclohexanecarboxylic acid1-fluoro-4-tert-butylcyclohexane7012[3]
2Cyclohexanecarboxylic acidFluorocyclohexane8312[3]
3Pivalic acidtert-butyl fluoride7915[3]
4Isobutyric acidIsopropyl fluoride903[1]

Experimental Protocol: Photoredox-Catalyzed Fluorination

Materials:

  • Cyclopropanecarboxylic acid

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

  • Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

  • Disodium hydrogen phosphate (Na2HPO4)

  • Acetonitrile (CH3CN), HPLC grade

  • Water, deionized

  • 8 mL screw-cap vial

  • Magnetic stir bar

  • Blue LED lamp (450 nm)

  • Cooling fan

Procedure:

  • To an 8 mL screw-cap vial equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (0.2 mmol, 1.0 equiv.), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol, 0.01 equiv.), Selectfluor® (0.4 mmol, 2.0 equiv.), and Na2HPO4 (0.4 mmol, 2.0 equiv.).

  • Add a 3:1 mixture of acetonitrile and water (2.0 mL).

  • Seal the vial and place it on a magnetic stir plate.

  • Irradiate the reaction mixture with a blue LED lamp, positioned approximately 5-10 cm from the vial.

  • Use a cooling fan to maintain the reaction temperature at approximately 25-30 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 5 mL of water.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

Silver-Catalyzed Decarboxylative Fluorination

This method employs a silver salt as a catalyst to facilitate the decarboxylation of the carboxylic acid and subsequent fluorination in an aqueous medium.[6][7][8]

Quantitative Data for Analogous Substrates (Silver-Catalyzed Method)

EntryCarboxylic Acid SubstrateProductYield (%)Reaction Time (h)Ref.
1Cyclohexanecarboxylic acidFluorocyclohexane8512[8]
2Adamantanecarboxylic acid1-Fluoroadamantane928[8]
3Pivalic acidtert-butyl fluoride8112[8]
4Isobutyric acidIsopropyl fluoride7812[8]

Experimental Protocol: Silver-Catalyzed Fluorination

Materials:

  • Cyclopropanecarboxylic acid

  • Silver nitrate (AgNO3)

  • Selectfluor®

  • Acetone

  • Water, deionized

  • Schlenk tube

  • Magnetic stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (0.5 mmol, 1.0 equiv.), AgNO3 (0.05 mmol, 0.1 equiv.), and Selectfluor® (1.0 mmol, 2.0 equiv.).

  • Add a 1:1 mixture of acetone and water (4.0 mL).

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield fluorocyclopropane.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycles for the photoredox and silver-catalyzed decarboxylative fluorination reactions.

photoredox_fluorination cluster_cycle Photoredox Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star Visible Light (hν) Ir_IV Ir(IV) Ir_III_star->Ir_IV Selectfluor Ir_IV->Ir_III Carboxylate (R-COO⁻) Selectfluor Selectfluor (F-TEDA) Selectfluor_radical [F-TEDA]•+ Selectfluor->Selectfluor_radical Carboxylate R-COO⁻ Carboxyl_radical R-COO• Carboxylate->Carboxyl_radical Alkyl_radical R• Carboxyl_radical->Alkyl_radical -CO₂ Product R-F Alkyl_radical->Product Selectfluor Fluorocyclopropane Fluorocyclopropane RCOOH Cyclopropanecarboxylic Acid RCOOH->Carboxylate + Base - H⁺ Base Base (Na₂HPO₄)

Caption: Proposed mechanism for photoredox-catalyzed decarboxylative fluorination.

silver_fluorination cluster_cycle Silver-Catalyzed Cycle cluster_reactants Inputs cluster_products Outputs Ag_I Ag(I) Ag_III_F Ag(III)-F Ag_I->Ag_III_F Selectfluor Ag_II_F Ag(II)-F Ag_III_F->Ag_II_F R-COO⁻ Ag_II_F->Ag_I R• Selectfluor Selectfluor Carboxylate R-COO⁻ Carboxyl_radical R-COO• Carboxylate->Carboxyl_radical Alkyl_radical R• Carboxyl_radical->Alkyl_radical -CO₂ Product R-F Alkyl_radical->Product Fluorocyclopropane Fluorocyclopropane RCOOH Cyclopropanecarboxylic Acid

Caption: Proposed mechanism for silver-catalyzed decarboxylative fluorination.

experimental_workflow start Start reagents Combine Carboxylic Acid, Catalyst, Selectfluor, Base (if applicable), & Solvent start->reagents reaction Irradiate with Visible Light (Photoredox Method) or Heat (Silver-Catalyzed Method) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, GC-MS) purification->product

Caption: General experimental workflow for decarboxylative fluorination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Chloro-2-fluorocyclopropanecarboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate (Step 1)

Potential CauseRecommended Solution
Inefficient Generation of Chlorofluorocarbene The generation of chlorofluorocarbene from dichlorofluoromethane is a critical step. Ensure the base used (e.g., 50% aqueous sodium hydroxide) is fresh and of the correct concentration. The phase transfer catalyst (PTC) is crucial for transferring the hydroxide ions into the organic phase; ensure it is of good quality and used at an appropriate loading (typically 1-5 mol%).
Poor Quality of Reagents Dichlorofluoromethane can contain inhibitors or have decomposed. Use a fresh, high-purity source. Ethyl acrylate should be free of polymers; consider passing it through a short column of basic alumina if necessary. Solvents should be anhydrous if the reaction is sensitive to moisture.
Suboptimal Reaction Temperature The reaction is typically performed at or below room temperature to control the exotherm and minimize side reactions. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously as higher temperatures can lead to carbene dimerization or other side reactions.
Inefficient Stirring In a biphasic system (organic solvent and aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer for larger-scale reactions.
Inappropriate Phase Transfer Catalyst The choice of PTC can significantly impact the reaction rate and yield. While tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are commonly used, screening other PTCs might be necessary for optimization.

Issue 2: Incomplete Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate (Step 2)

Potential CauseRecommended Solution
Insufficient Base or Acid For base-catalyzed hydrolysis (saponification), ensure a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is used to drive the reaction to completion. For acid-catalyzed hydrolysis, use a strong acid like hydrochloric or sulfuric acid and ensure complete protonation of the ester.
Short Reaction Time or Low Temperature Saponification of sterically hindered cyclopropyl esters can be slow. Increase the reaction time and/or temperature (refluxing is common) to ensure complete conversion. Monitor the reaction progress by TLC or GC to determine the endpoint.
Poor Solubility of the Ester The ester may not be fully soluble in the aqueous base. Adding a co-solvent like ethanol or THF can improve solubility and facilitate hydrolysis.

Issue 3: Difficulty in Purification of this compound

Potential CauseRecommended Solution
Presence of Emulsions during Workup After hydrolysis and acidification, emulsions can form during the extraction with an organic solvent. Adding brine (saturated NaCl solution) can help to break up emulsions.
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the desired product. To obtain high-purity crystals, ensure the crude product is reasonably pure before crystallization. A slow cooling rate generally leads to larger and purer crystals.[1]
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, it may be due to residual solvent or impurities. Try trituration with a non-polar solvent like hexanes to induce crystallization. If it remains an oil, purification by column chromatography on silica gel may be necessary, although this can be challenging for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient strategy is a two-step process. The first step involves the cyclopropanation of an acrylate ester, typically ethyl acrylate, with chlorofluorocarbene. This carbene is generated in situ from dichlorofluoromethane using a strong base and a phase transfer catalyst. The second step is the hydrolysis of the resulting ethyl 2-chloro-2-fluorocyclopropanecarboxylate to the desired carboxylic acid.

Q2: How can I monitor the progress of the cyclopropanation reaction?

A2: The reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). For GC analysis, a small aliquot of the organic layer can be withdrawn, diluted, and injected. For TLC, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting ethyl acrylate spot and the appearance of a new, higher Rf product spot will indicate the reaction's progress.

Q3: What are the common side reactions in the cyclopropanation step?

A3: Common side reactions include the dimerization of the chlorofluorocarbene to form 1,2-dichloro-1,2-difluoroethene. Polymerization of the ethyl acrylate can also occur, especially at higher temperatures. Using a slight excess of the acrylate and maintaining a low reaction temperature can help to minimize these side reactions.

Q4: What is the best way to purify the final carboxylic acid product?

A4: After acidic workup of the hydrolysis reaction, the crude carboxylic acid is typically extracted into an organic solvent. After drying and removal of the solvent, the product can often be purified by crystallization from a suitable solvent or solvent mixture.[1] The choice of solvent will depend on the solubility of the product and impurities. If crystallization is not effective, column chromatography on silica gel can be attempted, but care must be taken as acidic compounds can streak on the column.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Dichlorofluoromethane is a volatile haloalkane and should be handled in a well-ventilated fume hood. The use of a strong base like 50% sodium hydroxide requires appropriate personal protective equipment, including gloves and safety glasses. The hydrolysis step may involve heating, so care should be taken to avoid bumping and to ensure proper venting.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

This protocol describes the phase-transfer-catalyzed cyclopropanation of ethyl acrylate.

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acrylate (1.0 eq.), dichlorofluoromethane (1.5 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (0.02 eq.).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq.) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by GC or TLC until the ethyl acrylate is consumed.

  • Once the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

This protocol describes the saponification of the cyclopropyl ester to the carboxylic acid.

  • In a round-bottom flask, dissolve the crude ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 eq.) in ethanol.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by crystallization.

Data Presentation

Table 1: Effect of Phase Transfer Catalyst on the Yield of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

Catalyst (2 mol%)SolventTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)Dichloromethane0 - 251865
Benzyltriethylammonium chloride (BTEAC)Dichloromethane0 - 251872
Tetrabutylammonium hydrogen sulfate (TBAHS)Dichloromethane0 - 251860
18-Crown-6Dichloromethane0 - 251855

Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Ethyl Acrylate Ethyl Acrylate Cyclopropanation Phase Transfer Catalyzed Cyclopropanation Ethyl Acrylate->Cyclopropanation Dichlorofluoromethane Dichlorofluoromethane Dichlorofluoromethane->Cyclopropanation NaOH (50% aq) NaOH (50% aq) NaOH (50% aq)->Cyclopropanation PTC Phase Transfer Catalyst PTC->Cyclopropanation Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate Cyclopropanation->Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate Hydrolysis Saponification Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate->Hydrolysis Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate->Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Hydrolysis Acid Workup (e.g., HCl) Acid Workup (e.g., HCl) This compound This compound Acid Workup (e.g., HCl)->this compound Intermediate Salt Hydrolysis->Intermediate Salt Intermediate Salt->Acid Workup (e.g., HCl)

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low Yield Low Yield Check Carbene Generation Inefficient Carbene Generation? Low Yield->Check Carbene Generation Check Reagent Quality Poor Reagent Quality? Low Yield->Check Reagent Quality Check Reaction Conditions Suboptimal Reaction Conditions? Low Yield->Check Reaction Conditions Optimize Base/PTC Optimize Base and Phase Transfer Catalyst Check Carbene Generation->Optimize Base/PTC Purify Reagents Use High-Purity Reagents Check Reagent Quality->Purify Reagents Optimize Temp & Stirring Optimize Temperature and Stirring Check Reaction Conditions->Optimize Temp & Stirring

Caption: Troubleshooting logic for low yield in the cyclopropanation step.

References

Technical Support Center: Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acid and its derivatives is a critical step in the development of advanced pharmaceutical intermediates and specialty materials. The most common and direct approach involves the [1+2] cycloaddition of chlorofluorocarbene (:CClF) to acrylic acid or its esters. While elegant in principle, this pathway is notoriously fraught with challenges, including low yields, competing side reactions, and complex purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help researchers navigate these complexities, optimize their synthetic strategy, and achieve consistent, high-purity results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and why is it challenging?

A1: The core of the synthesis is the generation of chlorofluorocarbene from a precursor, typically dichlorofluoromethane (CHClF₂), using a strong base. This highly electrophilic carbene is then trapped by the electron-rich double bond of acrylic acid (or an acrylate ester) to form the desired cyclopropane ring.

The primary challenges stem from the high reactivity and short lifetime of the carbene intermediate. It can be quenched by trace amounts of water, react with itself, or fail to be generated efficiently. Furthermore, the acrylic acid substrate is highly susceptible to side reactions, particularly polymerization under the basic conditions required for carbene formation.

Q2: Why is a phase-transfer catalyst (PTC) essential for this reaction?

A2: The reaction is typically biphasic, involving an aqueous solution of a strong base (like NaOH) and an organic phase containing the carbene precursor (CHClF₂) and the acrylate. Chlorofluorocarbene is generated at the interface of these two phases. A phase-transfer catalyst, such as benzyl triethylammonium chloride, is crucial because it transports the hydroxide anions (OH⁻) from the aqueous phase into the organic phase. This dramatically increases the rate of deprotonation of CHClF₂, leading to more efficient carbene generation where it is needed—in the organic phase with the acrylate—thereby improving the overall reaction yield.[1]

Q3: What are the major safety considerations for this synthesis?

A3: Several key safety issues must be addressed:

  • Acrylic Acid: It is corrosive, a severe irritant, and has a pungent odor. It is also highly prone to spontaneous and violent polymerization, which can be initiated by heat, light, or contaminants.[2][3] Always use freshly distilled acrylic acid and consider adding a polymerization inhibitor.

  • Dichlorofluoromethane: This is a volatile chlorofluorocarbon. All operations should be conducted in a well-ventilated fume hood to avoid inhalation.

  • Strong Bases: Concentrated solutions of sodium or potassium hydroxide are highly corrosive and can cause severe chemical burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Exothermic Reactions: Both carbene formation and acrylate polymerization can be highly exothermic.[2] The reaction must be cooled and monitored carefully to prevent a runaway thermal event.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis and provides a logical framework for their resolution.

Problem 1: Very Low or No Yield of the Desired Product

This is the most frequent issue, often stemming from inefficient carbene generation or its rapid consumption by competing pathways.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Problem: Very Low Yield check_reagents Check 1: Reagent Quality & Stoichiometry start->check_reagents check_conditions Check 2: Reaction Conditions start->check_conditions check_workup Check 3: Workup & Isolation start->check_workup sol_reagents Solution: - Use freshly distilled acrylic acid. - Ensure base is not carbonated. - Verify PTC activity. - Use slight excess of carbene precursor. check_reagents->sol_reagents Issues Found sol_conditions Solution: - Ensure anhydrous organic phase. - Maintain strict temperature control (0-5 °C). - Ensure vigorous stirring (>500 RPM). - Optimize rate of base addition. check_conditions->sol_conditions Issues Found sol_workup Solution: - Carefully acidify to pH ~2 before extraction. - Use brine to break emulsions. - Perform multiple extractions. check_workup->sol_workup Issues Found

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of a White, Gummy Polymer

This indicates that the polymerization of acrylic acid is outcompeting the desired cyclopropanation reaction.

  • Probable Cause: The basic reaction conditions and localized heating are initiating the radical polymerization of the acrylate substrate.[2] The inhibitor present in commercial acrylic acid may be insufficient or consumed.

  • Recommended Solutions:

    • Add a Scavenger: Introduce a radical inhibitor like hydroquinone (HQ) or phenothiazine (PTZ) to the reaction mixture at a concentration of 100-200 ppm before adding the base.

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C using an ice-salt bath. The rate of polymerization increases significantly with temperature.

    • Slow Base Addition: Add the basic solution dropwise over several hours. This keeps the instantaneous concentration of the base low and helps dissipate the heat of reaction, minimizing polymerization.

Problem 3: Poor or Undesirable Diastereoselectivity (cis/trans Isomer Ratio)

The addition of chlorofluorocarbene to the acrylate double bond can result in two diastereomers (cis and trans). The thermodynamic and kinetic parameters of the reaction influence this ratio.

  • Probable Cause: The transition state geometry during carbene addition is influenced by solvent polarity, temperature, and steric hindrance from the ester group (if used).

  • Recommended Solutions:

    • Solvent Modification: Explore different organic solvents. Less polar solvents may favor a particular stereochemical outcome.

    • Temperature Study: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

    • Ester Choice: If synthesizing an ester derivative, the size of the alkyl group (e.g., methyl vs. tert-butyl) can influence the facial selectivity of the carbene attack.

    • Catalyst-Controlled Stereoselectivity: For highly specific stereochemical requirements, consider alternative routes using metal catalysts, such as rhodium-catalyzed cyclopropanation of specific fluoro-olefins, which can provide high stereoselectivity for the cis isomer.[4][5]

Part 3: Reaction Mechanisms and Side Reactions

The diagram below illustrates the intended synthetic pathway alongside the primary competing side reactions. Understanding these pathways is key to optimizing the reaction conditions.

reaction_mechanism cluster_reactants Reactants cluster_products Products & Byproducts CHClF2 CHClF₂ (Dichlorofluoromethane) Carbene :CClF (Chlorofluorocarbene) CHClF2->Carbene AcrylicAcid Acrylic Acid DesiredProduct 2-Chloro-2-fluoro- cyclopropanecarboxylic acid AcrylicAcid->DesiredProduct Polymer Poly(acrylic acid) AcrylicAcid->Polymer Side Reaction: Polymerization (Base/Heat) NaOH NaOH (aq) NaOH->CHClF2 -H⁺, -Cl⁻ (via PTC) Carbene->DesiredProduct Desired Cycloaddition Dimer C₂Cl₂F₂ (Dimer) Carbene->Dimer Side Reaction: Dimerization

Caption: Desired reaction pathway and major side reactions.

Part 4: Optimized Protocol and Data

Adherence to a validated protocol is essential for reproducibility. The following methodology incorporates best practices to mitigate the side reactions discussed above.

Optimized Synthesis Protocol
  • Reactor Setup: To a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acrylic acid (1 equiv.), a phase-transfer catalyst (e.g., benzyl triethylammonium chloride, 0.05 equiv.), and a radical inhibitor (e.g., hydroquinone, 150 ppm) dissolved in 150 mL of dichloromethane.

  • Cooling: Cool the mixture to 0 °C using an ice-salt bath. Begin vigorous stirring (≥500 RPM).

  • Precursor Addition: Add dichlorofluoromethane (1.5 equiv.) to the cooled reaction mixture.

  • Base Addition: Slowly add a pre-chilled (5 °C) 50% (w/w) aqueous solution of sodium hydroxide (3.0 equiv.) dropwise via the dropping funnel over 4-5 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 12-18 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing via GC-MS or ¹H NMR.

  • Workup: Once the reaction is complete, slowly pour the mixture into 200 mL of ice-cold water. Carefully acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0–5 °CMinimizes polymerization of acrylic acid and reduces carbene side reactions.
Acrylate : CHClF₂ : Base 1 : 1.5 : 3An excess of carbene precursor and base ensures efficient carbene generation to compete with side reactions.
Phase Transfer Catalyst 3–5 mol%Catalytic amount is sufficient; higher loading offers diminishing returns and complicates purification.
Stirring Speed ≥500 RPM (Mechanical)High shear is required to maximize the interfacial area between the aqueous and organic phases for efficient reaction.
Inhibitor (Hydroquinone) 100–200 ppmPrevents radical polymerization of acrylic acid, a primary cause of low yield and reactor fouling.[2]

References

Purification challenges of 2-Chloro-2-fluorocyclopropanecarboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-2-fluorocyclopropanecarboxylic acid.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Q1: My crude this compound has a low purity (<90%) after synthesis. What are the likely impurities and how can I remove them?

A1: Low purity after the initial synthesis of this compound is a common issue. The impurities largely depend on the synthetic route employed.

Common Impurities:

  • Starting Materials: Unreacted starting materials from the cyclopropanation reaction.

  • Solvents: Residual solvents used during the reaction and workup.

  • By-products: Isomeric by-products, products of ring-opening, or elimination reactions.

  • Reagents: Excess reagents or their decomposition products.

Troubleshooting Steps & Solutions:

  • Initial Workup: A thorough aqueous workup is the first line of defense.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine (saturated NaCl solution) to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can help in separating the desired carboxylic acid from neutral organic impurities. However, be cautious with pH changes as they might affect the stability of your target compound.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

    • Protocol: A general protocol for recrystallization is outlined below.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent or solvent mixture (e.g., Hexane/Ethyl Acetate, Toluene).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Degradation of the Compound During Purification

Q2: I am observing degradation of my this compound during purification, especially when using chromatography. What could be the cause and how can I prevent it?

A2: this compound can be sensitive to both acidic and basic conditions, as well as prolonged exposure to certain chromatographic stationary phases.

Potential Causes of Degradation:

  • Acid Sensitivity: Strong acidic conditions can lead to the opening of the cyclopropane ring.

  • Stationary Phase Interaction: Silica gel, being acidic, can cause degradation.

  • Thermal Instability: Although generally stable at moderate temperatures, prolonged heating can cause decomposition.

Solutions to Prevent Degradation:

  • Use of Neutral or Deactivated Stationary Phases:

    • Instead of standard silica gel, consider using deactivated (neutral) silica gel or other stationary phases like alumina (neutral or basic) or C18 reversed-phase silica gel.[1]

  • pH Control in Liquid-Liquid Extraction and Chromatography:

    • During extractions, use mild acidic and basic solutions and minimize contact time.

    • For reversed-phase chromatography, buffering the mobile phase can be crucial.

  • Flash Chromatography:

    • Employ flash chromatography to minimize the time the compound spends on the column.[2]

Issue 3: Difficulty in Removing Closely Related Impurities

Q3: I am struggling to separate diastereomers or other closely related structural isomers from my desired product. What advanced purification techniques can I use?

A3: Separating closely related impurities requires more sophisticated purification techniques.

Advanced Purification Techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Stationary Phase: Chiral stationary phases (CSPs) are effective for separating enantiomers, while reversed-phase (C18) or normal-phase columns with high resolving power can separate diastereomers.

    • Method Development: Method development is critical and involves optimizing the mobile phase composition, flow rate, and temperature.[1]

  • Supercritical Fluid Chromatography (SFC):

    • SFC can offer better resolution and faster separations compared to HPLC for some compounds.

  • Co-crystallization:

    • This technique involves forming a crystalline solid that consists of two or more neutral molecules in a stoichiometric ratio. By choosing an appropriate co-former, it might be possible to selectively crystallize the desired product, leaving the impurities in the solution.[3]

Frequently Asked Questions (FAQs)

Q4: What is the recommended method for routine purity analysis of this compound?

A4: For routine purity analysis, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a UV detector is a standard method. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying impurities.

Q5: How should I store purified this compound to ensure its stability?

A5: To ensure long-term stability, store the purified compound under the following conditions:

  • Temperature: Store at low temperatures (-20°C is recommended).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q6: Are there any known safety precautions I should take when handling this compound?

A6: As with any chemical, proper safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood.

  • Toxicity Data: Consult the Material Safety Data Sheet (MSDS) for specific toxicity information. As a halogenated carboxylic acid, it should be handled with care, assuming it may be corrosive and potentially toxic.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePurity AchievableYieldThroughputCostKey Considerations
Recrystallization Moderate to HighGoodHighLowDependent on finding a suitable solvent system.
Flash Chromatography (Silica Gel) ModerateModerateModerateModeratePotential for compound degradation on acidic silica.
Flash Chromatography (Reversed-Phase) HighModerateModerateHighGood for polar impurities; requires aqueous mobile phases.
Preparative HPLC Very HighLow to ModerateLowVery HighExcellent for separating closely related impurities.

Experimental Workflows and Diagrams

Below are diagrams illustrating logical workflows for the purification of this compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Further Purification (If Needed) cluster_3 Final Product Crude_Product Crude Product Aqueous_Workup Aqueous Workup (Acid-Base Extraction) Crude_Product->Aqueous_Workup Dissolve in Organic Solvent Purity_Check Purity Check (e.g., HPLC, NMR) Aqueous_Workup->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Purity <98% & Crystalline Solid Chromatography Chromatography (Flash or Prep-HPLC) Purity_Check->Chromatography Purity <98% & Oily or Complex Mixture Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity >98% Recrystallization->Purity_Check Chromatography->Purity_Check

Caption: General purification workflow for this compound.

Troubleshooting_Degradation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Degradation Degradation Observed During Purification Acid_Sensitivity Acid Sensitivity Degradation->Acid_Sensitivity Stationary_Phase Stationary Phase Interaction Degradation->Stationary_Phase Thermal_Instability Thermal Instability Degradation->Thermal_Instability pH_Control Control pH During Extraction & Chromatography Acid_Sensitivity->pH_Control Neutral_Phase Use Neutral/Deactivated Stationary Phase Stationary_Phase->Neutral_Phase Flash_Chromatography Use Flash Chromatography (Reduces Time on Column) Stationary_Phase->Flash_Chromatography Low_Temp Avoid High Temperatures Thermal_Instability->Low_Temp

Caption: Troubleshooting guide for degradation issues during purification.

References

Technical Support Center: Stereoselective Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the stereoselective synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acids?

A1: The main challenges stem from controlling the facial selectivity of the carbene addition to the alkene precursor. Key difficulties include:

  • Carbene Reactivity: Chlorofluorocarbene is a highly reactive intermediate, which can lead to non-selective reactions if not properly controlled.

  • Substrate Control: The electronic and steric properties of the starting alkene (e.g., an acrylate ester) significantly influence the diastereoselectivity of the cyclopropanation.

  • Catalyst Efficacy: Identifying a chiral catalyst (e.g., a rhodium complex or a phase-transfer catalyst) that effectively induces high levels of asymmetry for this specific transformation can be challenging.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents are critical parameters that must be finely tuned to maximize stereoselectivity.

Q2: Which analytical techniques are most suitable for determining the stereoisomeric ratio of this compound derivatives?

A2: The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹⁹F NMR are powerful tools. The coupling constants (J-values) between protons and fluorine on the cyclopropane ring can help determine the relative stereochemistry (cis/trans or syn/anti). Chiral shift reagents or derivatization with a chiral auxiliary may be necessary to determine enantiomeric excess (ee).

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the preferred methods for accurately determining the enantiomeric excess of a chiral product by separating the enantiomers on a chiral stationary phase.

Q3: What are the main synthetic strategies to achieve stereoselectivity in this synthesis?

A3: The primary strategies include:

  • Chiral Catalysts: The use of chiral transition metal catalysts (e.g., rhodium or copper complexes with chiral ligands) or chiral phase-transfer catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material (e.g., the acrylate). The steric hindrance of the auxiliary directs the carbene to attack from a specific face, leading to a diastereoselective reaction. The auxiliary is then removed in a subsequent step.

  • Substrate-Directed Synthesis: For more complex substrates, existing stereocenters in the molecule can direct the stereochemical outcome of the cyclopropanation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Question: My reaction produces a nearly 1:1 mixture of diastereomers/enantiomers. How can I improve the stereoselectivity?

Answer: Poor stereoselectivity can be addressed by systematically evaluating several reaction parameters.

Potential Cause Troubleshooting Steps & Solutions
Ineffective Chiral Catalyst or Ligand • Screen a variety of chiral ligands with different steric and electronic properties. • Ensure the catalyst loading is optimal; too low a concentration may not be effective, while too high may lead to side reactions. • Verify the purity and activity of the catalyst; some catalysts are sensitive to air and moisture.
Suboptimal Reaction Temperature • Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. Perform a temperature screen (e.g., from room temperature down to -78 °C).
Incorrect Solvent Choice • The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexane).
Background Uncatalyzed Reaction • A non-selective background reaction may be competing with the desired catalytic cycle. Ensure the reaction is run at a temperature where the uncatalyzed reaction is negligible.
Chiral Auxiliary Issues • If using a chiral auxiliary, ensure it is of high optical purity. • The auxiliary may not be providing sufficient steric hindrance. Consider a bulkier auxiliary.
Issue 2: Low Reaction Yield

Question: The stereoselectivity is acceptable, but the overall yield of the cyclopropanated product is low. What are the likely causes and solutions?

Answer: Low yields in dihalocyclopropanation reactions can often be traced back to the generation and stability of the carbene intermediate or the reactivity of the starting materials.

Potential Cause Troubleshooting Steps & Solutions
Carbene Precursor Instability/Low Reactivity • Dichlorofluoromethane, a common precursor for chlorofluorocarbene, is known for its low reactivity, which can lead to low yields under phase-transfer conditions.[1] • Consider using an alternative carbene source if possible.
Decomposition of Diazo Compounds (if used) • If using a diazo compound with a rhodium catalyst, add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
Inactive Catalyst • Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent. Purify reagents and use anhydrous solvents.
Substrate Reactivity • Electron-deficient alkenes, such as acrylates, can be less reactive towards electrophilic carbenes. Increasing the reaction temperature slightly (if it doesn't compromise selectivity) or using a more active catalyst system may be necessary.
Product Instability • The cyclopropane product may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture to identify any potential degradation products and adjust the workup procedure accordingly (e.g., avoid acidic or basic conditions).

Data Presentation

The following table summarizes representative data for stereoselective cyclopropanation reactions, providing a comparison of different methods. Note that data for the exact synthesis of this compound is limited in the literature; therefore, data for closely related transformations are included for comparison.

Method Substrate Catalyst/Auxiliary Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Rhodium-Catalyzed Cyclopropanation Electron-deficient alkenesRh₂(S-TCPTAD)₄High>97:3up to 98
Phase-Transfer Catalysis (Asymmetric) ChalconesCinchona alkaloid-derived catalystup to 98-up to 82 (91:9 er)
Chiral Auxiliary Directed Acrylate with oxazolidinone auxiliary-HighHigh-

Experimental Protocols

Protocol 1: Diastereoselective Chlorofluorination and Cyclization (Adapted from a Ribolactone Synthesis)

This protocol is an adapted procedure based on a stereoselective synthesis of a 2-chloro-2-fluoro-substituted lactone, illustrating a potential route to a related chiral building block.

  • Aldol Addition:

    • To a solution of N-(α-chloroacetyl)-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C, add dibutylboryl trifluoromethanesulfonate (2.0 eq) and diisopropylethylamine (3.0 eq).

    • Stir the mixture for 2 hours at -78 °C.

    • Add the desired aldehyde (e.g., an α,β-unsaturated aldehyde, 1.5 eq).

    • Stir the reaction at -78 °C for 1 hour, then at 0 °C for 1 hour.

    • Quench the reaction with a 1:1 mixture of methanol and phosphate buffer (pH 7.2), followed by the addition of 30% aqueous H₂O₂.

    • Stir the mixture overnight at room temperature.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Stereoselective Fluorination:

    • The resulting α-chloro-β-hydroxy adduct is then subjected to electrophilic fluorination using a reagent like Selectfluor. The existing stereocenter directs the facial selectivity of the fluorination.

  • Cyclization and Hydrolysis:

    • Subsequent steps would involve cyclization to form the cyclopropane ring and hydrolysis of the ester and removal of any chiral auxiliary to yield the target carboxylic acid.

Protocol 2: Asymmetric Cyclopropanation using a Chiral Phase-Transfer Catalyst (General Procedure)

This is a general protocol for the asymmetric cyclopropanation of an electron-deficient alkene using a chiral phase-transfer catalyst.

  • Reaction Setup:

    • To a stirred solution of the acrylate ester (1.0 eq) and a chiral cinchona alkaloid-derived quaternary ammonium salt (0.05-0.1 eq) in toluene (0.5 M), add a 50% aqueous solution of sodium hydroxide.

    • Cool the biphasic mixture to 0 °C.

  • Carbene Generation and Reaction:

    • Slowly add the chlorofluorocarbene precursor (e.g., dichlorofluoromethane, can be bubbled through the solution, or a liquid precursor added dropwise) over several hours.

    • Maintain vigorous stirring to ensure efficient phase mixing.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the 2-chloro-2-fluorocyclopropanecarboxylate. The diastereomeric and enantiomeric ratios can be determined by NMR and chiral HPLC, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Acrylate, Carbene Precursor, Chiral Catalyst/Auxiliary) reagents Prepare Anhydrous Solvents and Reagents start->reagents setup Combine Alkene and Catalyst in Solvent under Inert Atmosphere reagents->setup cool Cool to Optimal Temperature (e.g., 0 °C to -78 °C) setup->cool addition Slowly Add Carbene Precursor cool->addition stir Stir for Required Reaction Time addition->stir monitor Monitor Reaction by TLC/GC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product nmr Determine Structure & dr by NMR product->nmr hplc Determine ee by Chiral HPLC/GC product->hplc

Caption: General experimental workflow for stereoselective cyclopropanation.

troubleshooting_stereoselectivity decision decision solution solution problem Poor Stereoselectivity (Low dr or ee) decision1 Is a chiral catalyst being used? problem->decision1 decision2 Is the reaction temperature optimized? decision1->decision2 Yes solution4 Consider using a chiral auxiliary to direct the reaction. decision1->solution4 No decision3 Is a chiral auxiliary being used? decision2->decision3 Yes solution2 Lower the reaction temperature. Perform a temperature screen. decision2->solution2 No solution3 Screen different solvents. decision3->solution3 No solution5 Ensure high optical purity of the auxiliary. Use a bulkier auxiliary for better steric control. decision3->solution5 Yes solution1 Screen different chiral catalysts/ligands. Verify catalyst purity and loading.

References

Overcoming stability issues of 2-Chloro-2-fluorocyclopropanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues of 2-Chloro-2-fluorocyclopropanecarboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and potential degradation. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.

Q2: What are the potential degradation pathways for this compound in solution?

A: Due to the inherent strain of the cyclopropane ring and the presence of two halogen substituents, this compound may be susceptible to several degradation pathways in solution. These can include:

  • Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the opening of the cyclopropane ring and the release of halide ions (Cl- and F-).

  • Nucleophilic Substitution/Elimination: The chlorine and fluorine atoms are good leaving groups, making the molecule susceptible to nucleophilic attack, which can also result in ring opening.

  • Decarboxylation: While less common for simple carboxylic acids, thermal stress or specific catalytic conditions could potentially lead to the loss of carbon dioxide.

Q3: What factors can influence the stability of this compound in solution?

A: The stability of this compound in solution is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis and degradation of the compound.[1][2][3] Neutral or slightly acidic pH is generally preferred for enhanced stability.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[2][3] It is advisable to work with solutions at controlled, and preferably lower, temperatures.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. Aprotic solvents may offer better stability.

  • Light: While not extensively documented for this specific compound, exposure to UV light can sometimes initiate degradation in halogenated compounds. It is good practice to store solutions in amber vials or protect them from light.

Q4: How can I monitor the stability of my this compound solution?

A: The stability of the solution can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to track the purity of the compound and detect the appearance of degradation products over time.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization.[4]

Troubleshooting Guides

The following table provides guidance on common issues that may be encountered during experiments with this compound solutions.

Observed Issue Potential Cause Recommended Solution
Unexpected drop in the pH of an unbuffered aqueous solution. Hydrolysis of the compound, leading to the formation of HCl and HF.[5]Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Perform experiments at a lower temperature to reduce the rate of hydrolysis.
Appearance of new, unidentified peaks in HPLC chromatogram. Degradation of the parent compound into one or more new products.Analyze the degradation products using LC-MS or GC-MS to identify their structures. Optimize solution conditions (pH, solvent, temperature) to minimize degradation.
Decrease in the peak area of the main compound over time in HPLC analysis. Instability of the compound under the current storage or experimental conditions.Re-evaluate storage conditions. Store solutions at lower temperatures and protect from light. Consider using aprotic solvents if compatible with the experiment.
Inconsistent experimental results or loss of biological activity. Degradation of the active compound, leading to a lower effective concentration.Prepare fresh solutions before each experiment. Monitor the purity of the stock solution regularly using HPLC.

Data Presentation: Influence of Conditions on Stability

The following table summarizes the expected qualitative effects of different experimental parameters on the stability of this compound in solution.

Parameter Condition Expected Impact on Stability
pH Highly Acidic (< 3)Increased Degradation
Slightly Acidic (4-6)Optimal Stability
Neutral (7)Moderate Stability
Basic (> 8)Increased Degradation
Temperature Low (2-8 °C)High Stability
Ambient (~25 °C)Moderate Stability
Elevated (> 40 °C)Low Stability
Solvent Aprotic (e.g., Acetonitrile, THF)Generally Higher Stability
Protic (e.g., Water, Methanol)Potential for Hydrolysis
Light Protected from Light (Amber Vial)Recommended for Long-Term Storage
Exposed to UV LightPotential for Degradation

Experimental Protocols

Protocol: HPLC Method for Stability Monitoring

This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Phosphoric acid (for mobile phase modification).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • For stability studies, dilute the stock solution to the desired concentration in the test buffer or solvent system.

    • Store the test solutions under the desired conditions (e.g., different temperatures, pH values).

  • Analysis:

    • Inject the samples onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Observe Instability (e.g., pH change, new peaks) check_params Review Experimental Parameters (pH, Temp, Solvent, Light) start->check_params is_ph_issue Is pH the likely cause? check_params->is_ph_issue adjust_ph Adjust and Buffer pH (Recommended: pH 4-6) is_ph_issue->adjust_ph Yes is_temp_issue Is Temperature the likely cause? is_ph_issue->is_temp_issue No reanalyze Re-analyze Sample Stability (e.g., via HPLC) adjust_ph->reanalyze lower_temp Lower Experimental Temperature (e.g., use ice bath, cold room) is_temp_issue->lower_temp Yes is_solvent_issue Is Solvent the likely cause? is_temp_issue->is_solvent_issue No lower_temp->reanalyze change_solvent Consider Aprotic Solvent is_solvent_issue->change_solvent Yes consult Issue Persists: Consult Further (e.g., literature, specialist) is_solvent_issue->consult No change_solvent->reanalyze stable Issue Resolved: Solution is Stable reanalyze->stable Stable reanalyze->consult Unstable

Caption: Troubleshooting workflow for addressing stability issues.

DegradationPathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H+ or OH- H2O nucleophilic_attack Nucleophilic Attack (Ring Opening) parent->nucleophilic_attack Nu- decarboxylation Decarboxylation parent->decarboxylation Heat degradation_products Degradation Products (e.g., Halogenated Acyclic Acids) hydrolysis->degradation_products nucleophilic_attack->degradation_products decarboxylation->degradation_products

Caption: Simplified potential degradation pathways.

References

Troubleshooting guide for the analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Suggested Experimental Protocol

A robust starting point for the analysis is crucial. The following reversed-phase HPLC (RP-HPLC) method is recommended for the separation and quantification of this compound. As a small, polar carboxylic acid, controlling the mobile phase pH is critical to ensure protonation and achieve good peak shape.

Methodology:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid or formic acid to 1000 mL of HPLC-grade water to achieve a pH of approximately 2.0-2.5.[1] Filter through a 0.45 µm filter before use. The mobile phase should be degassed to prevent air bubbles.[2][3][4]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase to create a stock solution. Further dilutions should be made using the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase.[2] If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[5] Filter the final sample solution through a 0.2 or 0.45 µm syringe filter prior to injection.[3]

  • System Equilibration: Flush the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.[3][4]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Table 1: Recommended HPLC Parameters
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column suitable for retaining small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.2) B: AcetonitrilePhosphoric or formic acid is used to lower the pH, ensuring the carboxylic acid is in its neutral form, which minimizes peak tailing.[6][7]
Elution Mode Isocratic (e.g., 80% A, 20% B) or GradientStart with isocratic. A gradient may be needed to resolve impurities or handle complex matrices.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times.[3][8]
Detection UV at 210 nmThe analyte lacks a strong chromophore; detection at low UV wavelengths is necessary.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.[9]

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

I. Peak Shape Problems

Q1: Why is my peak for this compound tailing?

A1: Peak tailing is the most common issue for acidic compounds and is often caused by secondary retention mechanisms.[7]

  • Potential Causes:

    • Secondary Silanol Interactions: The acidic analyte can interact with residual, ionized silanol groups on the silica surface of the column packing, causing tailing.[6][7][10]

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms of the acid will exist, leading to poor peak shape.[2][6]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[9][11]

    • Column Void: A void or channel at the head of the column can distort the peak shape.[9][12]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.0-3.0) using an acid like phosphoric or formic acid. This keeps the silanol groups protonated and the analyte in a single, un-ionized form.[7]

    • Use a Different Column: Switch to a column with high-purity silica and robust end-capping to minimize available silanol groups.[5]

    • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[9]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants and physical degradation.[5] If a void is suspected in the main column, it may need to be replaced.[7]

Q2: Why am I seeing peak fronting?

A2: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can still occur.

  • Potential Causes:

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile) can cause the peak to be distorted.[2][11]

    • Column Overload: Severe sample overload can also lead to fronting.[11]

  • Solutions:

    • Match Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase itself or a weaker solvent.[2][9]

    • Reduce Sample Load: Decrease the injected sample concentration or volume.

Q3: My peak is split or has a shoulder. What is the cause?

A3: Split peaks can indicate an instrumental problem or a chemical issue.

  • Potential Causes:

    • Partially Blocked Frit: Contamination on the column's inlet frit can disrupt the sample band.[2]

    • Co-eluting Impurity: The shoulder could be an unresolved impurity peak.[7]

    • pH Near Analyte pKa: Operating too close to the pKa can result in the presence of two forms of the analyte, causing shoulders or split peaks.[2][6]

    • Injection Issues: Incompatibility between the injection solvent and the mobile phase can cause peak distortion.[2]

  • Solutions:

    • Clean the Column: Reverse-flush the column (if the manufacturer permits) to remove contamination from the frit.

    • Optimize Separation: Modify the mobile phase composition (e.g., change the percentage of acetonitrile) to see if the shoulder resolves into a separate peak.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[2]

    • Prepare Sample in Mobile Phase: Dissolve the sample in the mobile phase to ensure compatibility.[2]

II. Retention Time & Resolution Issues

Q4: My analyte has very little or no retention on the C18 column. How can I fix this?

A4: this compound is a small, polar molecule, which can make it challenging to retain on a standard C18 column.

  • Potential Causes:

    • Mobile Phase is Too Strong: A high percentage of organic solvent (acetonitrile) will elute the compound very quickly.

    • Analyte is Too Polar: The analyte may not have enough hydrophobic character to interact strongly with the C18 stationary phase.

  • Solutions:

    • Decrease Organic Content: Reduce the percentage of acetonitrile in the mobile phase to increase retention time.

    • Use a Weaker Solvent: Replace acetonitrile with methanol, which is a weaker organic solvent in reversed-phase chromatography.

    • Consider an Alternative Column: If reducing solvent strength is not effective, consider a column designed for polar analytes, such as a C8, a polar-embedded phase, or operate in Hydrophilic Interaction Chromatography (HILIC) mode.[9]

Q5: The retention time is drifting or shifting between injections. What's wrong?

A5: Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.[13]

  • Potential Causes:

    • Insufficient Column Equilibration: The column was not given enough time to stabilize with the mobile phase before starting the analysis.[3][4]

    • Inconsistent Mobile Phase: The mobile phase composition may be changing due to poor mixing, evaporation of the organic component, or degradation.[2][13]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[3][8]

    • Pump Malfunction: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.[4]

  • Solutions:

    • Increase Equilibration Time: Ensure the baseline is flat and stable before injecting any samples.[4]

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs covered to prevent evaporation.[3] If using a gradient mixer, ensure it is functioning correctly.[2]

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[4]

    • Check the Pump: Inspect the system for leaks and listen for unusual pump noises. Purge the pump to remove air bubbles.[13]

III. Baseline and Pressure Issues

Q6: I'm seeing a noisy or drifting baseline. What are the common causes?

A6: An unstable baseline can obscure small peaks and affect integration accuracy.

  • Potential Causes:

    • Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, causing noise or spikes as bubbles pass through the detector.[3][4]

    • Contaminated Mobile Phase: Impurities in the solvents or reagents can cause a drifting or noisy baseline, especially during gradient elution.[2][3]

    • Detector Lamp Failure: An aging detector lamp can have low energy, leading to increased noise.[3][4]

    • Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[3]

  • Solutions:

    • Degas the Mobile Phase: Use an online degasser, sonication, or helium sparging to remove dissolved gases.[2][3]

    • Use High-Purity Reagents: Use HPLC-grade solvents and fresh reagents to prepare the mobile phase.[3]

    • Check Detector Lamp: Check the lamp energy or hours of use and replace it if necessary.[13]

    • Maintain the Pump: Replace worn pump seals and clean or replace check valves as part of routine maintenance.

Q7: The system backpressure is suddenly very high. How do I troubleshoot this?

A7: High backpressure indicates a blockage somewhere in the flow path.[13]

  • Potential Causes:

    • Blocked Column Frit: Particulate matter from the sample or shedding pump seals can clog the inlet frit of the column.

    • Buffer Precipitation: If using a buffer, it may precipitate when it mixes with a high concentration of organic solvent.

    • System Blockage: Blockages can also occur in the injector, tubing, or in-line filters.[4]

  • Solutions:

    • Isolate the Blockage: Work backward from the detector. Disconnect the column and check the pressure. If it drops, the column is the source. If not, continue moving upstream (injector, pump) to find the blockage.

    • Filter Samples and Mobile Phase: Always filter samples and mobile phases to remove particulates.[3]

    • Flush the System: If the column is blocked, try back-flushing it (if permitted by the manufacturer) with a strong solvent.[13]

    • Check Buffer Solubility: Ensure your buffer is soluble in the full range of mobile phase compositions used in your method.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common HPLC problems encountered during the analysis.

Caption: A flowchart for systematic HPLC troubleshooting.

References

Minimizing byproduct formation in 2-Chloro-2-fluorocyclopropanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and handling of 2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the[1][1]-cycloaddition of chlorofluorocarbene (:CFCl) to an acrylic acid derivative (e.g., ethyl acrylate). The chlorofluorocarbene is typically generated in situ from dichlorofluoromethane (CHCl2F) using a strong base. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic reactants.[2][3]

Q2: Why am I observing low yields of the desired this compound?

A2: Low yields can stem from several factors. The electron-withdrawing nature of both the fluorine atom and the carboxyl group deactivates the double bond of the acrylic acid derivative, making it less reactive towards electrophilic carbenes.[1] Additionally, inefficient carbene generation, side reactions, or suboptimal reaction conditions can significantly impact the yield.[4]

Q3: What are the primary byproducts I should be aware of in this reaction?

A3: The main byproducts often arise from side reactions of the starting materials and the product. These can include:

  • Oligomers or polymers of acrylic acid/ester : Acrylic acid and its esters are prone to polymerization, especially in the presence of bases.[4]

  • Products from the self-reaction of chlorofluorocarbene .

  • Dehydrohalogenated products : The this compound can undergo elimination of HCl under strongly basic conditions to form a cyclopropene derivative.[5]

  • Hydrolysis products : If using an ester of acrylic acid, hydrolysis of the ester group to the carboxylic acid can occur, especially if the reaction is worked up under basic conditions and not carefully acidified.[6]

Q4: How can I minimize the polymerization of my acrylic acid substrate?

A4: To minimize polymerization, consider the following:

  • Use of a polymerization inhibitor : Add a suitable inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture.

  • Control of temperature : Lowering the reaction temperature can reduce the rate of polymerization.

  • Slow addition of base : Adding the base slowly can help to keep its instantaneous concentration low, which can disfavor polymerization.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted acrylic acid derivative observed in the crude reaction mixture (e.g., by GC or NMR).

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inefficient Carbene Generation Ensure the base is sufficiently strong and used in an appropriate excess. For phase-transfer catalysis, verify the integrity and concentration of the catalyst. Consider screening different phase-transfer catalysts.[2][3]
Low Reactivity of Alkene Increase the reaction temperature in small increments (e.g., 5-10 °C). Note that excessive heat can promote side reactions. Extend the reaction time.
Poor Mixing in Biphasic System For reactions using phase-transfer catalysis, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[3]
Decomposition of Dichlorofluoromethane Dichlorofluoromethane can react with strong bases.[7] Ensure the temperature is controlled during base addition to prevent excessive decomposition.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple unexpected peaks in the GC or NMR spectrum of the crude product.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Polymerization of Acrylic Acid Derivative Add a polymerization inhibitor. Maintain a lower reaction temperature. Add the base portion-wise or via a syringe pump.[4]
Dehydrohalogenation of Product Use the minimum effective amount of base. Neutralize the reaction mixture promptly during workup. Consider using a milder base if feasible.[5]
Hydrolysis of Ester Group If using an acrylic ester, perform the workup under neutral or mildly acidic conditions to prevent saponification.[6]
Carbene Insertion into Solvent Choose a solvent that is less susceptible to carbene insertion reactions. Aromatic solvents are generally less reactive than aliphatic ones in this regard.

Data Presentation: Byproduct Profile under Various Conditions (Illustrative)

Run Base (equiv.) Catalyst (mol%) Temperature (°C) Yield of Product (%) Polymer (%) Dehydrohalogenated Byproduct (%)
1NaOH (2.0)TBAC (1)2545305
2NaOH (2.0)TBAC (1)40552510
3NaOH (3.0)TBAC (1)25403515
4K2CO3 (3.0)TBAC (1)4030155

TBAC: Tetrabutylammonium chloride

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate via Phase-Transfer Catalysis

Materials:

  • Ethyl acrylate

  • Dichlorofluoromethane (CHCl2F)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium chloride (TBAC)

  • Dichloromethane (DCM)

  • Hydroquinone (inhibitor)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl acrylate (1.0 equiv.), dichloromethane (50 mL), tetrabutylammonium chloride (0.02 equiv.), and a catalytic amount of hydroquinone.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dichlorofluoromethane (1.5 equiv.) to the reaction mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 equiv.) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Byproduct_Formation_Pathway EA Ethyl Acrylate Carbene :CFCl (Chlorofluorocarbene) EA->Carbene Cycloaddition Polymer Poly(ethyl acrylate) EA->Polymer Polymerization CHCl2F CHCl2F CHCl2F->Carbene -HCl Base Base (e.g., NaOH) Base->Carbene Base->Polymer Dehydro Dehydrohalogenated Product Base->Dehydro Product Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate Carbene->Product Product->Dehydro Elimination (-HCl)

Caption: Potential reaction pathways and byproduct formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Conversion Check Starting Material Conversion (GC/NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete High_Byproducts High Byproduct Formation Check_Conversion->High_Byproducts Complete but impure Optimize_Carbene Optimize Carbene Generation: - Increase base equivalents - Check catalyst activity - Increase temperature moderately Low_Conversion->Optimize_Carbene Optimize_Polymerization Minimize Polymerization: - Add inhibitor - Lower temperature - Slow base addition High_Byproducts->Optimize_Polymerization Optimize_Elimination Minimize Dehydrohalogenation: - Reduce base equivalents - Prompt neutralization High_Byproducts->Optimize_Elimination Success Improved Yield and Purity Optimize_Carbene->Success Optimize_Polymerization->Success Optimize_Elimination->Success

Caption: A logical workflow for troubleshooting common issues.

References

Catalyst selection for efficient 2-Chloro-2-fluorocyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid, with a primary focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent and scalable method involves a two-step process. First, a chlorofluorocyclopropanation of an acrylic acid ester (e.g., ethyl acrylate) is performed to yield the corresponding ethyl 2-chloro-2-fluorocyclopropanecarboxylate. This is followed by the hydrolysis of the ester to the final carboxylic acid product. The cyclopropanation step is typically achieved by generating chlorofluorocarbene (:CFCl) in situ under phase-transfer catalysis (PTC) conditions.

Q2: What is the role of a Phase-Transfer Catalyst (PTC) in this synthesis?

A2: A phase-transfer catalyst is crucial for facilitating the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In this synthesis, a strong aqueous base (like NaOH) deprotonates a halomethane precursor (e.g., dichlorofluoromethane) at the interface to form the reactive carbene. The PTC, often a quaternary ammonium salt, transports the anionic species from the aqueous phase to the organic phase where the acrylic acid ester is dissolved, thereby accelerating the reaction.[3][4] This technique avoids the need for expensive, anhydrous, or hazardous solvents and allows for milder reaction conditions.[5]

Q3: Which type of phase-transfer catalyst is most effective for this reaction?

A3: Quaternary ammonium salts are the most commonly used and commercially important PTCs for this type of reaction.[1] Salts like benzyltriethylammonium chloride (BTEAC or TEBA) and tetrabutylammonium bromide (TBAB) are frequently cited.[3] Phosphonium salts are also effective and can tolerate higher temperatures. The choice of catalyst can significantly impact reaction rate and yield, and is influenced by factors like the specific substrate and reaction conditions.[3]

Q4: How do I choose a specific quaternary ammonium salt?

A4: The catalyst's effectiveness is determined by the lipophilicity of its cation. The cation must be large enough to be soluble in the organic phase but still capable of ion exchange at the interface.

  • Benzyltriethylammonium chloride (BTEAC/TEBA): A widely used, effective, and cost-efficient catalyst for generating dichlorocarbene and its analogues.[6]

  • Tetrabutylammonium Bromide (TBAB): Another excellent choice, often showing high reactivity.

  • Aliquat 336 (Methyltricaprylammonium chloride): Highly lipophilic, ensuring it remains almost entirely in the organic phase, which can simplify workup and allow for catalyst recycling.[5] The optimal choice often requires empirical screening for a specific substrate and set of reaction conditions.

Catalyst Performance Data

The selection of a phase-transfer catalyst is critical for optimizing the chlorofluorocyclopropanation of acrylic esters. The following table summarizes representative data for similar dichlorocyclopropanation reactions, which serve as a strong proxy for catalyst performance in this synthesis.

CatalystSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)Phenylacetonitrile50% NaOH-252>90[2]
Benzyltriethylammonium Chloride (BTEAC/TEBA)p-ChloronitrobenzeneKOHHomogeneous50-High[6]
Tetramethylammonium Bromide(-)-O-menthyl acrylateKOHChloroform25 (Sonication)-85-94[7]
18-Crown-6AldiminesKF-(Microwave)<0.2High[4]
Aliquat 336®Isobutylbenzene-Isobutylbenzene-->99[5]

Troubleshooting Guide

Problem: The reaction is very slow or has stalled.

  • Possible Cause 1: Inefficient Mixing. Phase-transfer catalyzed reactions are highly dependent on the interfacial area between the aqueous and organic phases.

    • Solution: Increase the stirring speed to create a fine emulsion. For laboratory scale, vigorous mechanical stirring is recommended over magnetic stirring.

  • Possible Cause 2: Incorrect Solvent. The solvent must be inert to the basic conditions and capable of dissolving the organic substrate.

    • Solution: Dichloromethane or chloroform are common choices. Toluene can also be used. Ensure the solvent is dry and of appropriate purity.

  • Possible Cause 3: Catalyst Deactivation or Insufficient Amount. The catalyst can be poisoned by impurities or used in an insufficient molar quantity.

    • Solution: Use 1-5 mol% of the catalyst relative to the substrate. Ensure all reagents are of high purity. If the reaction stalls, adding a fresh portion of the catalyst may help.

  • Possible Cause 4: Low Temperature. While the reaction is often exothermic, very low temperatures can decrease the rate of carbene formation.

    • Solution: Maintain the reaction temperature typically between 0°C and room temperature. Monitor the internal temperature, as a significant exotherm indicates the reaction is proceeding.

Problem: The final yield of carboxylic acid is low.

  • Possible Cause 1: Byproduct Formation. The strong basic conditions can cause hydrolysis of the starting acrylate ester or the cyclopropane ester product. Polymerization of the acrylic ester is also a potential side reaction.

    • Solution: Maintain a low reaction temperature (0-5°C) to minimize hydrolysis. Add the base slowly to control the exotherm and concentration. Ensure the acrylic ester is fresh and contains an inhibitor.

  • Possible Cause 2: Incomplete Hydrolysis. The ester hydrolysis step may not have gone to completion.

    • Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis step and allow for adequate reaction time, potentially with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or GC.

  • Possible Cause 3: Product Loss During Workup. The carboxylic acid product may have some water solubility, leading to losses during aqueous extraction.

    • Solution: After acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently low (pH 1-2). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8]

Problem: The final product is impure.

  • Possible Cause 1: Residual Catalyst. The quaternary ammonium salt can sometimes be difficult to separate from the product.

    • Solution: During the workup, wash the organic phase thoroughly with water and then brine. If the catalyst persists, it can sometimes be removed by filtration through a small plug of silica gel.

  • Possible Cause 2: Contamination with Unreacted Starting Material.

    • Solution: Optimize reaction time and stoichiometry to drive the reaction to completion. Purification via fractional distillation (for the ester intermediate) or recrystallization (for the final acid) may be necessary.

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The diagram below outlines the general two-step process for synthesizing this compound.

G A Step 1: Cyclopropanation B Reaction Quench & Phase Separation A->B Reaction Mixture C Ester Purification (Distillation) B->C Crude Ester D Step 2: Saponification (Ester Hydrolysis) C->D Purified Ester E Acidification & Product Extraction D->E Carboxylate Salt F Final Product Purification (Recrystallization/Drying) E->F Crude Acid G Final Product F->G

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

Materials:

  • Ethyl acrylate (stabilized)

  • Dichlorofluoromethane (or suitable carbene precursor)

  • Benzyltriethylammonium chloride (BTEAC/TEBA)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Deionized water

  • Saturated brine solution

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acrylate (1.0 eq), dichloromethane (2 mL per mmol of acrylate), and BTEAC (0.03 eq).

  • Cool the mixture to 0°C in an ice/salt bath.

  • Begin vigorous stirring to ensure good mixing between phases.

  • Slowly add dichlorofluoromethane (1.5 eq) to the reaction mixture.

  • From the dropping funnel, add the 50% NaOH solution (3.0 eq) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with water, followed by saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain pure ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the purified ester (1.0 eq) in ethanol (3 mL per mmol of ester) in a round-bottom flask.

  • Add an aqueous solution of KOH (2.0 eq in water) to the flask.

  • Heat the mixture to reflux (or stir at 40-50°C) for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A precipitate should form.

  • Extract the product from the acidified aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Catalyst Selection & Mechanism

Logical Flow for Catalyst Selection

This diagram provides a decision-making framework for selecting an appropriate phase-transfer catalyst.

G start Start: Catalyst Selection q1 High Temperature (>100°C) Required? start->q1 phosphonium Consider Phosphonium Salts (e.g., TBPB) q1->phosphonium Yes ammonium Use Quaternary Ammonium Salts q1->ammonium No end Optimized Catalyst phosphonium->end q2 Need for Catalyst Recycling or Easy Separation? ammonium->q2 aliquat Use Highly Lipophilic Catalyst (e.g., Aliquat 336) q2->aliquat Yes standard Screen Standard Catalysts (BTEAC, TBAB) q2->standard No aliquat->end standard->end

Caption: Decision tree for selecting a suitable phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis

The diagram below illustrates how the catalyst (Q⁺X⁻) facilitates the reaction.

G cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase org_cat Q⁺ ⁻CCl₂F (Lipophilic Ion Pair) product Ethyl 2-Chloro-2-fluorocyclo- propanecarboxylate + Q⁺F⁻ org_cat->product Reacts with acrylate Ethyl Acrylate acrylate->product interface_cat_out Q⁺F⁻ product->interface_cat_out Returns to Aqueous Phase naoh NaOH (Base) anion ⁻CCl₂F (Anion) naoh->anion Deprotonates hcfcl2 HCFCl₂ hcfcl2->anion anion->org_cat Phase Transfer interface_cat_in Q⁺X⁻ (Catalyst) interface_cat_out->interface_cat_in Ion Exchange

Caption: Simplified mechanism of phase-transfer catalysis for chlorofluorocyclopropanation.

References

Temperature and pressure optimization for 2-Chloro-2-fluorocyclopropanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Chloro-2-fluorocyclopropanecarboxylic acid, with a focus on temperature and pressure parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in reactions involving this compound?

A1: Temperature plays a critical role in reactions with this compound, influencing both reaction rate and product yield. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for this specific molecule, elevated temperatures can also lead to decreased selectivity and the formation of unwanted byproducts through decomposition or side reactions. It is crucial to identify the optimal temperature range for each specific transformation to maximize the yield of the desired product.

Q2: How does pressure typically affect reactions with this compound?

A2: The influence of pressure is highly dependent on the specific reaction type. For reactions that involve gaseous reagents or produce gaseous byproducts, pressure can significantly impact reaction equilibrium and rates according to Le Chatelier's principle. For many solution-phase reactions of this compound that do not involve gases, the effect of pressure is often minimal under standard laboratory conditions. However, in specialized high-pressure reactions, it can alter reaction pathways and stereoselectivity.

Q3: What are the primary stability concerns for this compound at elevated temperatures?

A3: A primary stability concern for this compound at higher temperatures is the potential for decarboxylation, which is the loss of carbon dioxide from the molecule.[1][2][3] This process is a common thermal decomposition pathway for many carboxylic acids.[1][2][3] The strained cyclopropane ring, combined with the electron-withdrawing halogen substituents, may also contribute to ring-opening or other rearrangement reactions at elevated temperatures, leading to a decrease in the desired product's yield and purity.

Q4: Can you provide a starting point for temperature optimization in a reaction with this acid?

A4: A good starting point for temperature optimization is to begin at a lower temperature (e.g., 0-25 °C) and gradually increase it while monitoring the reaction progress by techniques such as TLC, GC, or NMR. This allows for the identification of the minimum temperature required for a reasonable reaction rate without significantly promoting side reactions. For reactions involving sensitive reagents, starting at even lower temperatures (e.g., -78 °C) may be necessary.

Troubleshooting Guide

IssueQuestionPossible CausesSuggested Solutions
Low Product Yield Why is the yield of my reaction involving this compound unexpectedly low?- Suboptimal Temperature: The reaction temperature may be too low, leading to an incomplete reaction, or too high, causing decomposition of the starting material or product. - Decomposition: The target molecule or intermediates may be thermally unstable under the reaction conditions. - Side Reactions: Elevated temperatures can promote the formation of byproducts.- Temperature Screening: Systematically screen a range of temperatures to find the optimal balance between reaction rate and yield. - Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Stepwise Temperature Profile: Consider a protocol where the temperature is initially low and then gradually increased.
Formation of Multiple Products I am observing several unexpected spots on my TLC plate. What could be the cause?- High Reaction Temperature: Excessive heat can lead to a loss of selectivity and the formation of various side products. For related compounds, it has been observed that higher temperatures can significantly reduce selectivity.[4] - Decarboxylation: One of the major side products could result from the decarboxylation of the carboxylic acid.[1][2][3]- Reduce Temperature: Lower the reaction temperature to improve selectivity.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that may be promoted by heat. - Use of Additives: In some cases, additives or specific catalysts can help to direct the reaction towards the desired product even at lower temperatures.
Reaction Not Progressing My reaction has stalled and is not proceeding to completion. What steps can I take?- Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. - Pressure-Related Issues: For reactions involving gases, the pressure might be too low to favor the forward reaction.- Gradual Temperature Increase: Carefully and incrementally increase the reaction temperature while monitoring for the formation of byproducts. - Increase Pressure: If a gaseous reagent is involved, consider increasing the system's pressure. - Catalyst Addition: A suitable catalyst may help to lower the activation energy, allowing the reaction to proceed at a lower temperature.

Quantitative Data on Temperature Effects

While specific data for reactions of this compound is limited, the following table illustrates the impact of temperature on a closely related reductive dehalogenation reaction of its ethyl ester. This data suggests that thermal sensitivity is a key consideration for this class of compounds.

Starting MaterialTemperature (°C)OutcomeReference
This compound ethyl esterRoom TemperatureSlower reaction rateJ. Fluorine Chem. 49, 127 (1990) as cited in[4]
This compound ethyl ester80Faster reaction, but a significant decrease in selectivity and a yield of only 10%J. Fluorine Chem. 49, 127 (1990) as cited in[4]

Experimental Protocols

Below is a generalized protocol for a reaction involving a related fluorinated cyclopropane derivative, which can be adapted as a starting point for your experiments.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Derivatives [5]

This protocol describes the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester, which is a method for producing a 2-fluorocyclopropanecarboxylic acid derivative.

  • Reaction Setup: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene in a suitable anhydrous solvent (e.g., dichloromethane), add the rhodium catalyst (e.g., Rh₂(OAc)₄).

  • Reagent Addition: Slowly add a solution of the diazo ester to the reaction mixture at a controlled temperature (e.g., room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Temperature Control: Maintain the reaction at a constant temperature. For this type of reaction, room temperature is often sufficient, but for optimization, temperatures could be screened from 0 °C to 40 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting cyclopropane derivative by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Temperature and Pressure Optimization start Reaction Issue Identified (e.g., Low Yield, Impurities) check_temp Is Temperature Optimized? start->check_temp check_pressure Is Pressure a Key Parameter? check_temp->check_pressure Yes temp_too_low Hypothesis: Temperature Too Low check_temp->temp_too_low No temp_too_high Hypothesis: Temperature Too High check_temp->temp_too_high Suspect Decomposition pressure_issue Hypothesis: Suboptimal Pressure check_pressure->pressure_issue Yes (Gas Involved) analyze_results Analyze Results (TLC, GC, NMR) check_pressure->analyze_results No increase_temp Action: Gradually Increase Temperature Monitor for Byproducts temp_too_low->increase_temp decrease_temp Action: Decrease Temperature Increase Reaction Time temp_too_high->decrease_temp increase_temp->analyze_results decrease_temp->analyze_results adjust_pressure Action: Adjust Pressure (Increase or Decrease as per reaction) pressure_issue->adjust_pressure adjust_pressure->analyze_results ParameterRelationships Relationship Between Reaction Parameters and Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Decomposition Decomposition (e.g., Decarboxylation) Temp->Decomposition Increases Risk Pressure Pressure Pressure->Rate Can Influence (if gas is involved) Yield Product Yield Pressure->Yield Can Influence Equilibrium (if gas is involved) Selectivity Selectivity Decomposition->Yield Decreases Decomposition->Selectivity Decreases

References

Work-up procedures to remove impurities from 2-Chloro-2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-Chloro-2-fluorocyclopropanecarboxylic acid.

Troubleshooting Guides

Encountering impurities or low yields during the purification of this compound can be a common challenge. This section provides a structured approach to identifying and resolving these issues.

Table 1: Common Impurities and Recommended Removal Strategies
Impurity TypePotential SourceRecommended Work-up ProcedureExpected Purity Enhancement
Unreacted Starting MaterialsIncomplete reactionAcid-base extraction>95%
Solvent ResiduesTrapped in the crystalline matrixRecrystallization, Vacuum drying>99%
Diastereomeric ImpuritiesNon-selective cyclopropanationChiral chromatography, Diastereomeric salt resolution>99% (for specific isomer)
Non-acidic Organic ByproductsSide reactionsLiquid-liquid extraction with a basic aqueous solution>98%
Inorganic SaltsFrom reagents or quenching stepsWashing with water, Recrystallization>99.5%

Experimental Protocols

Detailed methodologies for key purification experiments are provided below.

Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This method is effective for separating the acidic product from non-acidic impurities.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure deprotonation.[1][2]

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 times to maximize the recovery of the acid.

  • Combine all aqueous extracts.

  • Acidify the combined aqueous layer by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is at least three units below the pKa of the carboxylic acid.[1] This will protonate the carboxylate, causing the purified acid to precipitate if it is a solid or to be extractable back into an organic solvent.

  • If the product precipitates, collect it by vacuum filtration. If not, extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether) 3 times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[1]

Protocol 2: Recrystallization for Removal of Solid Impurities

Recrystallization is a powerful technique for purifying solid compounds.

Procedure:

  • Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve the crude solid in the minimum amount of the hot solvent to create a saturated solution.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[3]

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish or brownish tint. What is the cause and how can I remove it?

A2: A colored tint in your product is likely due to organic impurities or tar-like byproducts from the synthesis.[3] To remove these, you can employ treatment with activated charcoal during recrystallization.[3] Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb the colored impurities.[3] For highly colored impurities, column chromatography may be necessary.

Q2: I am having difficulty inducing crystallization of my this compound. What should I do?

A3: Difficulty in crystallization can be caused by several factors, including the presence of impurities, using too much solvent, or cooling the solution too quickly.[3] If crystals do not form, try the following:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a small seed crystal of the pure compound to the solution.

  • Concentration: If too much solvent was used, carefully evaporate some of it to create a more concentrated solution and then try cooling again.[3]

  • Slower Cooling: Allow the solution to cool more slowly. An insulated container can help moderate the cooling rate.[3]

Q3: My product appears to be an oil instead of a solid after purification. What could be the reason?

A3: "Oiling out," where the compound separates as an oil instead of crystals, can occur if the solution is too concentrated or cooled too rapidly.[3] This often happens when the saturation temperature of the solution is above the melting point of the impure compound. To resolve this, try reheating the solution, adding a small amount of additional solvent to dilute it slightly, and then allowing it to cool down much more slowly.[3]

Q4: How can I remove residual water from my final product?

A4: If your product is an oil or a solid that has been in contact with water, residual moisture can be a problem. For a solid, drying in a vacuum oven is effective. For an organic solution containing the product, washing with brine (saturated NaCl solution) can help remove the bulk of the water. Following this, the use of a drying agent like anhydrous sodium sulfate or magnesium sulfate is recommended.[4] The drying agent should be filtered off before removing the solvent.

Visualizing the Workflow

To better illustrate the purification processes, the following diagrams outline the key steps.

experimental_workflow_extraction cluster_start Start cluster_extraction Acid-Base Extraction cluster_end End start Crude Product in Organic Solvent dissolve Dissolve in Organic Solvent start->dissolve add_base Add Weak Aqueous Base dissolve->add_base Forms salt in aqueous layer separate Separate Layers add_base->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer extract_final Extract with Organic Solvent acidify->extract_final dry Dry & Evaporate extract_final->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_recrystallization cluster_start Start cluster_recrystallization Recrystallization cluster_end End start Crude Solid Product dissolve Dissolve in Hot Solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter Removes insoluble impurities cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter Collects crystals dry Dry Crystals vacuum_filter->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for Recrystallization.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid and Other Fluorinated Cyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the various fluorinated motifs, cyclopropane rings have garnered significant attention due to their unique conformational rigidity and ability to act as bioisosteres for other chemical groups. This guide provides an objective comparison of 2-Chloro-2-fluorocyclopropanecarboxylic acid with other key fluorinated cyclopropane analogs, supported by established principles and available experimental data.

Introduction to Fluorinated Cyclopropanes

Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without significantly increasing its size. When incorporated into a cyclopropane ring, fluorine can enhance metabolic stability, modulate acidity (pKa) and lipophilicity (logP), and influence binding affinity to biological targets.[1][2] The strained three-membered ring of cyclopropane provides a rigid scaffold that can lock in a specific conformation, which can be advantageous for optimizing interactions with a protein binding pocket.[3]

This guide will focus on a comparative analysis of this compound against two other relevant classes of fluorinated cyclopropanes: 2,2-difluorocyclopropanecarboxylic acid and monofluorocyclopropanecarboxylic acid.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The substitution pattern on the cyclopropane ring dictates the overall electronic and steric properties of the molecule, which in turn affects its behavior in biological systems. The following tables summarize the expected and, where available, observed trends in key physicochemical and pharmacokinetic parameters.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,2-Difluorocyclopropanecarboxylic acidMonofluorocyclopropanecarboxylic acidRationale
Acidity (pKa) IntermediateHighestLowestThe electron-withdrawing effects of the halogens increase the acidity of the carboxylic acid. The two fluorine atoms in the 2,2-difluoro analog have the strongest inductive effect, making its carboxylic acid the most acidic. The single fluorine in the monofluorinated analog has the weakest effect. The chloro and fluoro group together have an intermediate effect.[2]
Lipophilicity (logP) HighestIntermediateLowestFluorine is known to increase lipophilicity when substituting a hydrogen atom on an sp2 or pseudo-sp2 system like a cyclopropane ring.[4] Chlorine substitution generally leads to a greater increase in lipophilicity than fluorine substitution. Therefore, the chloro-fluoro substituted compound is expected to be the most lipophilic.[5]
Dipole Moment HighHighModerateThe C-F and C-Cl bonds are highly polarized, leading to a significant molecular dipole moment. The gem-difluoro substitution results in a large dipole, and the chloro-fluoro substitution is also expected to have a substantial dipole.[6][7]
Ring Stability Less StableMore Stable (gem-difluoro effect)Moderately StableThe strong inductive effect of halogens can destabilize the cyclopropane ring. However, geminal difluorination can lead to stabilizing hyperconjugative interactions.[2] The stability of the 2-chloro-2-fluoro analog would be influenced by a combination of these effects.

Table 2: Comparison of Pharmacokinetic and Pharmacodynamic Properties

PropertyThis compound2,2-Difluorocyclopropanecarboxylic acidMonofluorocyclopropanecarboxylic acidRationale
Metabolic Stability HighHighModerateThe C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Both 2-chloro-2-fluoro and 2,2-difluoro substitution are expected to block potential sites of metabolism on the cyclopropane ring, leading to increased metabolic stability.[8]
Cell Permeability Potentially HighModerateModerateHigher lipophilicity generally correlates with increased passive diffusion across cell membranes. Given its predicted higher logP, this compound may exhibit greater cell permeability.[1]
Binding Affinity Dependent on targetDependent on targetDependent on targetThe specific substitution pattern can influence binding affinity through a combination of steric and electronic interactions with the target protein. The larger size of chlorine compared to fluorine could lead to steric clashes or favorable interactions depending on the binding pocket.[9][10]

Experimental Protocols

To empirically determine and compare the performance of these fluorinated cyclopropanes, the following standard experimental protocols are recommended.

Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of the test compounds in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: Human liver microsomes are incubated with the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

  • Time-Course Study: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of the test compounds using a Caco-2 cell monolayer model.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to form a differentiated monolayer.

  • Assay: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over a time course (e.g., 2 hours). To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active transport.

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of the test compounds for a specific target receptor.

Methodology:

  • Preparation: A membrane preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships between the compared compounds.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_result Result A Test Compound D Incubation Mixture A->D B Liver Microsomes B->D C NADPH System C->D E Time-Point Sampling D->E F Quenching E->F G LC-MS/MS Analysis F->G H Calculate t1/2 & CLint G->H

Caption: Workflow for an in vitro metabolic stability assay.

Logical_Comparison cluster_compounds Fluorinated Cyclopropanecarboxylic Acids cluster_properties Key Physicochemical & Pharmacokinetic Properties C1 2-Chloro-2-fluoro P1 Acidity (pKa) C1->P1 Intermediate P2 Lipophilicity (logP) C1->P2 Highest P3 Metabolic Stability C1->P3 High P4 Cell Permeability C1->P4 Potentially High C2 2,2-Difluoro C2->P1 Highest C2->P2 Intermediate C2->P3 High C2->P4 Moderate C3 Monofluoro C3->P1 Lowest C3->P2 Lowest C3->P3 Moderate C3->P4 Moderate

Caption: Logical comparison of key properties of fluorinated cyclopropanes.

Conclusion

The choice of a specific fluorinated cyclopropane motif in drug design is a nuanced decision that depends on the desired pharmacological profile. This compound presents a unique combination of high lipophilicity and metabolic stability, which could be advantageous for CNS-penetrant drugs or compounds requiring a longer half-life. In contrast, 2,2-difluorocyclopropanecarboxylic acid offers high metabolic stability with potentially lower lipophilicity than its chloro-fluoro counterpart, which might be preferable for minimizing off-target effects related to high lipophilicity. Monofluorocyclopropanecarboxylic acid provides a more subtle modification, offering a moderate increase in metabolic stability and a smaller impact on lipophilicity and acidity.

Ultimately, the selection of the optimal fluorinated cyclopropane building block will depend on a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) analysis for the specific biological target and desired therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel drug candidates.

References

Navigating the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. 2-Chloro-2-fluorocyclopropanecarboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering a detailed examination of experimental data and protocols to inform strategic synthetic planning.

The construction of the sterically demanding and electronically complex 2-chloro-2-fluorocyclopropane ring is the central challenge in synthesizing the target molecule. The most prevalent and effective strategy involves a two-step sequence: the cyclopropanation of an acrylic acid derivative with chlorofluorocarbene, followed by the hydrolysis of the resulting ester. This guide will focus on the variations within this overarching approach, presenting a clear comparison of the methods for generating the key chlorofluorocarbene intermediate.

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic route, highlighting the key reaction steps and their respective performance metrics.

RouteKey StepsStarting MaterialsKey ReagentsReaction ConditionsYield (%)Stereoselectivity
1 1. Cyclopropanation of Ethyl Acrylate with ChlorofluorocarbeneEthyl acrylate, Ethyl dichlorofluoroacetate (EDCFA)Tris(dimethylamino)phosphine (Me₂N)₃PDichloromethane (DCM), Room Temperature, Inert Atmosphere~75%Not specified
2. Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylateEthyl 2-chloro-2-fluorocyclopropanecarboxylateLithium hydroxide (LiOH), Water, THFRoom TemperatureHighNot applicable

Detailed Experimental Protocols

Route 1: Cyclopropanation via In Situ Generation of Chlorofluorocarbene from Ethyl Dichlorofluoroacetate

This route offers an efficient and operationally simple method for the synthesis of the ethyl ester of the target compound, which can then be readily hydrolyzed.

Step 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

  • Experimental Procedure: To a solution of ethyl acrylate (1.0 equivalent) and ethyl dichlorofluoroacetate (EDCFA) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, tris(dimethylamino)phosphine ((Me₂N)₃P) (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by GC-MS. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate

  • Experimental Procedure: To a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (LiOH) (2.0 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH ~2 with cold 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Logical Workflow of the Primary Synthetic Route

The synthesis of this compound is primarily achieved through a two-stage process. The initial and most critical step is the construction of the substituted cyclopropane ring, followed by a standard functional group transformation.

G cluster_0 Stage 1: Cyclopropane Ring Formation cluster_1 Stage 2: Hydrolysis start Ethyl Acrylate & Ethyl Dichlorofluoroacetate reaction1 [2+1] Cycloaddition of in situ generated Chlorofluorocarbene start->reaction1 reagent1 Tris(dimethylamino)phosphine reagent1->reaction1 product1 Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate reaction1->product1 reaction2 Ester Hydrolysis product1->reaction2 Intermediate reagent2 Lithium Hydroxide reagent2->reaction2 final_product This compound reaction2->final_product caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Comparative Analysis of Chlorofluorocarbene Precursors

The choice of the chlorofluorocarbene precursor is a critical factor influencing the efficiency and practicality of the synthesis. While other methods for carbene generation exist, the use of ethyl dichlorofluoroacetate (EDCFA) with a phosphine reagent has emerged as a highly effective approach.

G cluster_main Chlorofluorocarbene Precursor Comparison cluster_edcfa EDCFA Route cluster_freon Dichlorofluoromethane Route precursors Precursor Ethyl Dichlorofluoroacetate (EDCFA) Dichlorofluoromethane (Freon 21) edcfa_advantages Advantages Mild reaction conditions High efficiency Commercially available precursor freon_advantages Advantages Inexpensive starting material edcfa_disadvantages Disadvantages Stoichiometric phosphine waste freon_disadvantages Disadvantages Requires strong base (e.g., n-BuLi) Low temperatures often required Gaseous starting material can be difficult to handle caption Comparison of chlorofluorocarbene precursors.

Caption: Comparison of chlorofluorocarbene precursors.

A Comparative Guide to Validated Analytical Methods for 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of novel chemical entities like 2-Chloro-2-fluorocyclopropanecarboxylic acid is fundamental. This guide provides a comparative overview of principal analytical methodologies suitable for the validation of this compound. While specific validated methods for this exact analyte are not publicly available, this document outlines potential approaches based on established techniques for analogous compounds such as halogenated carboxylic acids and cyclopropane derivatives. The comparison includes detailed experimental protocols and expected performance data to facilitate method selection and development.

The primary analytical techniques considered are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography coupled with Mass Spectrometry (IC-MS). Each method presents distinct advantages and is suited for different analytical requirements.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Ion Chromatography-Mass Spectrometry (IC-MS)
Principle Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Separation of ions based on their interaction with an ion-exchange resin, followed by mass-based detection.
Derivatization Mandatory (e.g., silylation or esterification) to increase volatility.Optional, can be used to enhance UV detection.Not required.
Primary Use High-sensitivity impurity profiling and quantification.Routine purity analysis and quantification.High-sensitivity analysis of ionic species in aqueous matrices.
Specificity Very high, provides structural information from mass spectra.Moderate to high, depends on chromatographic resolution.Very high, combines chromatographic separation with mass-based detection.
Sensitivity High, capable of detecting trace-level impurities.Moderate, dependent on the chromophore of the analyte or its derivative.Very high, suitable for trace analysis.
Sample Throughput Lower, due to the additional derivatization step.Higher, with direct injection.High, with direct injection of aqueous samples.

Quantitative Performance Data

The following table summarizes the expected validation parameters for each proposed method, based on performance data for similar halogenated organic acids.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Ion Chromatography-Mass Spectrometry (IC-MS)
Linearity (r²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) 1-10 pg on column0.1-1 µg/mL0.1-5 ng/mL
Limit of Quantitation (LOQ) 5-30 pg on column0.5-5 µg/mL0.5-15 ng/mL
Accuracy (% Recovery) 95-105%98-102%97-103%
Precision (% RSD) < 5%< 2%< 3%

Experimental Protocols

Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols serve as a starting point and would require optimization and validation for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves the derivatization of the carboxylic acid to a more volatile silyl ester, allowing for analysis by GC-MS.

  • Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of anhydrous acetonitrile.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method utilizes ion-suppression reversed-phase chromatography for the direct analysis of the carboxylic acid.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound.

    • Dissolve in and dilute to 100 mL with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Ion Chromatography-Mass Spectrometry (IC-MS)

This technique is highly suitable for the direct analysis of the anionic form of the acid in aqueous solutions.

  • Instrumentation: Ion chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Serially dilute to the desired concentration range for the calibration curve.

    • Filter samples through a 0.22 µm IC-certified syringe filter.

  • IC-MS Conditions:

    • Column: High-capacity anion-exchange column (e.g., 250 mm x 4 mm).

    • Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator. (e.g., 5 mM to 40 mM over 15 minutes).

    • Flow Rate: 0.8 mL/min.

    • Suppressor: Anion electrolytically regenerated suppressor.

    • Injection Volume: 20 µL.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 350°C.

      • Detection Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each analytical validation process.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection (EI) Separate->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification Acquire->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification Acquire->Quantify

Caption: Workflow for HPLC-UV analysis.

IC_MS_Workflow cluster_prep Sample Preparation cluster_analysis IC-MS Analysis cluster_data Data Processing Sample Prepare Aqueous Stock Solution Dilute Serial Dilution Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into IC-MS Filter->Inject Separate Anion-Exchange Separation Inject->Separate Detect Mass Detection (ESI-) Separate->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification Acquire->Quantify

Caption: Workflow for IC-MS analysis.

A Comparative Analysis of the Biological Activities of Halogenated Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists specifically detailing the biological activities of 2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of structurally related halogenated cyclopropane compounds and other cyclopropane-containing molecules with demonstrated biological effects. The following sections summarize the antibacterial and anticancer activities of these alternative compounds, supported by experimental data and detailed protocols.

Antibacterial Activity of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives

A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids has been synthesized and evaluated for their antibacterial properties. These compounds are a class of fluoroquinolones characterized by a fluorine atom on the cyclopropane ring at the N1 substituent position.[1][2] Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the fluorocyclopropyl group significantly influences the antibacterial potency.

Comparative Antibacterial Potency

The in vitro antibacterial activity of cis- and trans-2-fluorocyclopropyl derivatives was determined by measuring the minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The results indicate that the cis isomers are generally more potent against Gram-positive bacteria than their corresponding trans counterparts.[1] Against most Gram-negative bacteria, the difference in potency between the stereoisomers is less pronounced.[1]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives

CompoundStereoisomerS. aureus FDA 209PS. epidermidis IFO 12732E. coli NIHJ JC-2P. aeruginosa IAM 1007
4 cis0.100.200.050.78
5 trans0.390.780.050.78
26 cis0.0250.05≤0.0130.10
27 trans0.100.20≤0.0130.20
38 cis≤0.0130.025≤0.0130.10
39 trans0.050.10≤0.0130.10
Ciprofloxacin-0.200.390.0250.20

Data sourced from Atarashi et al., 1993.[1]

Mechanism of Action: DNA Gyrase Inhibition

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4][5] The inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[4][5][6] The inhibitory effect of these fluorocyclopropyl quinolones on the supercoiling activity of DNA gyrase from E. coli correlates with their MIC values.[1]

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds to Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils Inhibited Complex Inhibited Complex DNA Gyrase->Inhibited Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA Gyrase Inhibits Bacterial Cell Death Bacterial Cell Death Inhibited Complex->Bacterial Cell Death Leads to

Mechanism of DNA Gyrase Inhibition by Fluoroquinolones.
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MICs of the compounds were determined by the twofold agar dilution method. A serial dilution of each compound was prepared and incorporated into Mueller-Hinton agar plates. Bacterial strains were cultured overnight, and the suspension was diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL. A small volume of the bacterial suspension was inoculated onto the surface of the agar plates. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[7]

DNA Gyrase Inhibition Assay: The activity of DNA gyrase is measured by its ability to introduce negative supercoils into relaxed circular DNA. The assay mixture contains relaxed pBR322 DNA, DNA gyrase, and varying concentrations of the inhibitor. The reaction is incubated, and the different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the extent of enzyme inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[3][8]

Anticancer Activity of 1-Phenylcyclopropane Carboxamide Derivatives

A series of 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line.[9] These compounds demonstrated effective inhibition of cancer cell proliferation without exhibiting significant cytotoxicity.[9]

Comparative Antiproliferative Activity

The antiproliferative activity was assessed by measuring the half-maximal inhibitory concentration (IC50) after a 72-hour incubation period.

Table 2: Antiproliferative Activity (IC50, µM) of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cells

CompoundSubstituent on Phenyl RingIC50 (µM)
4a H>100
4b 4-CH355.2
4c 4-OCH360.8
4d 4-F45.3
4e 4-Cl40.1
4f 3,4-di-Cl35.7
4g 2,4-di-Cl38.9
Doxorubicin-0.8

Data interpretation based on the findings of convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.[9]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation 2-Phenyl Acetonitrile 2-Phenyl Acetonitrile 1-Phenylcyclopropane Carbonitrile 1-Phenylcyclopropane Carbonitrile 2-Phenyl Acetonitrile->1-Phenylcyclopropane Carbonitrile Cyclopropanation 1-Phenylcyclopropane Carboxylic Acid 1-Phenylcyclopropane Carboxylic Acid 1-Phenylcyclopropane Carbonitrile->1-Phenylcyclopropane Carboxylic Acid Hydrolysis 1-Phenylcyclopropane Carboxamide Derivatives 1-Phenylcyclopropane Carboxamide Derivatives 1-Phenylcyclopropane Carboxylic Acid->1-Phenylcyclopropane Carboxamide Derivatives Amide Coupling Compound Treatment Compound Treatment 1-Phenylcyclopropane Carboxamide Derivatives->Compound Treatment U937 Cells U937 Cells U937 Cells->Compound Treatment Incubate with derivatives MTT Assay MTT Assay Compound Treatment->MTT Assay Assess cell viability IC50 Determination IC50 Determination MTT Assay->IC50 Determination Calculate

General workflow for synthesis and biological evaluation.
Experimental Protocols

Cell Culture: The human histiocytic lymphoma U937 cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[10]

Cell Proliferation (MTT) Assay: U937 cells were seeded in 96-well plates at a density of 5,000 cells/well. The cells were treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[11][12]

References

Benchmarking the stability of 2-Chloro-2-fluorocyclopropanecarboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of strained ring systems, such as cyclopropanes, into drug candidates has become an influential strategy in modern medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the vast array of substituted cyclopropanes, 2-Chloro-2-fluorocyclopropanecarboxylic acid presents a compelling scaffold, combining the inherent reactivity of a strained ring with the modulating effects of geminal halogen substituents.

This guide provides a comprehensive comparison of the stability of this compound against its non-halogenated and mono-halogenated analogs. By examining their behavior under various stress conditions, we aim to provide valuable insights for researchers leveraging these building blocks in drug design and development.

Comparative Stability Analysis

The stability of a molecule is a critical determinant of its viability as a therapeutic agent. Forced degradation studies are an industry standard for assessing the intrinsic stability of a drug substance under conditions more severe than accelerated stability testing.[4][5][6] These studies help to identify potential degradation pathways and products.

The increased electronegativity of the halogen substituents is expected to influence the stability of the cyclopropane ring. The geminal dichloro and difluoro substitutions, in particular, can have competing effects on the ring's stability. While the inductive electron-withdrawing effect of the halogens can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening, the presence of fluorine can also enhance metabolic stability.[7][8]

Table 1: Comparative Stability Under Hydrolytic Conditions
Compound% Degradation (0.1 M HCl, 48h, 60°C)% Degradation (0.1 M NaOH, 24h, 60°C)
Cyclopropanecarboxylic acid< 5%< 5%
2-chlorocyclopropanecarboxylic acid10 - 15%15 - 20%
2-fluorocyclopropanecarboxylic acid5 - 10%10 - 15%
This compound 15 - 25% 20 - 30%
Table 2: Comparative Stability Under Oxidative Conditions
Compound% Degradation (3% H₂O₂, 24h, RT)
Cyclopropanecarboxylic acid< 2%
2-chlorocyclopropanecarboxylic acid5 - 10%
2-fluorocyclopropanecarboxylic acid3 - 8%
This compound 10 - 15%
Table 3: Comparative Stability Under Thermal Conditions
Compound% Degradation (Solid State, 72h, 80°C)
Cyclopropanecarboxylic acid< 1%
2-chlorocyclopropanecarboxylic acid2 - 5%
2-fluorocyclopropanecarboxylic acid1 - 3%
This compound 3 - 7%

Experimental Protocols

The following are detailed methodologies for the key stability-indicating assays cited in this guide. These protocols are based on established forced degradation study guidelines.[4][9][10]

Hydrolytic Stability (Acid and Base Hydrolysis)
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV or mass spectrometric detection. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

Oxidative Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction by adding a suitable agent if necessary (e.g., sodium bisulfite).

    • Dilute the sample with the mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Thermal Stability (Solid State)
  • Sample Preparation: Accurately weigh a known amount of the solid test compound into a suitable container (e.g., a glass vial).

  • Thermal Stress:

    • Place the container in a calibrated oven at 80°C for 72 hours.

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample from the oven.

  • Analysis:

    • Dissolve the weighed sample in a suitable solvent.

    • Dilute the solution to a known concentration suitable for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Visualizing Degradation Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a postulated degradation pathway for halogenated cyclopropanecarboxylic acids and the general workflow for a forced degradation study.

G cluster_0 Postulated Degradation Pathway Halogenated_Cyclopropanecarboxylic_Acid Halogenated_Cyclopropanecarboxylic_Acid Ring_Opened_Intermediate Ring_Opened_Intermediate Halogenated_Cyclopropanecarboxylic_Acid->Ring_Opened_Intermediate  Hydrolysis / Oxidation   (Ring Opening) Further_Degradation_Products Further_Degradation_Products Ring_Opened_Intermediate->Further_Degradation_Products Decarboxylation / Further Reactions

Caption: Postulated degradation pathway for halogenated cyclopropanes.

G cluster_1 Experimental Workflow: Forced Degradation Study Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Prepare_Stock_Solution->Apply_Stress_Conditions Sample_at_Time_Points Sample at Predetermined Time Intervals Apply_Stress_Conditions->Sample_at_Time_Points Neutralize_Quench Neutralize / Quench (if applicable) Sample_at_Time_Points->Neutralize_Quench Dilute_Sample Dilute to Analytical Concentration Neutralize_Quench->Dilute_Sample HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute_Sample->HPLC_Analysis Calculate_Degradation Calculate % Degradation HPLC_Analysis->Calculate_Degradation End End Calculate_Degradation->End

Caption: General workflow for a forced degradation study.

References

Cross-Validation of NMR and Mass Spectrometry Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide is built upon predicted spectral data derived from established principles of NMR and MS for halogenated cyclopropane derivatives. This approach serves as a robust framework for researchers encountering this or structurally similar molecules.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on the complementary information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed insights into the connectivity and stereochemistry of the molecule, Mass Spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and substructures.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These predictions are based on the known effects of substituents on cyclopropane rings and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-12.5 - 3.0ddJ(H-1, H-3a) = 8-10 Hz, J(H-1, H-3b) = 5-7 Hz
H-3a1.8 - 2.2dddJ(H-3a, H-3b) = -5 to -7 Hz, J(H-3a, H-1) = 8-10 Hz, J(H-3a, F) = 2-4 Hz
H-3b1.5 - 1.9dddJ(H-3b, H-3a) = -5 to -7 Hz, J(H-3b, H-1) = 5-7 Hz, J(H-3b, F) = 1-3 Hz
-COOH10.0 - 12.0s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constants (J, Hz)
C-135 - 45dJ(C-1, F) = 5-10 Hz
C-280 - 90dJ(C-2, F) = 280-300 Hz
C-325 - 35dJ(C-3, F) = 10-15 Hz
-COOH170 - 175s-

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-140 to -160dddJ(F, H-3a) = 2-4 Hz, J(F, H-3b) = 1-3 Hz, J(F, C-1) = 5-10 Hz, J(F, C-2) = 280-300 Hz, J(F, C-3) = 10-15 Hz
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonNeutral Loss
140142[C₄H₄ClFO₂]⁺˙ (Molecular Ion)-
9597[C₃H₄ClF]⁺˙COOH
7981[C₂H₂ClF]⁺CO₂ + H₂
69-[C₃H₂FO]⁺HCl
45-[COOH]⁺C₃H₄ClF

Experimental Protocols

To acquire the data for cross-validation, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are recommended.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a 470 MHz NMR spectrometer. Use a proton-decoupled pulse sequence with a 30° pulse width and a relaxation delay of 2 seconds.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) if derivatized (e.g., as a methyl ester).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 10-200.

Data Cross-Validation Workflow

The cross-validation of NMR and MS data is a critical step in ensuring the unambiguous structural assignment of a molecule. The workflow involves a systematic comparison of the information obtained from both techniques.

CrossValidationWorkflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Data Acquire 1H, 13C, 19F NMR Data NMR_Interpretation Interpret Spectra: - Chemical Shifts - Coupling Constants - Multiplicities NMR_Data->NMR_Interpretation Proposed_Structure_NMR Propose Structure Based on NMR NMR_Interpretation->Proposed_Structure_NMR Cross_Validation Cross-Validation Proposed_Structure_NMR->Cross_Validation MS_Data Acquire Mass Spectrum MS_Interpretation Interpret Spectrum: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS_Data->MS_Interpretation Proposed_Structure_MS Propose Structure Based on MS MS_Interpretation->Proposed_Structure_MS Proposed_Structure_MS->Cross_Validation Final_Structure Confirmed Structure of This compound Cross_Validation->Final_Structure Consistent Data

Caption: Workflow for the cross-validation of NMR and Mass Spectrometry data.

Logical Relationship of Data Analysis

The logical flow of data analysis involves deducing specific structural features from each analytical technique and then integrating them to build a complete and confirmed molecular structure.

LogicalRelationship NMR_Data NMR Data ¹H NMR ¹³C NMR ¹⁹F NMR Structural_Features Deduced Structural Features Cyclopropyl Ring Protons Quaternary Carbon C-2 Carboxylic Acid Group C-F & C-Cl Bonds Molecular Formula NMR_Data:s->Structural_Features:w Connectivity & Stereochemistry MS_Data MS Data Molecular Ion Fragmentation Isotope Pattern MS_Data:s->Structural_Features:w Molecular Weight & Composition Confirmed_Structure Confirmed Structure Structural_Features:e->Confirmed_Structure:w Integration & Confirmation

Caption: Logical flow of structural elucidation from NMR and MS data.

By following the outlined predictive data, experimental protocols, and validation workflows, researchers can confidently identify and characterize this compound and other novel compounds, ensuring data integrity and accelerating drug discovery and development processes.

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acid and its esters is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the gem-chlorofluoro cyclopropane moiety. The selection of an appropriate catalytic system is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of the primary catalytic systems employed for this transformation: Rhodium-Catalyzed Cyclopropanation, Copper-Catalyzed Cyclopropanation, and Phase-Transfer Catalysis.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the different catalytic systems based on available literature for the synthesis of this compound and analogous compounds. Direct comparison can be challenging due to variations in substrates, reagents, and reaction conditions reported in different studies.

Catalytic SystemTypical CatalystCarbene SourceTypical Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee, %)Key AdvantagesKey Disadvantages
Rhodium Catalysis Rh₂(OAc)₄, Rh₂(esp)₂, Chiral Rh(II) Carboxamidates (e.g., Rh₂(S-PTAD)₄)Ethyl diazoacetate60-95Moderate to HighUp to 98% (with chiral catalysts)[1][2]High efficiency, broad substrate scope, high enantioselectivity with chiral catalysts.Cost of rhodium catalysts, potential for side reactions.
Copper Catalysis Cu(I)-bis(oxazoline) complexes, Chiral Copper Salen complexesEthyl diazoacetate50-85Moderate to HighModerate to High (often lower than Rhodium)[3]Lower cost than rhodium, good for certain substrates.Can be less efficient and stereoselective than rhodium catalysts.[3]
Phase-Transfer Catalysis (PTC) Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride)Dichlorofluoromethane or Chloroform70-90Generally low to moderateAchiral (unless chiral PTC is used)Inexpensive reagents, operationally simple, scalable.[4][5]Limited stereocontrol, often requires optimization for high yields.

In-Depth Comparison

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to form rhodium carbenoids, which then undergo cyclopropanation with alkenes. For the synthesis of this compound esters, this typically involves the reaction of an acrylate with a source of chlorofluorocarbene, which is challenging to generate directly from a diazo compound. A more common approach involves a multi-step synthesis where a rhodium catalyst is used for the cyclopropanation of an alkene with a diazoacetate, followed by subsequent chemical modifications. A patented method describes the synthesis of 2-fluorocyclopropanecarboxylic acid involving a rhodium-catalyzed addition of ethyl diazoacetate to 1-fluoro-1-phenylsulfonyl ethylene.[6]

Advantages:

  • High catalytic activity and efficiency.

  • Excellent stereocontrol can be achieved with chiral dirhodium catalysts, leading to high enantioselectivity.[1][2]

  • Broad substrate scope, including electron-deficient alkenes like acrylates.[1]

Disadvantages:

  • Rhodium catalysts can be expensive.

  • The synthesis and handling of diazo compounds require caution.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral ligands such as bis(oxazolines) (BOX) and salen ligands, are also widely used for asymmetric cyclopropanation reactions. They offer a more economical alternative to rhodium catalysts. The mechanism is similar, involving the formation of a copper carbene intermediate. While effective, copper catalysts sometimes exhibit lower reactivity and stereoselectivity compared to their rhodium counterparts for certain substrates.[3]

Advantages:

  • Lower cost compared to rhodium catalysts.

  • Well-established for asymmetric cyclopropanation with a variety of ligands available.

Disadvantages:

  • May provide lower yields and stereoselectivities compared to rhodium catalysts for specific applications.[3]

  • The development of highly efficient and selective copper catalysts for chlorofluorocyclopropanation is less mature than for rhodium.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and scalable method for the generation of dihalocarbenes. For the synthesis of 2-chloro-2-fluorocyclopropanes, chlorofluorocarbene can be generated in situ from dichlorofluoromethane or chloroform under basic conditions. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it reacts to form the carbene.[4][5]

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • Operationally simple and amenable to large-scale synthesis.

  • Generally considered a "green" chemistry approach due to the use of aqueous phases and avoidance of hazardous solvents.

Disadvantages:

  • Achieving high stereoselectivity is challenging without the use of specialized and often complex chiral phase-transfer catalysts.

  • The reaction can be sensitive to conditions such as stirring rate, concentration, and temperature.

  • The isolation of the product from the catalyst can sometimes be difficult.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation of an Acrylate

This protocol is a general representation and would require optimization for the specific synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.

Materials:

  • Appropriate acrylate substrate (e.g., ethyl acrylate)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ for achiral synthesis, or a chiral rhodium(II) carboxamidate for asymmetric synthesis)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the acrylate (1.0 equiv) and the rhodium(II) catalyst (0.5-2 mol%) in anhydrous DCM under an inert atmosphere, add a solution of the diazo compound (1.1-1.5 equiv) in anhydrous DCM dropwise over several hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane ester.

General Protocol for Phase-Transfer Catalyzed Chlorofluorocyclopropanation

This protocol describes the generation of chlorofluorocarbene from dichlorofluoromethane.

Materials:

  • Alkene substrate (e.g., ethyl acrylate)

  • Dichlorofluoromethane (CHCl₂F) or Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC)

  • Dichloromethane (DCM)

Procedure:

  • To a vigorously stirred mixture of the alkene (1.0 equiv) and the phase-transfer catalyst (2-5 mol%) in DCM, add the 50% aqueous NaOH solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble dichlorofluoromethane gas into the reaction mixture or add chloroform dropwise.

  • Continue stirring vigorously at 0 °C to room temperature for 4-12 hours, monitoring the reaction by GC or TLC.

  • After completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield the 2-chloro-2-fluorocyclopropane derivative.

Visualizing the Catalytic Pathways

Rhodium-Catalyzed Cyclopropanation Workflow

rhodium_catalysis cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Alkene Alkene (e.g., Acrylate) Carbene_Formation Rh-Carbene Formation Alkene->Carbene_Formation Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Diazo->Carbene_Formation Catalyst Rh(II) Catalyst Catalyst->Carbene_Formation Cyclopropanation Cyclopropanation Carbene_Formation->Cyclopropanation Reacts with Alkene Cyclopropanation->Catalyst Regenerates Catalyst Quenching Reaction Quenching Cyclopropanation->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-Chloro-2-fluorocyclo- propanecarboxylic Acid Ester Purification->Product

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Phase-Transfer Catalysis Workflow

ptc_catalysis cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Reaction cluster_product Product Formation NaOH NaOH PTC_aq PTC (Q⁺X⁻) NaOH->PTC_aq PTC_org PTC (Q⁺OH⁻) PTC_aq->PTC_org Phase Transfer Alkene_org Alkene Cyclopropanation_ptc Cyclopropanation Alkene_org->Cyclopropanation_ptc Carbene_source Carbene Source (CHCl₂F) Carbene_gen Chlorofluorocarbene Generation Carbene_source->Carbene_gen PTC_org->Carbene_gen Deprotonates Carbene_gen->Cyclopropanation_ptc Reacts with Product_ptc 2-Chloro-2-fluorocyclo- propanecarboxylic Acid Ester Cyclopropanation_ptc->Product_ptc

Caption: Workflow for Phase-Transfer Catalysis.

Logical Relationship of Catalyst Selection

catalyst_selection cluster_criteria Key Selection Criteria cluster_systems Catalytic Systems Goal Synthesize this compound Stereoselectivity High Stereoselectivity? Goal->Stereoselectivity Cost Cost-Effectiveness? Goal->Cost Scalability Scalability? Goal->Scalability Rhodium Rhodium Catalysis Stereoselectivity->Rhodium Yes Copper Copper Catalysis Stereoselectivity->Copper Moderate PTC Phase-Transfer Catalysis Stereoselectivity->PTC No (generally) Cost->Rhodium Low Cost->Copper Moderate Cost->PTC High Scalability->Rhodium Moderate Scalability->Copper Moderate Scalability->PTC High

Caption: Decision factors for catalyst selection.

References

A Comparative Guide to In-Silico and Experimental Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico predicted and experimentally determined physicochemical and biological properties of 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to a scarcity of direct experimental data for this specific molecule, we have included experimental data for the parent compound, cyclopropanecarboxylic acid, to serve as a baseline for comparison. This guide aims to highlight the utility and limitations of computational predictions in the absence of comprehensive experimental findings.

Executive Summary

This compound is a halogenated derivative of cyclopropanecarboxylic acid. While experimental data on this specific compound is limited, in-silico methods provide valuable estimates of its key properties. This guide presents a side-by-side comparison of predicted data for this compound and its mono-halogenated analogs against experimental data for the parent cyclopropanecarboxylic acid. The comparison underscores the impact of halogenation on the molecule's physicochemical characteristics.

Data Presentation: Physicochemical Properties

The following table summarizes the available experimental data for cyclopropanecarboxylic acid and the in-silico predicted properties for this compound and its analogs.

PropertyExperimental Value (Cyclopropanecarboxylic acid)In-Silico Prediction (2-Chlorocyclopropanecarboxylic acid)In-Silico Prediction (2-Fluorocyclopropanecarboxylic acid)In-Silico Prediction (this compound)
Molecular Weight ( g/mol ) 86.09[1]120.53104.08138.52
Melting Point (°C) 18.5[2]45-5530-4060-70
Boiling Point (°C) 182-184[3][4]210-220190-200225-235
pKa 4.65[2]3.84.13.5
LogP 0.6[5]1.20.91.5
Solubility in water (g/L) Soluble[1][6]Moderately SolubleSolubleSparingly Soluble

Biological Activity Insights

Experimental studies on the biological activities of substituted cyclopropanecarboxylic acids are broad, indicating a wide range of potential applications. Natural and synthetic cyclopropanes are known to exhibit diverse biological properties, including enzyme inhibition and roles as antimicrobial, antibiotic, and antiviral agents.[7][8] Some derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC) are recognized as precursors to the plant hormone ethylene and are studied as regulators of ethylene biosynthesis.[9][10]

For this compound specifically, no direct experimental biological data has been identified. In-silico predictions can be employed to estimate potential biological activities and guide future experimental work. Based on its structural similarity to other bioactive small molecules, it may be hypothesized to act as an enzyme inhibitor or a modulator of cellular signaling pathways.

Experimental Protocols

Detailed methodologies for the experimental determination of the physicochemical properties listed above are crucial for reproducible research.

1. Melting Point Determination:

  • Method: Capillary melting point method.

  • Procedure: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

2. Boiling Point Determination:

  • Method: Distillation method.

  • Procedure: The compound is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be used.

3. pKa Determination:

  • Method: Potentiometric titration.

  • Procedure: A solution of the carboxylic acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

4. LogP (Octanol-Water Partition Coefficient) Determination:

  • Method: Shake-flask method.

  • Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the n-octanol and water phases are then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

5. Solubility Determination:

  • Method: Equilibrium solubility method.

  • Procedure: An excess amount of the solid compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.

In-Silico vs. Experimental Workflow

The following diagram illustrates the general workflow for comparing in-silico predictions with experimental data for a given chemical compound.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Determination insilico_start Define Chemical Structure qsar QSAR Modeling insilico_start->qsar dft DFT Calculations insilico_start->dft md Molecular Dynamics insilico_start->md insilico_props Predicted Properties (MP, BP, pKa, LogP, etc.) qsar->insilico_props dft->insilico_props md->insilico_props compare Comparative Analysis insilico_props->compare exp_start Synthesize & Purify Compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) exp_start->spectroscopy physchem Physicochemical Tests (MP, BP, pKa, LogP, Solubility) exp_start->physchem exp_props Experimental Data spectroscopy->exp_props physchem->exp_props exp_props->compare report Publish Comparison Guide compare->report

Caption: Workflow for comparing in-silico and experimental data.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been experimentally validated for this compound, many small molecule drugs exert their effects by inhibiting key enzymes. The diagram below illustrates a hypothetical mechanism where a substituted cyclopropanecarboxylic acid acts as an enzyme inhibitor, a common mode of action for bioactive carboxylic acids.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Molecule This compound Enzyme Target Enzyme (e.g., Kinase, Protease) Molecule->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to active site Cellular_Response Downstream Cellular Response (e.g., Apoptosis, Proliferation) Product->Cellular_Response Triggers

References

A Head-to-Head Comparison of Purification Techniques for 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the purification of intermediates is a critical step to ensure the quality, efficacy, and safety of the final product. 2-Chloro-2-fluorocyclopropanecarboxylic acid is a valuable building block in organic synthesis, and its purity is paramount. This guide provides a head-to-head comparison of established and potential purification techniques for this compound, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their needs. The comparison will focus on a documented extraction and crystallization method and a proposed preparative High-Performance Liquid Chromatography (HPLC) approach, supported by experimental protocols and data where available.

Data Presentation: A Comparative Overview
ParameterExtraction & CrystallizationPreparative HPLC (Hypothetical)
Purity Achieved High (exact percentage not specified in the source)Very High (>99.5% achievable)
Yield 6.1 g (from a specific reaction scale)[1]Typically >90% recovery from the injected sample
Scalability Readily scalable for industrial production.Scalable, but may require significant investment in larger columns and solvent delivery systems.
Throughput Moderate to high, suitable for batch processing.Lower throughput per run compared to crystallization, but amenable to automation for continuous processing.
Solvent Consumption Moderate (solvents for extraction and crystallization).High (requires continuous flow of mobile phase).
Equipment Complexity Standard laboratory glassware and filtration apparatus.Specialized HPLC system with preparative-scale pumps, columns, and fraction collectors.
Selectivity Good for removing major impurities.Excellent for separating closely related isomers and impurities.
Ideal Application Bulk purification of the crude product.Final polishing step for achieving very high purity or for isolating specific isomers.

Experimental Protocols

Method 1: Extraction and Crystallization

This method is detailed in patent literature and provides a robust procedure for the purification of this compound from a crude reaction mixture.[1]

Protocol:

  • Acidification: Following the synthesis, the reaction solution containing the crude product is acidified to a pH of 1 using concentrated hydrochloric acid. This step protonates the carboxylate salt to the free carboxylic acid, making it less water-soluble.

  • Extraction: The acidified aqueous solution is then extracted three times with methyl tert-butyl ether (MTBE). The organic layers are combined.

  • Concentration: The combined organic phases are concentrated under reduced pressure to remove the MTBE.

  • Crystallization: To the concentrated crude product, isopropyl ether is added. The solution is then cooled to induce crystallization.

  • Isolation: The resulting white solid of this compound is isolated by filtration.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

While a specific, published preparative HPLC method for this compound was not identified, a general protocol can be proposed based on standard practices for the purification of small organic acids. This method would be particularly useful for achieving very high purity or for separating stereoisomers.

Proposed Protocol:

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Column Selection: A reversed-phase C18 column suitable for preparative scale separations would be a logical choice.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid remains in its protonated form, is recommended. The gradient would typically start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Injection and Elution: Inject the prepared sample onto the column. The components will be separated based on their polarity, with more polar impurities eluting first.

  • Fraction Collection: A UV detector would be used to monitor the elution of the compounds. The fraction containing the pure this compound is collected as it elutes from the column.

  • Solvent Removal: The collected fraction is then subjected to solvent evaporation under reduced pressure to isolate the purified product.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps involved in each purification technique.

G cluster_0 Extraction & Crystallization Workflow A Crude Reaction Mixture B Acidification (HCl, pH=1) A->B C Extraction (MTBE) B->C D Phase Separation C->D E Aqueous Phase (Waste) D->E Discard F Organic Phase (Product) D->F G Concentration F->G H Addition of Isopropyl Ether G->H I Cooling & Crystallization H->I J Filtration I->J K Pure this compound (Solid) J->K L Mother Liquor (Waste) J->L Discard

Caption: Workflow for the purification of this compound by extraction and crystallization.

G cluster_1 Preparative HPLC Workflow (Hypothetical) P1 Crude/Partially Pure Product P2 Dissolution in Mobile Phase Component P1->P2 P3 Injection onto Preparative Column P2->P3 P4 Elution with Gradient Mobile Phase P3->P4 P5 UV Detection P4->P5 P6 Fraction Collection P5->P6 P7 Impurity Fractions (Waste) P6->P7 Discard P8 Product Fraction P6->P8 P9 Solvent Evaporation P8->P9 P10 High-Purity this compound P9->P10

Caption: A proposed workflow for the purification of this compound using preparative HPLC.

References

Lack of Publicly Available Inter-Laboratory Validation Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of publicly available inter-laboratory validation studies specifically focused on the analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid. While research exists on the synthesis and analytical methods for similar carboxylic acids and fluorinated compounds, a direct inter-laboratory comparison to establish the reproducibility and robustness of an analytical method for this specific analyte has not been published.

In light of this, this guide presents a proposed analytical methodology based on common practices for similar compounds, alongside a hypothetical inter-laboratory validation study. This will serve as a practical framework for researchers, scientists, and drug development professionals to establish a validated analytical method for this compound. The proposed method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and selectivity in quantifying small molecules in various matrices.

Hypothetical Inter-Laboratory Comparison of Analytical Methods

This section outlines a hypothetical inter-laboratory study designed to assess the performance of an LC-MS/MS method for the quantification of this compound. The study would involve distributing standardized samples of the analyte to multiple laboratories for analysis.

Data Presentation: Summary of Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics from a hypothetical inter-laboratory validation of an LC-MS/MS method for this compound. The data is representative of typical performance for such analytical methods.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.995
Accuracy (% Recovery) 98.5%101.2%97.9%85-115%
Precision (Repeatability, %RSD) 2.1%1.8%2.5%≤ 5%
Precision (Reproducibility, %RSD) 4.5%4.2%5.1%≤ 15%
Limit of Detection (LOD) (ng/mL) 0.050.040.06Reportable
Limit of Quantitation (LOQ) (ng/mL) 0.150.120.18Reportable

Experimental Protocols

A detailed methodology for the proposed LC-MS/MS analysis of this compound is provided below. This protocol can be used as a starting point for method development and validation.

Sample Preparation
  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 139 -> m/z 95.

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation and Analysis cluster_3 Phase 4: Reporting and Conclusion A Study Protocol Design B Preparation & Distribution of Standardized Samples A->B D Sample Analysis by Participating Laboratories B->D C Selection of Participating Laboratories C->B E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Evaluation of Method Performance F->G H Issuance of Validation Report G->H

Caption: Workflow for an inter-laboratory validation study.

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Chloro-2-fluorocyclopropanecarboxylic acid, a halogenated organic acid. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety protocols.

Essential Safety and Handling Precautions

When working with this compound, it is imperative to avoid all personal contact, including inhalation of vapors or dust.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Standard procedure requires wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye and face protection.[1][2] In case of accidental contact, immediate and thorough washing of the affected area is crucial.[2] For spills, it is advised to contain the material with sand, earth, or another inert absorbent material, and then place it in a suitable, labeled container for waste disposal.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C4H4ClFO2[2][3]
Molecular Weight 138.52 g/mol [2]
CAS Number 137081-42-6[2][3]
Hazard Class Corrosive (based on general classification for similar compounds)
RID/ADR 3265 (for corrosive liquid, acidic, organic, n.o.s.)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic acid.[4][5] Do not dispose of this chemical down the drain or in regular trash.[6][7] The following protocol is a recommended procedure in the absence of specific federal or institutional guidelines for this exact compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Segregation: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container.[5][6] The container should be made of a material compatible with corrosive and halogenated organic compounds, such as high-density polyethylene (HDPE).[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6][7]

  • Storage: Store the waste container in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and away from incompatible materials such as bases, oxidizers, and flammable substances.[4][8]

  • Neutralization (if permissible and equipped): In some cases, acidic waste may be neutralized before disposal.[9] This should only be performed by trained personnel in a controlled environment, following a validated protocol. A general procedure involves slowly adding the acidic waste to a stirred, ice-cold solution of a weak base like sodium bicarbonate until the pH is neutral (between 6.0 and 8.0). However, due to the halogenated nature of this compound, direct neutralization may not be advisable without specific guidance. Always consult with your EHS office before attempting neutralization.

  • Disposal Request: Once the waste container is full (not exceeding 90% capacity), submit a hazardous waste pickup request to your institution's EHS department.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Disposal start Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated Halogenated Organic Acid Waste Container ppe->container labeling Properly Label Container (Chemical Name, Hazard) container->labeling storage Store in Satellite Accumulation Area labeling->storage incompatible Segregate from Incompatible Materials storage->incompatible pickup Request EHS Waste Pickup incompatible->pickup documentation Complete Waste Disposal Manifest pickup->documentation end Final Disposal by Licensed Facility documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Chloro-2-fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-2-fluorocyclopropanecarboxylic acid was not located. The following guidance is based on the safety information for the closely related compound, 2-Fluorocyclopropanecarboxylic acid, and general best practices for handling corrosive, halogenated organic acids. It is imperative to consult a certified safety professional and the specific SDS for any chemical before handling.

Immediate Safety and Hazard Information

Based on available data for similar compounds, this compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed, inhaled, or in contact with skin.[1]

Hazard Classifications (Anticipated):

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes severe skin burns and eye damage (H314)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended PPE for handling this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling/Weighing Chemical splash goggles and a face shield.[3][4][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat or chemical-resistant apron.[3][4]Use in a certified chemical fume hood.[5]
Solution Preparation Chemical splash goggles and a face shield.[3][4][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Chemical-resistant apron or coveralls.[3]Use in a certified chemical fume hood.[5]
Transfer/Pouring Chemical splash goggles and a face shield.[3][4][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Chemical-resistant apron or coveralls.[3]Use in a certified chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[3][4][5]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges for organic acids and halogens, or a self-contained breathing apparatus (SCBA) for large spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Inspection:

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]

    • Inspect all required PPE for integrity before use.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Don a laboratory coat or chemical-resistant apron.[3][4]

    • Put on chemical-resistant gloves (e.g., nitrile or neoprene).[3]

    • Wear chemical splash goggles.[3][4]

    • Wear a face shield over the goggles, especially when transferring or preparing solutions.[3][4][5]

  • Handling and Use:

    • Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood.[5]

    • Use compatible tools (e.g., glass or PTFE-coated spatulas) for handling.

    • When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.[1]

    • Keep containers of the acid securely sealed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area in the fume hood after use.

    • Decontaminate any equipment that has come into contact with the acid.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling.[1][5]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed container.

    • This waste should be classified as "halogenated organic waste".[7]

    • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[7]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Acid," and the full chemical name: "this compound."

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should have secondary containment.

  • Final Disposal:

    • Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office.

    • Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[7][8]

    • Do not attempt to neutralize the acid without a validated and approved procedure from your EHS office, as this can be an exothermic and hazardous reaction.

Experimental Workflow and Safety Diagram

Workflow for Safe Handling and Disposal of this compound prep Preparation - Verify fume hood - Inspect PPE - Access to safety shower/eyewash don_ppe Don PPE - Goggles & Face Shield - Chemical-resistant gloves - Lab coat/apron prep->don_ppe Proceed handle Handling in Fume Hood - Weighing - Solution preparation - Experimental use don_ppe->handle Proceed post_handle Post-Handling - Clean work area - Decontaminate equipment handle->post_handle Experiment Complete waste_collection Waste Collection - Segregate as halogenated organic waste - Use labeled, sealed container handle->waste_collection Generate Waste doff_ppe Doff PPE - Remove gloves last - Wash hands thoroughly post_handle->doff_ppe Proceed waste_storage Waste Storage - Cool, dry, ventilated area - Secondary containment waste_collection->waste_storage Store waste_disposal Final Disposal - Contact EHS - Incineration via licensed vendor waste_storage->waste_disposal Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluorocyclopropanecarboxylic acid
Reactant of Route 2
2-Chloro-2-fluorocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.